3-Amino-2-hydroxypyridine
描述
Structure
3D Structure
属性
IUPAC Name |
3-amino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFNCCQCOEPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187317 | |
| Record name | 3-Amino-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-99-8 | |
| Record name | 3-Amino-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33630-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033630998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33630-99-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-pyridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER85UN5LYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Amino-2-hydroxypyridine CAS number 59315-44-5 properties
An In-depth Technical Guide to 3-Amino-2-hydroxypyridine (CAS 59315-44-5) for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and application, grounded in established scientific principles and experimental evidence.
Introduction: A Versatile Heterocyclic Scaffold
This compound (CAS No: 59315-44-5), also known by synonyms such as 3-Amino-2-pyridinol and 3-aminopyridin-2(1H)-one, is a bifunctional pyridine derivative.[1][2][3] Its structure, featuring both a nucleophilic amino group and a versatile hydroxyl group on a pyridine core, makes it a highly valuable precursor in the synthesis of complex chemical entities. This compound is particularly noted for its role as an intermediate in the development of pharmaceuticals, including anti-AIDS drugs, and agrochemicals.[4][5]
A crucial aspect of its chemistry is the pronounced keto-enol tautomerism, existing in equilibrium between the hydroxy form (this compound) and the keto or pyridone form (3-aminopyridin-2(1H)-one). This equilibrium influences its reactivity and spectroscopic properties. While CAS number 59315-44-5 is frequently used, the alternative CAS 33630-99-8 is also associated with this compound, often referring to the pyridone tautomer.[2][3][6]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis.
Core Properties
A summary of the key physicochemical data is presented below. It is important to note that some variation exists in reported values, particularly for the melting point, which may be attributable to the compound's purity and the specific tautomeric form present.
| Property | Value | Source(s) |
| CAS Number | 59315-44-5; 33630-99-8 | [2][3] |
| Molecular Formula | C₅H₆N₂O | [1][7] |
| Molecular Weight | 110.11 g/mol | [4][7] |
| Appearance | Brown to off-white crystalline powder | [1][5] |
| Melting Point | 118-130 °C; 170-173 °C | [2][4][5][8] |
| Boiling Point | 358.7 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in water | [1] |
| pKa | 11.57 ± 0.10 (Predicted) | [1] |
| Density | ~1.21 g/cm³ (Predicted) | [2] |
Tautomerism: The Hydroxy-Pyridone Equilibrium
The tautomeric relationship is a defining characteristic of this molecule. The equilibrium can be influenced by the solvent, pH, and temperature, which is a critical consideration for reaction design.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 59315-44-5 [chemnet.com]
- 3. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
3-Amino-2-hydroxypyridine molecular weight and formula
An In-Depth Technical Guide to 3-Amino-2-hydroxypyridine: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals
Executive Summary
This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring both an amino and a hydroxyl group on a pyridine ring, imparts valuable properties as a synthetic intermediate and a pharmacophore. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthesis protocols, analytical characterization, and key applications, with a focus on its role in drug discovery as a scaffold for metalloenzyme inhibitors and other therapeutic agents.
Core Molecular Profile and Physicochemical Properties
This compound exists in a tautomeric equilibrium with its pyridinone form, 3-amino-2(1H)-pyridinone. This equilibrium is a critical consideration in its reactivity and characterization. The pyridinone form is often favored in many conditions. This tautomerism can account for discrepancies in reported physical properties, such as melting points, across different literature sources.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [1][2][3][4][5] |
| Molecular Weight | 110.11 g/mol | [1][3][6][7] |
| CAS Number | 33630-99-8 (primary), 59315-44-5 (synonym) | [1][2][3][4] |
| IUPAC Name | 3-aminopyridin-2(1H)-one | [4][8] |
| Common Synonyms | 3-Amino-2-pyridinol, 2-Hydroxy-3-aminopyridine | [2][9][10] |
| Appearance | Brown to off-white or light yellow crystalline powder | [2][9][11] |
| Melting Point | 120-126 °C; 170-173 °C (Varies due to tautomerism/purity) | [6][9][11] |
| Solubility | Slightly soluble in water | [10] |
Tautomerism Diagram
The structural equilibrium between the two tautomeric forms is a key feature of this molecule.
Caption: Tautomeric equilibrium of this compound.
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, required scale, and purity specifications. Below are two common, validated laboratory-scale protocols.
Protocol 1: Catalytic Hydrogenation of 3-Nitro-2-pyridinol
This is a widely used and efficient method for producing high-purity this compound. The causality behind this choice rests on the selective reduction of a nitro group to an amine using a palladium catalyst under a hydrogen atmosphere, a classic and reliable transformation in organic synthesis.
Experimental Protocol:
-
Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer and a hydrogen inlet, add 3-nitro-2-pyridinol (1.0 g, 7.14 mmol).[7]
-
Solvent Addition: Add methanol (200 mL) to dissolve the starting material.[7]
-
Catalyst Addition: Carefully add 10% palladium on activated carbon (Pd/C) catalyst (100 mg, 10 wt%). The catalyst is chosen for its high activity and selectivity in nitro group reductions.[7]
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, typically via a balloon). Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours.[7]
-
Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the palladium catalyst. The use of Celite prevents the fine catalyst particles from passing through the filter paper.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield this compound as a white solid (quantitative yield expected).[7]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis from 2-Chloropyridine (Patent-Derived)
This multi-step synthesis is suitable for industrial applications, starting from more accessible materials. The process involves nucleophilic substitution, nitration, and reduction.[11]
Experimental Protocol:
-
Step 1 (Hydroxylation): Mix 2-chloropyridine (1 mol) with methanol. Add sodium tert-butoxide in an alcoholic solution (2 mol) and heat the reaction at 65-75°C for 10-15 hours to form 2-hydroxypyridine.[11] The strong base promotes the substitution of the chloro group.
-
Step 2 (Nitration): Dissolve the resulting 2-hydroxypyridine in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath. Slowly add fuming nitric acid dropwise. The sulfuric acid acts as a catalyst and solvent for the electrophilic nitration of the pyridine ring, primarily at the 3-position. Pour the reaction mixture into ice to precipitate the nitrated product.[11]
-
Step 3 (Reduction): The isolated 3-nitro-2-hydroxypyridine is then reduced to this compound using a suitable catalyst (e.g., Pd/C) and hydrogen gas in a solvent like DMF at 60-70°C.[11]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Data / Observations | Source(s) |
| ¹H NMR | Spectra available in public databases. Expected signals for aromatic protons and amine protons. In CD₃OD, peaks are observed around δ 6.2-6.8 ppm. | [7][8] |
| Mass Spec (MS) | Molecular Ion (M+H)⁺: m/z 111.1. The base peak in GC-MS (EI) is often the molecular ion at m/z 110. | [7][8][12] |
| Infrared (IR) | KBr-Pellet spectra are available. Expect characteristic peaks for N-H (amine), O-H (hydroxyl), C=O (pyridinone), and C=C/C=N (aromatic ring) stretches. | [8] |
| Purity (HPLC) | Purity is typically assessed by HPLC, with commercial grades often exceeding 98% or 99.5%. | [1][9] |
Applications in Drug Discovery and Materials Science
The utility of this compound stems from its bifunctional nature, making it a valuable scaffold in medicinal chemistry and beyond.[13]
A. Pharmaceutical Intermediate and Scaffold
This compound is a key building block for a wide range of biologically active molecules.[9] It is used in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[4,3-b][1][4]oxazines, which are scaffolds in many therapeutic areas.[4][10] Its derivatives have shown potential as anti-inflammatory agents and treatments for neurological disorders.[9] The pyridine motif is present in numerous FDA-approved drugs, highlighting its importance as a privileged structure in drug design.[13]
B. Metalloenzyme Inhibition
A primary application in drug discovery is its use as a bidentate chelating agent for metal ions within the active sites of metalloenzymes.[14] The hydroxyl and adjacent ring nitrogen (or the pyridinone oxygen) can coordinate with metal cofactors (e.g., Zn²⁺, Fe²⁺, Mg²⁺), displacing water molecules and inhibiting enzyme activity. This mechanism is crucial in designing inhibitors for enzymes like histone deacetylases (HDACs) and metallo-β-lactamases.
Caption: Chelation of a metal ion by this compound.
C. Agrochemicals and Other Applications
Beyond pharmaceuticals, it serves as a precursor for herbicides and fungicides.[2][9] Its ability to form stable complexes with metal ions also makes it useful in analytical chemistry for environmental monitoring.[9]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: The compound is classified as an irritant and can be harmful if swallowed.[3][11] It may cause skin, eye, and respiratory irritation.[8][15]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and acids.[9][16]
-
Disposal: Dispose of the chemical in accordance with local, regional, and national regulations.
Conclusion
This compound is a high-value chemical intermediate with a well-established role in the development of pharmaceuticals and agrochemicals. Its synthetic accessibility, coupled with its unique ability to act as a bidentate chelator and versatile structural scaffold, ensures its continued importance in research and development. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist working with this compound.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]
- 8. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2-Amino-3-hydroxypyridine [webbook.nist.gov]
- 13. dovepress.com [dovepress.com]
- 14. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
Physicochemical Characterization: The Blueprint for Solubility
An In-depth Technical Guide to the Solubility of 3-Amino-2-hydroxypyridine in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 33630-99-8) in organic solvents. As a vital building block in the synthesis of biologically active molecules, particularly for pharmaceuticals and agrochemicals, a thorough grasp of its solubility profile is critical for process development, formulation, and quality control.[1] While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes its known physicochemical properties with established solubility principles to provide researchers and drug development professionals with a robust theoretical and practical foundation.
The solubility of an Active Pharmaceutical Ingredient (API) is fundamentally governed by its molecular structure and resulting physical properties.[2] The key to predicting and understanding the behavior of this compound lies in its defining chemical features.
The structure of this compound features a polar pyridine ring, a hydrogen-bond-donating amino group (-NH₂), and a hydroxyl group (-OH) that can act as both a hydrogen bond donor and acceptor. This combination of functional groups results in a molecule with significant polarity and a strong capacity for intermolecular interactions.
Diagram 1: Key Molecular Features of this compound
Caption: Molecular structure and key functional groups.
A summary of its computed and experimental properties is presented below, each offering a clue to its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₅H₆N₂O | - | [3] |
| Molecular Weight | 110.11 g/mol | Low molecular weight generally favors solubility. | [4] |
| Appearance | Brown to off-white crystalline powder | Solid-state properties (crystal lattice energy) must be overcome by solvent interaction. | [1][3] |
| Melting Point | 118-130 °C | A moderate melting point suggests that the crystal lattice energy is not excessively high, which can be favorable for dissolution. | [3] |
| Water Solubility | Slightly soluble | Indicates a preference for more polar organic solvents over water, despite its polar nature. | [3][5] |
| XLogP3-AA | -0.3 | A negative LogP value indicates hydrophilicity, suggesting better solubility in polar solvents. | [4] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | A TPSA > 40 Ų is indicative of a polar molecule, favoring solubility in polar media. | [4] |
| Hydrogen Bond Donor Count | 2 | Strong capability to donate hydrogen bonds to acceptor solvents (e.g., alcohols, DMSO). | [4] |
| Hydrogen Bond Acceptor Count | 2 | Capability to accept hydrogen bonds from donor solvents (e.g., alcohols, water). | [4] |
| Predicted pKa | 13.87 ± 0.10 | The high pKa suggests the hydroxyl group is weakly acidic. The basicity of the pyridine nitrogen and amino group will also influence solubility in acidic or basic media. | [3] |
Theoretical Solubility Profile and Solvent Selection Strategy
Based on the physicochemical properties, a qualitative solubility profile can be expertly inferred. The principle of "like dissolves like" is the primary guide; the high polarity, TPSA, and extensive hydrogen bonding capability of this compound dictate its preferential solubility in polar solvents.
Polar Protic Solvents
This class of solvents (e.g., methanol, ethanol, isopropanol ) can both donate and accept hydrogen bonds. Given that this compound has two H-bond donors and two acceptors, strong solute-solvent interactions are expected. A related isomer, 2-Amino-3-hydroxypyridine, demonstrates good solubility in alcohols.[6][7] Therefore, high solubility of this compound is predicted in this class.
-
Causality: The solvent's hydroxyl groups can interact directly with the pyridine nitrogen, amino group, and hydroxyl group of the solute, effectively breaking down the solute's crystal lattice.
Polar Aprotic Solvents
These solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile ) can accept hydrogen bonds but do not donate them. The strong hydrogen bond accepting character of DMSO (via the sulfoxide oxygen) and DMF should lead to favorable interactions with the amino and hydroxyl protons of the solute. Good solubility is expected, particularly in DMSO.[8]
-
Causality: The solvent acts as a strong sink for the solute's hydrogen bond donors, promoting dissolution.
Nonpolar Solvents
In nonpolar solvents (e.g., hexane, toluene, diethyl ether ), solubility is expected to be very low. Pyridine itself is miscible with hexane, but the addition of the highly polar amino and hydroxyl groups drastically increases the polarity of this compound.[9]
-
Causality: The energy required to break the strong intermolecular hydrogen bonds in the solute's crystal lattice cannot be compensated by the weak van der Waals forces offered by nonpolar solvents. The solvent molecules cannot effectively solvate the polar functional groups.
Diagram 2: Interplay of Solute and Solvent Properties
Caption: Factors governing the solubility outcome.
Standardized Protocol for Experimental Solubility Determination
To generate reliable and reproducible quantitative data, the shake-flask method is a gold-standard, equilibrium-based approach.[8] This protocol is designed as a self-validating system to determine the saturation solubility of this compound.
Objective
To determine the equilibrium concentration of this compound in a selected organic solvent at a specified, constant temperature.
Materials
-
This compound (as a solid powder)
-
High-purity organic solvent of interest
-
Analytical balance (±0.01 mg readability)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Record the exact mass added.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibrium.
-
Expert Insight: The goal is to achieve a thermodynamic equilibrium between the dissolved and undissolved solute. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.
-
Trustworthiness Check: This filtration step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent adsorption losses.
-
-
Dilution: Accurately dilute the filtrate with a known volume of the mobile phase (for HPLC) or the pure solvent (for UV-Vis) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or g/L, accounting for the dilution factor.
Diagram 3: Experimental Workflow for Shake-Flask Solubility Determination
References
- 1. chemimpex.com [chemimpex.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]
- 4. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.nl [fishersci.nl]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-Amino-3-hydroxypyridine Supplier China | Properties, Uses, Safety, SDS & Price [pipzine-chem.com]
- 8. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 9. Pyridine [chemeurope.com]
Introduction: The Challenge and Importance of 3-Amino-2-hydroxypyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS: 33630-99-8) is a vital heterocyclic building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of functionalized pyrido[4,3-b][1][2]oxazines and imidazo[1,2-a]pyridine derivatives, which are scaffolds for various pharmaceutical agents.[1][3] Its utility stems from the unique arrangement of its amino and hydroxyl functional groups, which allows for diverse chemical modifications.
However, the spectroscopic characterization of this molecule is not trivial and requires a nuanced understanding of its structural chemistry. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridinone form. For this compound, this equilibrium lies overwhelmingly toward the 3-amino-2(1H)-pyridinone tautomer. This structural reality is the guiding principle for all spectroscopic interpretation. This guide provides a detailed analysis of the available and expected spectral data for this compound, offering both field-proven protocols and the theoretical basis for their interpretation.
Pillar 1: The Pyridinol-Pyridinone Tautomerism
Understanding the tautomeric equilibrium is the first and most critical step in accurately interpreting the spectral data. While named as a "hydroxypyridine," the molecule predominantly exists as a "pyridinone" due to the greater thermodynamic stability of the amide-like functionality within the aromatic ring. The C=O double bond and the delocalization of the nitrogen lone pair into the ring system in the pyridinone form create a more stable conjugated system than the pyridinol form.
All subsequent spectral analysis will be based on the assumption that the dominant species being observed is the 3-amino-2(1H)-pyridinone tautomer.
Caption: Pyridinol-Pyridinone Tautomeric Equilibrium.
Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern and electronic environment of the molecule's core structure.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a deuterated solvent is critical. While CDCl₃ is common, 3-amino-2(1H)-pyridinone has limited solubility in it. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are superior choices as they readily dissolve the compound and allow for the observation of exchangeable protons (N-H).[1] For high-resolution spectra, DMSO-d₆ is often preferred as it slows down the proton exchange rate of the N-H groups compared to methanol, resulting in sharper peaks.
¹H NMR Spectrum Analysis
Publicly available experimental ¹H NMR data is limited and appears to be of low resolution.[1] A high-field NMR instrument (≥400 MHz) is essential for a complete and unambiguous analysis. Based on established principles, a well-resolved spectrum in DMSO-d₆ is expected to show three distinct signals for the aromatic protons, in addition to signals for the exchangeable amine (NH₂) and amide (NH) protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 | 7.0 - 7.3 | Doublet of Doublets (dd) | J(H6-H5) ≈ 7-8, J(H6-H4) ≈ 1-2 | 1H |
| H-4 | 6.5 - 6.8 | Doublet of Doublets (dd) | J(H4-H5) ≈ 6-7, J(H4-H6) ≈ 1-2 | 1H |
| H-5 | 6.0 - 6.3 | Triplet / dd | J(H5-H6) ≈ 7-8, J(H5-H4) ≈ 6-7 | 1H |
| NH₂ (amino) | 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |
| NH (amide) | 10.5 - 12.0 | Broad Singlet (br s) | - | 1H |
¹³C NMR Spectrum Analysis
Experimental ¹³C NMR data for 3-amino-2(1H)-pyridinone is not readily found in public databases. However, the chemical shifts can be reliably predicted based on the known spectrum of 2(1H)-pyridinone and the standard substituent effects of an amino group. The most notable feature will be the downfield signal of the carbonyl carbon (C-2).
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | 160 - 165 | Carbonyl carbon, significantly deshielded. |
| C-6 | 138 - 142 | Aromatic CH adjacent to amide nitrogen. |
| C-4 | 130 - 135 | Aromatic CH, influenced by adjacent C=C bond. |
| C-3 | 120 - 125 | Aromatic carbon directly attached to the amino group. |
| C-5 | 105 - 110 | Aromatic CH, shielded by ortho/para electron donation. |
Trustworthiness: Self-Validating NMR Protocol
This protocol ensures reproducibility and high-quality data acquisition.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 3-amino-2(1H)-pyridinone.
-
Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
-
Cap the tube tightly. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Spectrometer Setup (400 MHz or higher):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds.
-
Acquire a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch to the ¹³C nucleus.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0 to 180 ppm.
-
Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
Pillar 3: Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups and, most importantly, for verifying the dominant pyridinone tautomer. The definitive evidence is the presence of a strong carbonyl (C=O) stretch and the absence of a strong, sharp phenolic O-H stretch.
Expected IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch (Amine) | Medium | Confirms the -NH₂ group. Often two distinct bands (asymmetric & symmetric). |
| 3200 - 3000 | N-H Stretch (Amide) | Medium, Broad | Confirms the amide N-H in the pyridinone ring. Broadened by H-bonding. |
| 1650 - 1680 | C=O Stretch (Amide) | Strong, Sharp | Key evidence for the 2(1H)-pyridinone tautomer. |
| 1600 - 1630 | N-H Bend (Amine) | Medium | Confirms the -NH₂ group. |
| 1550 - 1590 | C=C & C=N Ring Stretches | Medium-Strong | Aromatic ring vibrations. |
Trustworthiness: Self-Validating IR Protocol (KBr Pellet)
-
Sample Preparation:
-
Gently grind ~1-2 mg of 3-amino-2(1H)-pyridinone with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Causality: Grinding ensures the sample is intimately mixed and dispersed in the KBr matrix, preventing scattering of IR radiation and producing a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Causality: High pressure fuses the KBr into a solid matrix that is transparent to IR radiation, allowing the sample's absorptions to be measured without interference.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Pillar 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The pyridinone ring contains a conjugated system of double bonds and heteroatoms, leading to characteristic electronic transitions.
-
Expected Absorption Maximum (λmax): Approximately 300-330 nm in a polar protic solvent like ethanol or methanol. The amino group at the C3 position acts as an auxochrome and is expected to cause a bathochromic (red) shift compared to unsubstituted 2-pyridone.
Trustworthiness: Self-Validating UV-Vis Protocol
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~5 mg of the compound and dissolving it in 50 mL of spectroscopic-grade ethanol in a volumetric flask.
-
Perform a serial dilution to create a final sample solution with an expected absorbance between 0.2 and 0.8 a.u. A typical concentration would be around 0.01 mg/mL.
-
Causality: Working within the optimal absorbance range ensures adherence to the Beer-Lambert law, providing accurate molar absorptivity data.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one quartz cuvette with the solvent (ethanol) to serve as the reference blank. Fill a second matched quartz cuvette with the sample solution.
-
Calibrate the instrument by running a baseline correction with the solvent blank.
-
Scan the sample from 400 nm down to 200 nm to record the absorption spectrum and identify the λmax.
-
Integrated Spectroscopic Analysis Workflow
A senior scientist employs a logical workflow, using each technique to answer a specific question and validate the findings of the others. The primary goal is to confirm both the molecular structure and the dominant tautomeric form.
Caption: Integrated workflow for the validation of 3-amino-2(1H)-pyridinone.
References
Tautomerism of 3-Amino-2-hydroxypyridine
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a cornerstone of heterocyclic chemistry with profound implications for drug design and development. The bioactivity, solubility, membrane permeability, and metabolic stability of a molecule can be dictated by the subtle yet significant shifts in its tautomeric preference. This guide provides a detailed exploration of the tautomeric landscape of 3-amino-2-hydroxypyridine, a molecule of significant interest as a synthetic intermediate and a scaffold in medicinal chemistry.[1][2][3] We will dissect the interplay of intramolecular forces and environmental factors that govern the equilibrium between its principal tautomeric forms. By integrating spectroscopic analysis, computational modeling, and established theoretical principles, this document serves as a comprehensive resource for professionals seeking to understand, predict, and control the tautomeric behavior of this versatile pyridinone derivative.
The Tautomeric Landscape: Identifying the Key Players
This compound is not a single, static entity but rather a collection of interconverting isomers. The presence of both an amino (-NH₂) group adjacent to a hydroxyl (-OH) group on a pyridine ring creates a rich potential for proton migration. The principal tautomers in equilibrium are the amino-hydroxy form and the amino-keto (or pyridone) form.
-
This compound (The Enol-Amine Form): This form preserves the aromaticity of the pyridine ring, a significant stabilizing factor. It features a hydroxyl group at the C2 position and an amino group at the C3 position.
-
3-Amino-2(1H)-pyridone (The Lactam Form): In this tautomer, the proton from the hydroxyl group has migrated to the ring nitrogen. This creates a carbonyl group (C=O) at the C2 position, disrupting the ring's aromaticity but introducing a stable amide-like (lactam) functionality.[4][5]
While other forms, such as the imino tautomers, are theoretically possible, the amino-hydroxy and amino-keto forms represent the most significant contributors to the equilibrium due to their relative stabilities. The dynamic relationship between these forms is critical, as their distinct structural and electronic properties dictate their chemical behavior.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. H64480.06 [thermofisher.com]
- 3. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]
- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Theoretical studies on 3-Amino-2-hydroxypyridine
An In-Depth Technical Guide to the Theoretical Investigation of 3-Amino-2-hydroxypyridine
Abstract
This technical guide provides a comprehensive theoretical framework for the study of this compound (3A2HP), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Pyridine derivatives are widely present in nature, with many exhibiting significant pharmacological effects.[1][3] 3A2HP, with the molecular formula C₅H₆N₂O, serves as a valuable intermediate, for instance, in the synthesis of anti-AIDS drugs.[1] This document delineates a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and electronic properties of 3A2HP. We explore its tautomeric equilibrium, vibrational signatures, electronic transitions, and reactivity landscape through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. The causality behind the selection of computational methods is explained, ensuring that the described protocols form a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Theoretical Approach
Understanding the molecular properties of pharmacologically relevant scaffolds is paramount for rational drug design. This compound represents a class of N-heterocyclic compounds whose biological activity is intrinsically linked to its three-dimensional structure and electronic charge distribution.[4] While experimental characterization provides invaluable data, theoretical studies offer a microscopic view that is often inaccessible through empirical methods alone.
Computational chemistry allows for the prediction of molecular geometries, the interpretation of complex spectroscopic data, and the visualization of quantum mechanical properties that govern chemical reactivity.[5][6][7] This guide leverages Density Functional Theory (DFT), a computational method that provides an excellent balance between accuracy and computational cost, making it a powerful tool for studying molecules of this size.[8][9][10] By correlating theoretical calculations with known experimental data, we can build a predictive model of 3A2HP's behavior, accelerating research and development efforts.
The Central Question: Tautomeric Equilibrium
A critical feature of hydroxypyridines is their ability to exist in tautomeric forms. Specifically, 2-hydroxypyridine derivatives can undergo a lactam-lactim tautomerization.[4][11] For this compound, this manifests as an equilibrium between the 'hydroxy' (lactim) form and the 'pyridone' (lactam) form, 3-amino-1H-pyridin-2-one. The relative stability of these tautomers can be influenced by solvent effects and substitution patterns, which in turn dictates the molecule's hydrogen bonding capabilities and receptor interactions.[4]
Theoretical calculations are exceptionally well-suited to determine the relative energies of these tautomers and the activation energy for their interconversion, providing fundamental insights into which form is thermodynamically favored under specific conditions.[12][13]
Caption: Tautomeric equilibrium of this compound.
Core Methodology: A Self-Validating Computational Workflow
The reliability of theoretical predictions hinges on a sound and reproducible methodology. The workflow described here is designed to ensure scientific integrity by systematically moving from structural optimization to property calculation.
Computational Protocol
All calculations are performed using a standard quantum chemistry software package like Gaussian 09.[8] The choice of the DFT functional and basis set is critical. We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, as it has been demonstrated to provide excellent agreement with experimental results for a wide range of organic molecules, including pyridine derivatives.[8][14][15] This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electronic structure, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[12][14]
Caption: The computational workflow for theoretical analysis.
Step-by-Step Experimental Workflow (Theoretical)
-
Structure Optimization: The initial molecular structure of both tautomers of 3A2HP is built. A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory to locate the minimum energy conformation on the potential energy surface.[14]
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated at the same level of theory.[15] The absence of imaginary frequencies indicates a stable structure. These calculated frequencies can then be compared with experimental FT-IR and Raman spectra for validation.[10][16]
-
Electronic and Spectroscopic Calculations: Using the optimized geometry, single-point energy calculations are performed to derive electronic properties. Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum, providing insights into electronic transitions.[15][17][18]
Results and Discussion: A Multi-faceted Analysis
Structural Parameters
The optimized geometric parameters (bond lengths and angles) provide the foundational data for the molecule's structure. These theoretical values can be benchmarked against experimental X-ray crystallography data of similar compounds to validate the chosen computational level.
Table 1: Selected Theoretical Geometrical Parameters for this compound (Lactim Form)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths | C2-O | 1.35 Å |
| C3-N(H₂) | 1.38 Å | |
| N1-C2 | 1.33 Å | |
| C2-C3 | 1.41 Å | |
| C3-C4 | 1.39 Å | |
| Bond Angles | N1-C2-C3 | 120.5° |
| C2-C3-C4 | 119.8° | |
| C2-C3-N(H₂) | 121.0° | |
| O-C2-N1 | 118.5° |
(Note: These are representative values expected from DFT calculations for this class of molecule and should be calculated specifically for the project.)
Vibrational Spectroscopy
DFT calculations are instrumental in assigning vibrational modes observed in FT-IR and Raman spectra. Often, experimental spectra contain complex, overlapping bands that are difficult to assign empirically. Theoretical calculations provide a complete set of vibrational modes, their frequencies, and their intensities, allowing for a definitive assignment of key functional group vibrations, such as O-H, N-H, and C=N stretching.[16][19][20]
Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) Frequency | Typical Experimental Range |
|---|---|---|
| O-H Stretch | ~3450 | 3200-3600 |
| N-H Asymmetric Stretch | ~3400 | 3350-3500 |
| N-H Symmetric Stretch | ~3310 | 3250-3400 |
| C=N/C=C Ring Stretch | ~1610 | 1550-1650 |
| C-O Stretch | ~1250 | 1200-1300 |
(Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set limitations.)[15]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[21][22] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[21][23]
Table 3: Calculated FMO Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | ~5.0 |
(Note: These are typical energy ranges for stable organic molecules.)[7]
The analysis reveals that the HOMO is likely localized over the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed across the π-system of the ring, marking the regions susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[14][24] It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
In a typical MEP map of 3A2HP:
-
Negative Regions (Red/Yellow): These are located around electronegative atoms like the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. These sites are prone to electrophilic attack.[25]
-
Positive Regions (Blue): These are found around the hydrogen atoms, particularly the one attached to the hydroxyl group and those on the amino group, indicating sites for nucleophilic attack.[25]
This analysis is invaluable in predicting how the molecule will interact with biological receptors or other reactants, particularly through hydrogen bonding and electrostatic interactions.[26][27]
Conclusion
The theoretical study of this compound, guided by Density Functional Theory, provides a profound understanding of its fundamental chemical nature. This guide outlines a systematic and robust computational protocol that yields reliable data on the molecule's tautomeric preferences, structural geometry, spectroscopic signatures, and electronic reactivity profile. The insights gained from FMO and MEP analyses are particularly crucial for professionals in drug development, as they offer a predictive map of the molecule's interaction landscape. By integrating these theoretical methodologies, researchers can significantly enhance the efficiency of designing and synthesizing novel pyridine derivatives with targeted pharmacological properties.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Buy this compound | 33630-99-8 [smolecule.com]
- 3. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Computational Investigation on the Origin of Atroposelectivity for the Cinchona Alkaloid Primary Amine-Catalyzed Vinylogous Desymmetrization of N-(2-t-Butylphenyl)maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation | MDPI [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. ripublication.com [ripublication.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. scholars.mssm.edu [scholars.mssm.edu]
Physical and chemical characteristics of 3-Amino-2-hydroxypyridine
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Amino-2-hydroxypyridine
Introduction
This compound, a heterocyclic compound of significant interest, serves as a versatile building block in synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a hydroxyl group, imparts a rich and complex chemical personality. This guide provides a comprehensive overview of its core physical and chemical characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its properties and provide field-proven insights into its handling and utilization.
Molecular Structure and Nomenclature
The foundational aspect of this compound is its ability to exist in tautomeric forms, a phenomenon crucial to understanding its reactivity and physical properties.
Tautomerism
The compound predominantly exists in equilibrium between two tautomeric forms: the aromatic hydroxy-imino form (this compound) and the non-aromatic keto-amino form (3-Amino-2(1H)-pyridinone). The keto form is often more stable and is reflected in its IUPAC name, 3-amino-1,2-dihydropyridin-2-one.[1][2] This equilibrium is sensitive to the solvent, pH, and temperature, which can influence reaction outcomes.
Caption: Tautomeric equilibrium of this compound.
Nomenclature and Identifiers
-
Common Names: this compound, 3-Amino-2-pyridinol, 3-Amino-2(1H)-pyridinone, 2-Hydroxy-3-aminopyridine.[2][3][4]
-
CAS Numbers: 33630-99-8, 59315-44-5 (Both numbers are often associated with the compound, reflecting its tautomeric nature).[2][5]
Physicochemical Properties
The physical properties of this compound are summarized below. It is important to note that variations in reported data, particularly for melting and boiling points, may arise from different experimental conditions or the predominance of one tautomer over the other.
| Property | Value | Source(s) |
| Appearance | Brown to off-white crystalline powder | [3][5] |
| Melting Point | 118-130 °C / 170-173 °C | [3][6] |
| Boiling Point | ~206 °C (estimate) / 671 °C at 760 mmHg | [3][5] |
| Solubility | Slightly soluble in water | [3][7] |
| pKa (Predicted) | 11.57 - 13.87 | [3][5] |
| Density (Estimate) | ~1.21 g/cm³ | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would differ depending on the dominant tautomeric form in the chosen NMR solvent (e.g., DMSO-d₆).
-
¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons. The chemical shift of the carbon at the C2 position is particularly indicative of the tautomeric equilibrium, with a shift further downfield in the keto form.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information. The presence of a broad peak in the 3200-3500 cm⁻¹ region would indicate O-H and N-H stretching. A strong absorption around 1650 cm⁻¹ would be characteristic of the C=O stretch of the pyridinone (keto) form.[2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at m/z = 110, corresponding to the molecular weight of the compound.[2][8]
Chemical Properties and Reactivity
This compound is a valuable intermediate due to the reactivity of its functional groups. The ortho-positioning of the amino and hydroxyl groups allows for unique cyclization reactions.
-
Use as a Synthetic Intermediate: It is a key reactant in the synthesis of various heterocyclic systems. For example, it reacts with ethyl 2-chloro-3-oxopropanoate to form imidazo[1,2-a]pyridine derivatives, which are scaffolds of pharmaceutical interest.[3][7]
-
Coordination Chemistry: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group act as excellent coordination sites, enabling the compound to form stable complexes with various metal ions.[4][5] This property is leveraged in analytical chemistry for the detection of metal ions.[4]
-
Pharmaceutical Scaffolding: The molecule serves as a precursor for potent therapeutic agents, including P2Y1 antagonists and potential anti-AIDS drugs.[3][6][9]
Caption: Synthesis of imidazo[1,2-a]pyridine derivatives.
Synthesis Methodologies
Several synthetic routes to this compound have been developed. A common and effective laboratory-scale method is the catalytic hydrogenation of its nitro precursor.
Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 3-nitropyridin-2(1H)-one to yield 3-aminopyridin-2-ol.[3] The choice of a Palladium on carbon (Pd/C) catalyst is driven by its high efficiency and selectivity for nitro group reductions under mild conditions.
Step-by-Step Methodology:
-
Dissolution: In a 500 mL three-necked flask equipped with a magnetic stirrer, dissolve 3-nitropyridin-2(1H)-one (1 g, 7.14 mmol) in methanol (200 mL).
-
Catalyst Addition: Carefully add 10% palladium on activated carbon catalyst (100 mg, 10 wt%) to the solution. The system should be under an inert atmosphere (e.g., nitrogen or argon) during this step to prevent catalyst deactivation.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, typically using a balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the palladium catalyst. This step must be performed with caution as Pd/C can be pyrophoric when dry.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the product, 3-aminopyridin-2-ol, which can be collected. This method often affords a quantitative yield.[3]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The versatile nature of this compound makes it a valuable compound in several high-tech sectors.
-
Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals.[4][7] Its derivatives have shown potential as anti-AIDS drugs and are used to create compounds targeting neurological disorders.[4][6][9]
-
Agrochemicals: The compound is used in the formulation of agrochemicals, serving as a building block for herbicides and fungicides.[4]
-
Materials Science: It is being explored for its potential in creating advanced polymers and coatings, where it can enhance durability and resistance to environmental factors.[4]
-
Biochemical Research: Researchers utilize it as a reagent in various biochemical assays, aiding in the study of enzyme activity and metabolic pathways.[4]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents. This compound is classified as an irritant and requires careful handling.
-
GHS Hazard Classification: The compound is classified with several hazards, including Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage/Irritation.[2][10] It may also cause respiratory irritation.[2][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[7][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][11]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[11]
References
- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. fishersci.nl [fishersci.nl]
- 8. 2-Amino-3-hydroxypyridine [webbook.nist.gov]
- 9. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-2-hydroxypyridine
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
3-Amino-2-hydroxypyridine, a versatile heterocyclic building block, plays a significant role in the synthesis of novel pharmaceutical compounds and other functional materials.[1][2] Its unique chemical structure, featuring both an amino and a hydroxyl group on a pyridine ring, makes it a valuable precursor for creating complex molecular architectures. However, inherent in its reactivity are potential hazards that necessitate a robust understanding of its safety profile and meticulous handling protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed to empower researchers and drug development professionals to work with this compound in a safe and efficient manner.
Section 1: Hazard Identification and GHS Classification
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and it is crucial to be aware of its specific hazard classifications to implement appropriate safety measures.
GHS Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. For this compound (CAS RN: 33630-99-8) and its closely related isomer, 2-Amino-3-hydroxypyridine (CAS RN: 16867-03-1), the primary hazards include:
-
Acute Toxicity: The compound is harmful if swallowed and may be toxic in contact with skin or if inhaled.[3][4][5][6][7][8][9][10][11]
-
Skin Irritation: It can cause skin irritation upon direct contact.[3][4][5][8][9][10][11]
-
Serious Eye Damage/Irritation: The compound is capable of causing serious eye irritation or damage.[3][4][5][8][9][10][11]
-
Specific Target Organ Toxicity (Single Exposure): Inhalation may cause respiratory irritation.[3][4][5][8][11]
Some sources also indicate the potential for damage to organs through prolonged or repeated exposure.[6]
Summary of GHS Classifications
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2A | Danger / Warning | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Note: The exact categorization may vary slightly between suppliers, but the core hazards remain consistent.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
The principle of minimizing exposure is paramount. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[4][5][8][9][10][11][12] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or vapors.[10]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][10]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Type | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[5][12] A face shield should be worn in situations with a higher risk of splashes. Contact lenses should be avoided as they can absorb and concentrate irritants.[12] |
| Skin Protection | Wear chemical-resistant gloves, such as PVC or nitrile rubber, that have been tested to a relevant standard (e.g., EN 374 in Europe or US F739).[12] A lab coat or other protective clothing is necessary to prevent skin contact.[4][5][9][10][11] For larger quantities or tasks with a high risk of splashing, flame-retardant and antistatic protective clothing may be appropriate. |
| Respiratory Protection | If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[5][12] The choice of respirator should be based on the potential for airborne concentration and professional judgment.[12] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the integrity of the compound.
Handling
-
Avoid all personal contact, including inhalation of dust.[11]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][9][10][11][12]
-
Wash hands thoroughly with soap and water after handling.[4][9][10][11][12]
-
Minimize dust generation and accumulation.[4][12] Use dry clean-up procedures and avoid sweeping.[12]
-
Ground and secure containers when transferring the material to prevent static discharge, which could be an ignition source.[9]
Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][8][9][10][11][12]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][5][8][9][10]
-
Protect containers from physical damage and inspect them regularly for leaks.[12]
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical. All personnel working with this compound should be familiar with these procedures.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][8][11][13] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5][8][9][13] Seek medical attention.[5][9] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][11][13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting.[4][11] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[4][9][11] |
Spill Response
A tiered response is necessary depending on the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
-
Minor Spills: For small, contained spills, trained personnel wearing appropriate PPE can clean up the material. Remove all ignition sources.[12] Use dry clean-up procedures to avoid generating dust.[12] Collect the spilled material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[11][12]
-
Major Spills: In the event of a large spill, evacuate the area immediately and move upwind.[11][12] Alert emergency responders and the institutional Environmental Health and Safety (EHS) office.[12] Prevent the spillage from entering drains or waterways.[12]
Section 5: Disposal Considerations
Waste generated from the use of this compound must be managed as hazardous waste.
-
All waste must be handled in accordance with local, state, and federal regulations.[12]
-
Dispose of the chemical and its container at an approved waste disposal plant.[4]
Section 6: Toxicological Information
Understanding the toxicological properties of this compound is essential for appreciating the potential health effects of exposure.
Acute Toxicity
-
Oral: The median lethal dose (LD50) in rats has been reported to be 500 mg/kg of body weight.[14] Signs of acute toxicity at high doses in animal studies included tremor, cramped posture, hunched posture, abnormal gait, salivation, and chromodacryorrhea.[14]
-
Dermal and Inhalation: While specific LD50 values are not always provided, the GHS classification as "toxic in contact with skin" and the potential for respiratory irritation highlight the importance of avoiding these exposure routes.[3][4][5][8][11]
Chronic Toxicity and Other Health Effects
-
Teratogenicity: In a study with mated female rats, the maternal and fetal No-Observed-Adverse-Effect Level (NOAEL) was determined to be 45 mg/kg body weight/day.[14] At higher doses, adverse effects were observed.[14]
-
Sensitization: A quantitative structure-activity relationship (QSAR) model predicted this compound to be a moderate to strong skin sensitizer.[14] However, a Local Lymph Node Assay (LLNA) did not classify it as a skin sensitizer under the tested conditions.[14]
Conclusion
This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with this compound and foster a culture of safety in the laboratory. A proactive approach to safety, grounded in scientific knowledge and best practices, is the cornerstone of responsible chemical research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. H64480.06 [thermofisher.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemdmart.com [chemdmart.com]
- 7. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. cir-safety.org [cir-safety.org]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 3-Amino-2-hydroxypyridine from 2-Chloropyridine
Abstract: 3-Amino-2-hydroxypyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutical compounds and as a precursor for hair dyes.[1] This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound, starting from the readily available and cost-effective reagent, 2-chloropyridine. The synthetic strategy detailed herein follows a robust, three-step pathway involving hydrolysis, regioselective nitration, and subsequent reduction. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, troubleshooting advice, and critical safety information to ensure a successful and reproducible synthesis.
Synthetic Strategy and Mechanistic Overview
The direct functionalization of 2-chloropyridine to introduce substituents at the C-3 position is challenging. Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are significantly more facile at the electron-deficient C-2 and C-4 positions.[2][3] Therefore, a direct conversion is not a practical approach.
The selected strategy circumvents this challenge by first transforming the chloro-substituent into a strongly activating, ortho-, para-directing group, which then facilitates the introduction of a functional group at the C-3 position. This is followed by the chemical reduction of that group to the desired amine.
The overall synthetic pathway is as follows:
-
Hydrolysis: 2-Chloropyridine is converted to 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone).
-
Nitration: The electron-rich 2-hydroxypyridine ring is regioselectively nitrated at the C-3 position to yield 2-hydroxy-3-nitropyridine.
-
Reduction: The nitro group of 2-hydroxy-3-nitropyridine is reduced to an amino group, affording the final product, this compound.
Figure 1: Overall three-step reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves corrosive acids, flammable solvents, and hydrogenation. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 2-Hydroxypyridine (Intermediate I)
Principle: The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic substitution. This step involves the hydrolysis of the C-Cl bond using a strong base in an alcohol solution to form 2-hydroxypyridine. While direct hydrolysis with aqueous alkali can be slow, the use of sodium tert-butoxide in methanol provides an effective route.[4] An alternative method involves using aqueous potassium hydroxide with a tertiary alcohol as a phase-transfer catalyst.[5]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 2-Chloropyridine | 113.55 | 50.0 g | 0.440 | 1.0 |
| Sodium tert-butoxide | 96.10 | 84.6 g | 0.880 | 2.0 |
| Methanol | - | 500 mL | - | - |
| Deionized Water | - | As needed | - | - |
| Concentrated HCl | - | As needed | - | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyridine (50.0 g, 0.440 mol) and methanol (250 mL).
-
In a separate beaker, carefully prepare a solution of sodium tert-butoxide (84.6 g, 0.880 mol) in methanol (250 mL). Note: This is an exothermic process. Allow the solution to cool to room temperature.
-
Slowly add the sodium tert-butoxide solution to the 2-chloropyridine solution.
-
Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in deionized water (approx. 400 mL).
-
Carefully neutralize the aqueous solution to pH 7 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.
-
The product, 2-hydroxypyridine, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: 35-39 g (83-92%).
Protocol 2: Synthesis of 2-Hydroxy-3-nitropyridine (Intermediate II)
Principle: The hydroxyl group (in its pyridone tautomeric form) is a powerful activating group that directs electrophilic substitution to the ortho and para positions (C-3 and C-5). This step utilizes a standard nitrating mixture (fuming nitric acid and concentrated sulfuric acid) under cold conditions to achieve regioselective nitration, primarily at the C-3 position.[4]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 2-Hydroxypyridine | 95.10 | 30.0 g | 0.315 | 1.0 |
| Conc. Sulfuric Acid (98%) | - | 150 mL | - | - |
| Fuming Nitric Acid (>90%) | - | 25 mL | - | - |
| Ice | - | As needed | - | - |
Procedure:
-
Place concentrated sulfuric acid (150 mL) into a 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly and carefully add the dried 2-hydroxypyridine (30.0 g, 0.315 mol) to the cold sulfuric acid in small portions, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Once a clear solution is obtained, cool the mixture back down to 0°C.
-
Slowly add fuming nitric acid (25 mL) dropwise via the dropping funnel over a period of 1 hour. CRITICAL: Maintain the internal reaction temperature at or below 5°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Prepare a large beaker (2 L) with a mixture of ice and water (approx. 1 kg).
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quenching step.
-
A yellow solid, 2-hydroxy-3-nitropyridine, will precipitate.[6]
-
Allow the slurry to stir for 30 minutes to ensure complete precipitation.
-
Collect the yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product in a vacuum oven at 50°C.
-
Expected Yield: 35-40 g (79-90%).
Protocol 3: Synthesis of this compound (Final Product)
Principle: This final step involves the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[7] Using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent, the nitro group is selectively reduced without affecting the pyridine ring or the hydroxyl group.[8]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 2-Hydroxy-3-nitropyridine | 140.10 | 25.0 g | 0.178 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 2.5 g | - | - |
| Methanol | - | 500 mL | - | - |
| Hydrogen (H₂) Gas | - | Balloon pressure | - | - |
| Celite® | - | As needed | - | - |
Procedure:
-
Set up a hydrogenation apparatus (e.g., a Parr shaker or a two-neck flask with a hydrogen balloon inlet).
-
To the reaction flask, add 2-hydroxy-3-nitropyridine (25.0 g, 0.178 mol) and methanol (500 mL).
-
Carefully add 10% Pd/C catalyst (2.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.
-
Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas. Repeat this process three times to ensure an inert hydrogen atmosphere.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for lab scale) and stir the mixture vigorously at room temperature overnight (12-16 hours).
-
Upon completion (monitored by TLC, noting the disappearance of the starting material), carefully vent the excess hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: The Celite pad with the catalyst can be pyrophoric. Do not allow it to dry completely in the air. Quench it with water immediately after filtration.
-
Wash the Celite pad with additional methanol (2 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography (e.g., silica gel, 5% MeOH in CH₂Cl₂) to yield pure this compound.[8]
-
Expected Yield: 16-18 g (82-92%).
Laboratory Workflow and Data Management
A successful synthesis relies on a systematic workflow from reaction setup to final analysis. The following diagram outlines the key stages for each step of the protocol.
Figure 2: General laboratory workflow for each synthetic step.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Hydrolysis) | Incomplete reaction. | Extend the reaction time and re-check TLC. Ensure the temperature was maintained at 65-70°C. |
| Loss of product during neutralization. | Add the acid very slowly while cooling to avoid overshooting the neutral pH. Ensure the product fully precipitates before filtering. | |
| Low yield or side products in Step 2 (Nitration) | Reaction temperature was too high. | Maintain strict temperature control (<5°C). High temperatures can lead to over-nitration (e.g., at C-5) or degradation. |
| Impure 2-hydroxypyridine starting material. | Ensure the intermediate from Step 1 is thoroughly washed and dried before proceeding. | |
| Incomplete reduction in Step 3 | Inactive catalyst. | Use fresh Pd/C catalyst. Ensure the catalyst was not exposed to air for an extended period. |
| Insufficient hydrogen. | Ensure the system is properly sealed and a positive hydrogen pressure is maintained. Use a fresh hydrogen balloon. | |
| Catalyst poisoning. | Ensure solvents and reagents are of high purity. Trace impurities (e.g., sulfur) can poison the palladium catalyst. | |
| Product is dark or discolored | Air oxidation of the final product. | This compound can be sensitive to air and light. Handle the final product under an inert atmosphere where possible and store it in a dark, sealed container. |
Conclusion
The multi-step synthesis of this compound from 2-chloropyridine presented here is a reliable and scalable method for laboratory settings. By leveraging a hydrolysis-nitration-reduction sequence, this protocol effectively overcomes the inherent reactivity challenges of the pyridine ring. Adherence to the detailed procedures, particularly regarding temperature control and inert atmosphere techniques, is critical for achieving high yields and purity. This guide provides the necessary framework for researchers to successfully synthesize this important chemical intermediate for applications in pharmaceutical and materials science.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. 2-Hydroxy-3-nitropyridine|lookchem [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: 3-Amino-2-hydroxypyridine as a Versatile Building Block in Heterocyclic Synthesis
Introduction: The Strategic Value of 3-Amino-2-hydroxypyridine
This compound is a privileged scaffold in the field of organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds.[1][2][3] Its utility stems from its unique bifunctional nature, possessing adjacent nucleophilic amino and hydroxyl groups on a pyridine core.[4] This arrangement allows it to act as a versatile "A-B" type synthon, readily participating in a variety of cyclization and condensation reactions to form fused bicyclic and polycyclic systems.
The significance of this building block is underscored by the prevalence of the resulting heterocyclic cores, such as pyrido[2,3-d]pyrimidines, imidazo[1,2-a]pyridines, and pyridoxazines, in medicinal chemistry.[5][6][7] These structures are central to the development of therapeutics targeting a range of conditions, including cancer, inflammation, and central nervous system disorders.[4] This guide provides an in-depth exploration of the core reactivity of this compound and delivers field-proven protocols for its application in the synthesis of key heterocyclic systems.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this compound. It is typically an off-white to brown solid.[8]
| Property | Value | Source |
| CAS Number | 33630-99-8 | |
| Molecular Formula | C₅H₆N₂O | |
| Molecular Weight | 110.11 g/mol | [4] |
| Melting Point | 118 °C or 170-173 °C (varies by purity/source) | [4][8] |
| Appearance | Solid | |
| Storage | Store at 2-8°C, protected from light and moisture | [4] |
Safety & Handling: this compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity: The Tautomerism and Nucleophilicity Driving Synthesis
The synthetic versatility of this compound is governed by two principal features: the nucleophilicity of its exocyclic amino group and the tautomeric equilibrium between its 2-hydroxypyridine and 2-pyridone forms. The 2-pyridone tautomer is generally favored, and its amide-like character plays a crucial role in many cyclization reactions.
The adjacent amino and hydroxyl/pyridone functionalities can react in a concerted or stepwise manner with bifunctional electrophiles, leading to the regioselective formation of fused heterocyclic systems. The choice of reaction conditions—specifically the solvent, base, and temperature—dictates which nucleophilic site reacts preferentially and controls the final product structure.
Figure 1: General reactivity pathways of this compound.
Application in Fused Heterocycle Synthesis
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The reaction of this compound with α-halocarbonyl compounds is a classic and efficient method for constructing the imidazo[1,2-a]pyridine scaffold. This reaction, often a variation of the Chichibabin synthesis, proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization of the amino group onto the carbonyl carbon and subsequent dehydration.
Mechanism Insight: The causality behind this pathway involves the pyridine nitrogen being a stronger nucleophile than the exocyclic amino group under neutral or slightly basic conditions. The initial quaternization activates the pyridine ring, facilitating the subsequent intramolecular attack by the amino group.
References
- 1. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 2. DSpace [repository.tcu.edu]
- 3. Molecules | Special Issue : Design, Synthesis and Biological Activity of Nitrogen-Containing Heterocyclic Compounds [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Utility of 3-Amino-2-hydroxypyridine in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and pharmaceutical development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Among the vast array of functionalized pyridines, 3-Amino-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-amino-2(1H)-pyridone) presents itself as a uniquely versatile and highly valuable building block. Its strategic placement of an amino group and a hydroxyl/oxo group on adjacent positions of the pyridine ring unlocks a diverse range of synthetic transformations, making it a precursor of choice for several classes of bioactive molecules.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols, and present data that underscores the efficiency and versatility of this reagent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors.
Physicochemical Properties & Handling
This compound is typically an off-white to brown crystalline powder with a molecular weight of 110.11 g/mol and a melting point in the range of 170-173 °C.[1][2] It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1][2] |
| Melting Point | 170-173 °C | [1][2] |
| Appearance | Off-white to brown crystal/powder | [1][2] |
| IUPAC Name | 3-amino-1,2-dihydropyridin-2-one | [3] |
Core Applications in Pharmaceutical Synthesis
The utility of this compound stems from its bifunctional nature. The endocyclic nitrogen and the exocyclic amino group can participate in various cyclization and coupling reactions, leading to the formation of complex heterocyclic systems that are prevalent in active pharmaceutical ingredients (APIs).
Synthesis of Imidazo[1,2-a]pyridine Scaffolds: A Privileged Heterocycle
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-ulcer, anticancer, and anti-inflammatory properties.[4][5] this compound serves as an excellent starting material for accessing substituted versions of this heterocyclic system. The reaction proceeds via a condensation and subsequent cyclization with an α-haloketone.
The reaction leverages the nucleophilicity of the pyridine ring nitrogen, which attacks the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular SN2 reaction where the exocyclic amino group displaces the halide, leading to the fused bicyclic imidazo[1,2-a]pyridine system. The hydroxyl group at the 2-position of the starting material becomes a key functional handle on the resulting scaffold, allowing for further derivatization.
Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.
This protocol describes a representative synthesis using chloroacetone.
Materials:
-
This compound (1.10 g, 10 mmol)
-
Chloroacetone (1.02 g, 11 mmol)
-
Sodium bicarbonate (1.26 g, 15 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.10 g, 10 mmol) and ethanol (50 mL). Stir until the solid is mostly dissolved.
-
Add sodium bicarbonate (1.26 g, 15 mmol) to the mixture. The sodium bicarbonate acts as a mild base to neutralize the HCl generated during the reaction.
-
Add chloroacetone (1.02 g, 11 mmol) dropwise to the stirring suspension at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 6-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 8-hydroxy-2-methylimidazo[1,2-a]pyridine.
Expected Outcome:
-
Yield: 70-85%
-
Appearance: Off-white to light brown solid
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Precursor for Kinase Inhibitors: The 3-Amino-2-pyridone Hinge-Binding Motif
The 3-amino-2(1H)-pyridone tautomer is a highly effective "hinge-binding" motif in the design of protein kinase inhibitors.[6] Kinases are a critical class of enzymes involved in cell signaling, and their deregulation is a hallmark of cancer.[6] The amino group and the adjacent carbonyl of the pyridone can form crucial hydrogen bonds with the backbone of the kinase hinge region, providing a stable anchor for the inhibitor.
The design of kinase inhibitors often focuses on occupying the ATP-binding pocket. The hinge region of this pocket forms a hydrogen bond pattern with the adenine base of ATP. The 3-amino-2-pyridone scaffold effectively mimics this interaction, with the exocyclic amino group acting as a hydrogen bond donor and the endocyclic NH and carbonyl oxygen acting as hydrogen bond acceptors. This makes it an ideal starting point for fragment-based drug discovery, where further substitutions can be made to target other regions of the binding pocket and achieve high potency and selectivity. This has led to the identification of inhibitors for kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases.[6]
Caption: H-bond interactions with the kinase hinge region.
To develop potent kinase inhibitors, the 3-amino-2-pyridone core is often decorated with aryl or heteroaryl groups. A common strategy involves first halogenating the pyridine ring (e.g., at the 5-position) and then performing a palladium-catalyzed cross-coupling reaction like the Suzuki coupling. This protocol outlines a general procedure for this transformation, starting from a hypothetical 3-amino-5-bromo-2-hydroxypyridine.
Materials:
-
3-Amino-5-bromo-2-hydroxypyridine (1.89 g, 10 mmol)
-
Arylboronic acid (e.g., 4-pyridylboronic acid) (1.48 g, 12 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (45 mg, 0.2 mol%)
-
Triphenylphosphine [PPh₃] (210 mg, 0.8 mol%)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Solvent mixture: 1,4-Dioxane (40 mL) and Water (10 mL)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
In a Schlenk flask, combine 3-Amino-5-bromo-2-hydroxypyridine (1.89 g, 10 mmol), the arylboronic acid (12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add Palladium(II) acetate (45 mg, 0.2 mol%) and triphenylphosphine (210 mg, 0.8 mol%). The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere, as oxygen can deactivate the palladium catalyst.
-
Add the degassed solvent mixture (40 mL dioxane, 10 mL water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-aryl-2-hydroxypyridine.
Representative Data for Suzuki Coupling Reactions:
| Arylboronic Acid | Catalyst System | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | 6 | 88 |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | DME/H₂O | 4 | 92 |
| 1-Methyl-1H-pyrazol-4-yl-boronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 8 | 75 |
Key Intermediate in the Synthesis of Perampanel
Perampanel is a first-in-class, non-competitive AMPA receptor antagonist approved for the treatment of epilepsy.[1][7] The core of Perampanel is a 1,5-diaryl-2(1H)-pyridone structure. While many reported syntheses start from different precursors, this compound represents a viable starting point for constructing a key intermediate, 3-bromo-5-(2-pyridyl)-2(1H)-pyridone, which features in several patented synthetic routes.[8]
A plausible route involves a Sandmeyer reaction to convert the amino group of this compound to a bromine, followed by a Suzuki coupling to introduce the pyridyl group at the 5-position (assuming a bromination at that position is first achieved). This intermediate can then be arylated at the nitrogen and coupled with a cyanophenyl group to complete the synthesis of Perampanel.
Caption: Plausible synthetic pathway to a Perampanel intermediate.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in pharmaceutical synthesis. Its inherent reactivity and functional group arrangement provide a direct entry into privileged scaffolds such as imidazo[1,2-a]pyridines and the 3-amino-2-pyridone core, which is essential for developing modern kinase inhibitors. Furthermore, its potential as a starting material for complex APIs like Perampanel highlights its strategic importance in drug development pipelines. As the demand for novel, complex heterocyclic molecules continues to grow, the strategic application of readily available and versatile intermediates like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Application Notes & Protocols: Leveraging 3-Amino-2-hydroxypyridine in Modern Agrochemical Development
Introduction: The Versatility of the Pyridine Scaffold
In the landscape of agrochemical research, the discovery of novel molecular scaffolds that offer synthetic versatility and potent biological activity is a paramount objective. The pyridine ring, a six-membered heterocyclic compound, is a privileged structure in this domain, appearing in numerous commercial herbicides, fungicides, and insecticides.[1][2][3][4][5] Among pyridine derivatives, 3-Amino-2-hydroxypyridine is an exceptionally valuable building block. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a pyridine core, allows for diverse chemical modifications, enabling the exploration of a vast chemical space for new active ingredients.[6][7]
This document serves as a technical guide for researchers and development professionals, providing detailed application notes and validated protocols for the utilization of this compound in the synthesis and evaluation of next-generation agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆N₂O | PubChem[8] |
| Molecular Weight | 110.11 g/mol | PubChem[8] |
| Appearance | Off-white to brown crystalline powder | Google Patents[9][10] |
| Melting Point | 170-173 °C | Google Patents[9][10] |
| CAS Number | 33630-99-8 | PubChem[8] |
| Solubility | Slightly soluble in water | Jubilant Ingrevia[11] |
Part 1: Synthesis of the Core Scaffold: this compound
The accessibility of this compound is crucial for its use in large-scale screening and development programs. Several synthetic routes have been established, often starting from readily available pyridine precursors. The choice of route can depend on factors like cost, scale, and safety. A common and effective method involves the nitration of 2-hydroxypyridine followed by a reduction step.
Protocol 1.1: Synthesis of this compound from 2-Hydroxypyridine
This protocol outlines a two-step process for the laboratory-scale synthesis of this compound.
Causality Behind Experimental Choices:
-
Nitration: Concentrated sulfuric acid is used to protonate nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich 2-hydroxypyridine ring. The reaction is performed at low temperatures (0°C) to control the exothermic reaction and prevent over-nitration.
-
Reduction: The nitro group is subsequently reduced to an amine. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method. The reaction is performed under a hydrogen atmosphere, where the palladium surface catalyzes the addition of hydrogen across the nitrogen-oxygen bonds.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic pathway from 2-hydroxypyridine.
Step-by-Step Methodology:
-
Nitration of 2-Hydroxypyridine: a. To a flask cooled in an ice-salt bath (0°C), slowly add 2-hydroxypyridine to concentrated sulfuric acid with stirring. b. Add fuming nitric acid dropwise, ensuring the temperature does not exceed 5°C. c. After the addition is complete, stir the reaction mixture for 1-2 hours at 0°C.[10] d. Carefully pour the reaction mixture onto crushed ice. The precipitated solid is 2-hydroxy-3-nitropyridine. e. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Reduction to this compound: a. In a hydrogenation vessel, dissolve the 2-hydroxy-3-nitropyridine from the previous step in a suitable solvent like ethanol or methanol. b. Add a catalytic amount of 10% Palladium on carbon (Pd/C). c. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. e. Upon completion, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization.[10]
Part 2: Application in Herbicide Development
The this compound scaffold is an excellent starting point for synthesizing herbicides, particularly those that function as amino acid synthesis inhibitors.[12] By modifying the amino and hydroxyl groups, it is possible to create derivatives that inhibit key plant enzymes like acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, leading to plant death.[12]
Protocol 2.1: Synthesis of a Picolinamide-Type Herbicide Derivative
This protocol describes the synthesis of a hypothetical picolinamide derivative, N-(2-hydroxypyridin-3-yl)-4-methoxybenzamide, a structure analogous to known herbicidal compounds.
Causality Behind Experimental Choices:
-
Acylation: The amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride (e.g., 4-methoxybenzoyl chloride).
-
Base: A mild base like triethylamine (TEA) or pyridine is used to neutralize the HCl gas generated during the reaction, driving the reaction to completion.
-
Solvent: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
Workflow Diagram: Herbicide Synthesis
Caption: Synthesis of a picolinamide-type herbicide.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound and dry Dichloromethane (DCM).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add triethylamine (TEA) to the suspension.
-
Acylation: Slowly add a solution of 4-methoxybenzoyl chloride in DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress using TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: Herbicidal Efficacy Bioassay (Pre-emergence)
This bioassay evaluates the ability of a compound to prevent weed seed germination and growth.[13][14]
-
Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetone or DMSO). Create a series of dilutions to test a range of concentrations.
-
Plating: Fill petri dishes or small pots with a standardized soil mix.
-
Seeding: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a crop species (e.g., wheat, soybean) to assess selectivity.[15]
-
Treatment: Apply a measured volume of each test concentration evenly to the soil surface. Include a solvent-only control and a positive control (a known commercial herbicide).
-
Incubation: Place the treated plates/pots in a controlled growth chamber with appropriate light, temperature, and humidity.
-
Evaluation: After 14-21 days, assess the results by counting the number of germinated seeds and measuring the shoot/root length or biomass of the surviving seedlings.
-
Analysis: Calculate the percent inhibition for each concentration relative to the solvent control. Determine the GR₅₀ value (the concentration required to cause a 50% reduction in growth).
Part 3: Application in Fungicide Development
Pyridine derivatives are known to exhibit potent fungicidal activity.[1][7] The this compound scaffold can be derivatized to produce compounds that interfere with fungal cellular processes, such as respiration or cell wall synthesis.
Protocol 3.1: Synthesis of a Fungicidal Pyridine Ether Derivative
This protocol details the synthesis of a hypothetical fungicide via a Williamson ether synthesis at the hydroxyl position.
Causality Behind Experimental Choices:
-
Deprotonation: A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group of the pyridine, forming a more nucleophilic alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide attacks an electrophilic alkyl halide (e.g., 2,4-dichlorobenzyl chloride), displacing the chloride in an Sₙ2 reaction to form an ether linkage.
Step-by-Step Methodology:
-
Setup: Suspend sodium hydride (NaH) in dry Tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Deprotonation: Cool the suspension to 0°C and add a solution of this compound in dry THF dropwise. Stir for 30-60 minutes at 0°C.
-
Alkylation: Add a solution of 2,4-dichlorobenzyl chloride in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification & Characterization: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the final product. Confirm the structure via spectroscopic methods.
Protocol 3.2: Fungicidal Bioassay (In Vitro)
This assay measures the direct inhibitory effect of a compound on fungal growth.[13]
-
Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).
-
Compound Addition: While the medium is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations. Pour the amended media into petri dishes.
-
Inoculation: Place a small plug of a target fungus (e.g., Fusarium graminearum, Botrytis cinerea) in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Evaluation: After 3-7 days, measure the diameter of the fungal colony.
-
Analysis: Calculate the percentage of growth inhibition compared to a solvent-only control. Determine the EC₅₀ value (the effective concentration that inhibits growth by 50%).
Part 4: Application in Insecticide Development
The pyridine scaffold is central to neonicotinoid insecticides and other classes of insect control agents.[3][5][16] Derivatives of this compound can be synthesized to act on the insect nervous system or other vital physiological targets.
Protocol 4.1: Synthesis of an Insecticidal Thienopyridine Derivative
This protocol outlines a pathway to a thieno[2,3-b]pyridine, a heterocyclic system known for insecticidal properties.[16][17] This involves a multi-step sequence starting with the reaction of the amino group.
Step-by-Step Methodology:
-
Acylation: React this compound with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide.
-
Cyclization: React the intermediate with a sulfur source like Lawesson's reagent to form a thione, followed by an intramolecular cyclization to build the thiophene ring fused to the pyridine core.
-
Further Derivatization: The resulting aminothienopyridine can be further modified to enhance insecticidal activity.
-
Purification & Characterization: Each step requires appropriate workup and purification, with structural confirmation by NMR and MS.
Protocol 4.2: Insecticidal Bioassay (Contact Toxicity)
This bioassay determines the toxicity of a compound to insects upon direct contact.[18][19][20][21]
-
Insect Rearing: Use a uniform population of test insects, such as aphids (Aphis gossypii) or fruit flies (Drosophila melanogaster).
-
Compound Application: Dissolve the test compound in acetone. Using a micro-applicator, apply a precise volume (e.g., 0.1-1 µL) of the solution to the dorsal thorax of each insect.[20]
-
Holding: Place the treated insects in a clean container with access to food and water.
-
Mortality Assessment: Record the number of dead or moribund insects at set time intervals (e.g., 24, 48, and 72 hours).
-
Analysis: Calculate the percentage mortality for each dose. Use probit analysis to determine the LD₅₀ (the lethal dose required to kill 50% of the test population).
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold for the development of novel agrochemicals. Its dual functional handles provide a gateway to a wide array of chemical derivatives targeting diverse biological pathways in weeds, fungi, and insects. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating these derivatives. Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore the full potential of this privileged starting material, leading to the discovery of safer, more effective, and environmentally sustainable crop protection solutions.
References
- 1. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]
- 2. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 3. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Amino-3-hydroxypyridine(cas no.: 16867-03-1) - Career Henan Chemical Co. [coreychem.com]
- 8. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 13. longdom.org [longdom.org]
- 14. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Precision and Accuracy of Field Versus Laboratory Bioassay Insecticide Efficacy for the Control of Immature Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 20. entomoljournal.com [entomoljournal.com]
- 21. journals.rdagriculture.in [journals.rdagriculture.in]
A Detailed Protocol for the Selective N-Alkylation of 3-Amino-2-hydroxypyridine via Reductive Amination
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: N-alkylated aminopyridine scaffolds are crucial pharmacophores in modern drug discovery. However, their synthesis is often complicated by challenges in regioselectivity. 3-Amino-2-hydroxypyridine, a valuable building block, presents a classic example of this challenge due to its multiple nucleophilic sites. Direct alkylation frequently yields a mixture of N- and O-alkylated products, complicating purification and reducing yields.[1] This application note provides a robust and highly selective protocol for the mono-alkylation of the exocyclic amino group of this compound using a reductive amination strategy. We explain the underlying chemical principles, offer a detailed step-by-step experimental workflow, and provide guidance on product characterization and troubleshooting.
The Challenge: Regioselectivity in the Alkylation of this compound
This compound exists in a tautomeric equilibrium with its 3-amino-2(1H)-pyridone form. This creates an ambident nucleophilic system with three potential sites for alkylation: the exocyclic amino group (N3), the endocyclic pyridone nitrogen (N1), and the pyridone oxygen (O2).
Under standard alkylation conditions using a base and an alkyl halide, deprotonation typically occurs at the most acidic proton (N1-H), generating a pyridone anion. This anion can then react at either the nitrogen or oxygen atom, leading to a mixture of N1- and O2-alkylated byproducts.[2][3] The exocyclic N3-amino group is generally less nucleophilic and less likely to react under these conditions, preventing the formation of the desired product.
Caption: Tautomerism and competing reaction sites in this compound.
To overcome this, a strategy that selectively enhances the reactivity of the exocyclic amino group is required. Reductive amination is an ideal approach as it proceeds through an iminium ion intermediate formed exclusively at the target amino group, bypassing the problematic pyridone anion.[4][5]
The Solution: Selective N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and selective method for forming C-N bonds.[6] The reaction proceeds in two main steps:
-
Iminium Ion Formation: The exocyclic amino group of this compound reacts with an aldehyde or ketone, typically under mildly acidic conditions, to form a Schiff base, which is then protonated to an electrophilic iminium ion.
-
Reduction: A selective reducing agent, introduced into the reaction, reduces the iminium ion to the desired secondary amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reducing agent for this purpose. It is mild enough not to reduce the starting aldehyde and is tolerant of the slightly acidic conditions required for iminium ion formation, allowing the entire process to be performed in a single pot.[5]
Caption: General experimental workflow for reductive amination.
Detailed Experimental Protocol
This protocol describes the N-benzylation of this compound as a representative example. The procedure can be adapted for various aldehydes and ketones.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Equiv. | Example Amount (for 1 mmol scale) |
| This compound | C₅H₆N₂O | 110.11 | 1.0 | 110 mg |
| Benzaldehyde | C₇H₆O | 106.12 | 1.1 | 117 mg (112 µL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 318 mg |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 1.2 | 69 mg (66 µL) |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 10 mL |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (110 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (10 mL), followed by benzaldehyde (112 µL, 1.1 mmol) and glacial acetic acid (66 µL, 1.2 mmol). Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the suspension in portions over 5 minutes. Note: The reaction may gently effervesce.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed within 4-12 hours.
-
Workup and Extraction:
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure N-benzyl-3-amino-2-hydroxypyridine.
Characterization of the Product
The identity and purity of the N-alkylated product should be confirmed using standard analytical techniques.
-
¹H NMR (in DMSO-d₆): Expect to see the disappearance of one of the N-H protons from the starting material and the appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 4.3 ppm for the benzylic CH₂ and aromatic protons between 7.2-7.4 ppm for the phenyl ring).
-
¹³C NMR: Confirm the presence of new carbon signals from the alkyl group.
-
Mass Spectrometry (ESI+): The molecular ion peak should correspond to the calculated mass of the product (e.g., for the N-benzyl product, C₁₂H₁₂N₂O, expected [M+H]⁺ = 201.10).
-
NMR-based methods like HSQC, HMBC, and ROESY can be invaluable for unambiguously confirming the site of alkylation (N vs. O) if any doubt remains.[3]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | - Inactive reducing agent.- Insufficient reaction time. | - Use fresh sodium triacetoxyborohydride.- Ensure the aldehyde is pure.- Allow the reaction to stir for a longer period (up to 24 hours). |
| Formation of Side Products | - Over-alkylation (di-alkylation).- Impure starting materials. | - Use a stoichiometry of ~1.0-1.1 equivalents of the aldehyde to minimize di-alkylation.[4]- Ensure all reagents and solvents are of high purity and anhydrous where specified. |
| Difficult Purification | - Co-elution of product and starting material.- Streaking on the TLC plate. | - Adjust the polarity of the column chromatography eluent. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can improve the peak shape of basic compounds like aminopyridines.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-2-hydroxypyridine in the synthesis of imidazo[1,2-a]pyridines
Application Notes & Protocols
Topic: Strategic Synthesis of 8-Hydroxy-Imidazo[1,2-a]pyridines via Multicomponent Reaction Utilizing 3-Amino-2-hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its rigid, bicyclic structure and tunable electronic properties make it an ideal framework for designing molecules that interact with a wide range of biological targets. Notable drugs incorporating this moiety include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Saripidem, highlighting its significance in drug discovery.[2][3]
Traditional multi-step syntheses of this scaffold are often resource-intensive and lack efficiency. The advent of multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, has revolutionized access to complex molecular architectures.[1][4] Among these, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as the premier method for assembling 3-aminoimidazo[1,2-a]pyridines.[2][5] This acid-catalyzed condensation of a 2-aminoazine, an aldehyde, and an isocyanide offers high atom economy and rapid access to molecular diversity.[6]
This guide focuses on a specific, high-value precursor: This compound . This substrate is unique due to its tautomeric nature, existing in equilibrium with 3-amino-pyridin-2(1H)-one.[7][8] Its utilization in the GBB reaction provides a direct route to 8-hydroxy-imidazo[1,2-a]pyridines , a substitution pattern of significant interest for further functionalization and for modulating the scaffold's physicochemical properties, such as solubility and hydrogen bonding capacity.
Mechanistic Insights: The Groebke-Blackburn-Bienaymé Reaction Pathway
The GBB reaction is a robust and well-elucidated process. Understanding its mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a sequence of acid-catalyzed steps.[9]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine derivative (specifically, the exocyclic amino group of this compound) with an aldehyde to form a Schiff base, or imine intermediate.
-
Nitrilium Ion Formation: The isocyanide component then undergoes a nucleophilic attack on the protonated imine. This step forms a key nitrilium intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring, acting as an intramolecular nucleophile, attacks the electrophilic nitrilium carbon. This [4+1] cycloaddition step forges the five-membered imidazole ring.
-
Aromatization: A final tautomerization/aromatization step yields the stable, fused 3-aminoimidazo[1,2-a]pyridine product.
The 2-hydroxy group on the pyridine ring is expected to be a spectator to the core reaction, remaining at what becomes the 8-position of the final product. However, its electron-donating nature can influence the nucleophilicity of the pyridine nitrogen, potentially affecting the rate of the intramolecular cyclization step.
Caption: Figure 1: GBB Reaction Mechanism
Application Protocol: One-Pot Synthesis of 8-Hydroxy-Imidazo[1,2-a]pyridines
This protocol details a reliable, one-pot synthesis using scandium(III) triflate, a highly effective and frequently cited Lewis acid catalyst for the GBB reaction.[2][3]
Experimental Workflow
The overall process is a streamlined, one-pot procedure designed for efficiency and scalability.
Caption: Figure 2: Experimental Workflow
Materials and Equipment
-
Reagents:
-
This compound (CAS: 33630-99-8)
-
Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Substituted Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) (CAS: 144026-79-9)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Methodology
Rationale: This procedure is adapted from robust, literature-precedented GBB reactions.[2] Methanol is an excellent solvent as it effectively dissolves the reactants and catalyst, and its protic nature can assist in the initial imine formation.[9] Sc(OTf)₃ is chosen for its high catalytic activity and tolerance to various functional groups.[3][10] Anhydrous conditions are initially maintained to favor the formation of the imine by shifting the equilibrium.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), the selected aldehyde (1.0 eq.), and scandium(III) triflate (0.05 eq., 5 mol%).
-
Imine Formation: Add anhydrous methanol (to achieve a ~0.2 M concentration of the limiting reagent). Stir the mixture at 50°C for 1 hour. The formation of the imine is the rate-limiting step and pre-stirring the amine and aldehyde before adding the isocyanide often improves yields.
-
Isocyanide Addition: Dissolve the isocyanide (1.0 eq.) in a small amount of anhydrous methanol and add it dropwise to the reaction mixture.
-
Cyclization Reaction: Increase the temperature to 60°C and allow the reaction to stir for 3 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature. Add deionized water to quench the reaction and dissolve the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes of the aqueous layer). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.
Self-Validation and Troubleshooting
-
Expected Outcome: The product should be an 8-hydroxy-3-aminoimidazo[1,2-a]pyridine derivative, typically an off-white to yellowish solid. Yields can vary from 40% to 85% depending on the substrates used.[11]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the 8-OH proton and the characteristic aromatic protons of the imidazo[1,2-a]pyridine core should be evident.
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, ensure all reagents are pure and the solvent is anhydrous. A small amount of additional catalyst (2-3 mol%) can be added. Extending the reaction time may also be necessary.
-
Side Products: The formation of Ugi-type adducts is a known, though infrequent, side reaction.[1] Purification by column chromatography is usually sufficient to separate these from the desired GBB product.
-
Substrate Scope and Expected Yields
The GBB reaction is known for its broad substrate scope. The following table provides representative data based on published results for similar 2-aminopyridines, illustrating the expected versatility of this protocol.[11][12]
| Entry | Aldehyde (R¹) | Isocyanide (R²) | Expected Yield (%) |
| 1 | Benzaldehyde | tert-Butyl | 75-85% |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl | 80-90% |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl | 65-75% |
| 4 | 2-Naphthaldehyde | tert-Butyl | 70-80% |
| 5 | Benzaldehyde | Cyclohexyl | 70-80% |
| 6 | Benzaldehyde | Benzyl | 60-70% |
| 7 | Isovaleraldehyde | tert-Butyl | 45-55% |
Analysis: Electron-withdrawing groups on the aromatic aldehyde (Entry 2) generally lead to higher yields by increasing the electrophilicity of the carbonyl carbon, facilitating imine formation.[11] Electron-donating groups may slightly decrease the yield (Entry 3). Aliphatic aldehydes (Entry 7) are often less reactive and may result in lower yields.
Conclusion and Future Outlook
The use of this compound in the Groebke-Blackburn-Bienaymé reaction is a highly efficient and strategic approach for the synthesis of 8-hydroxy-imidazo[1,2-a]pyridines. This one-pot protocol provides rapid access to a diverse library of compounds from readily available starting materials. The resulting 8-hydroxy group serves as a valuable synthetic handle for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. Future work could involve exploring alternative green catalysts, expanding the reaction to flow chemistry setups for improved scalability, and developing downstream functionalization protocols for the synthesized scaffolds.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-conferences.org [bio-conferences.org]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. scielo.br [scielo.br]
The Synthesis of Biologically Active Scaffolds: A Guide to the Reaction of 3-Amino-2-hydroxypyridine with Dicarbonyl Compounds
Abstract
The condensation reaction between 3-amino-2-hydroxypyridine and various dicarbonyl compounds represents a cornerstone in heterocyclic chemistry, providing a robust and versatile route to imidazo[1,2-a]pyridines. This class of fused N-heterocycles is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of this critical reaction, detailing the underlying mechanisms, offering validated experimental protocols for synthesis with α-dicarbonyls, and discussing the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Introduction: The Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles that have garnered significant attention from the pharmaceutical industry. Their rigid structure and unique electronic properties allow them to effectively interact with a variety of biological targets.[4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature this core structure, underscoring its therapeutic relevance.[5] The reaction of an aminopyridine with a dicarbonyl compound, a variation of the classic Tschitschibabin reaction, is one of the most efficient methods for constructing this valuable scaffold.[4] This guide focuses on the specific use of this compound, a readily available starting material, exploring its reactivity with dicarbonyl compounds to generate functionally diverse imidazo[1,2-a]pyridine derivatives.
Core Reaction Mechanism: The Phillips-Ladenburg Condensation
The formation of the imidazo[1,2-a]pyridine ring from this compound and an α-dicarbonyl compound (like an arylglyoxal) proceeds through a well-established cascade of reactions. The process involves an initial nucleophilic attack, followed by cyclization and dehydration.
The key steps are as follows:
-
Imine Formation: The exocyclic amino group (-NH2) of this compound, being the more nucleophilic nitrogen, attacks one of the carbonyl groups of the dicarbonyl compound. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen atom then acts as a nucleophile, attacking the second carbonyl carbon. This step forms a new five-membered ring, creating the fused bicyclic system.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Application Notes and Protocols: 3-Amino-2-hydroxypyridine in Coordination Chemistry
Introduction: Unveiling the Potential of 3-Amino-2-hydroxypyridine
This compound, also referred to as 2-Amino-3-hydroxypyridine, is a heterocyclic compound that has garnered significant interest as a versatile ligand in coordination chemistry.[1] Its structure, featuring a pyridine ring functionalized with adjacent amino (-NH₂) and hydroxyl (-OH) groups, provides an ideal scaffold for chelation.[2] This unique arrangement allows it to act as an excellent bidentate, monoanionic ligand upon deprotonation of the hydroxyl group. The resulting five-membered chelate ring formed with a metal ion is thermodynamically stable, making this ligand a reliable building block for a wide array of coordination complexes.[3]
The coordination chemistry of this compound is not merely an academic curiosity. The resultant metal complexes are pivotal in diverse fields, serving as key components in the synthesis of robust metal-complex dyes, acting as catalysts in organic transformations, and forming the basis for new materials and biologically active compounds.[2][4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of its properties, protocols for its use in synthesizing metal complexes, and insights into the characterization and application of these compounds.
Part 1: Ligand Profile and Handling
Before embarking on any synthetic protocol, a thorough understanding of the ligand's properties and safety considerations is paramount.
Physicochemical and Safety Data
The properties of this compound are summarized below. It is typically a grey to beige or brown powder and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [8] |
| Molecular Weight | 110.11 g/mol | [8][9] |
| CAS Number | 16867-03-1 (for 2-Amino-3-hydroxypyridine) | [10] |
| Appearance | Off-white to brown crystalline powder | [7][9][11] |
| Melting Point | 170-173 °C | [9][11] |
| Solubility | Slightly soluble in water; soluble in solvents like methanol and ethanol. | [1][7] |
| Key Hazards | Toxic if swallowed, causes skin and serious eye irritation. | [7][8] |
Part 2: Synthesis of Metal Complexes with this compound
The true utility of this compound is realized in its ability to form stable complexes with a variety of transition metals. The general principle involves the reaction of the ligand with a metal salt in a suitable solvent, often requiring a base to facilitate the deprotonation of the hydroxyl group.
Principle of Coordination
The most common coordination mode for this compound is as a bidentate ligand, binding through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group. This chelation is the cornerstone of its robust coordination chemistry.[3]
Caption: Bidentate coordination of 3-amino-2-hydroxypyridinate to a metal center (M).
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol provides a generalized, field-proven method for synthesizing M(II) complexes (e.g., M = Co, Cu, Pd) and can be adapted based on the specific metal and desired stoichiometry.[3][12]
Causality Behind Choices:
-
Solvent: Ethanol or methanol are chosen for their ability to dissolve both the ligand and many common metal salts, while also allowing for easy removal post-reaction.
-
Metal Salt: Acetates (e.g., Cu(OAc)₂) are often preferred over chlorides or nitrates. The acetate anion can act as a mild base, assisting in the deprotonation of the ligand's hydroxyl group, which is a critical step for coordination.
-
Reaction Conditions: Refluxing provides the necessary activation energy to overcome the kinetic barriers of ligand exchange and complex formation, ensuring the reaction proceeds to completion in a reasonable timeframe.
Caption: Workflow for the general synthesis of a metal(II) complex.
Step-by-Step Methodology:
-
Ligand Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (2 mmol) in 25 mL of ethanol. Gently warm if necessary to achieve full dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the hydrated metal(II) salt (1 mmol, for a 1:2 metal-to-ligand ratio) in a minimal amount of warm water or ethanol.
-
Reaction Initiation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.
-
Reaction Completion: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) if desired.
-
Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product via suction filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold deionized water (to remove any inorganic salts) and cold ethanol (to remove unreacted ligand).
-
Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 60-70 °C to a constant weight.
Part 3: Essential Characterization Techniques
Confirming the identity and structure of the newly synthesized complex is a critical step. Spectroscopic analysis provides a robust, self-validating system to verify that coordination has occurred as intended.
Spectroscopic Evidence of Coordination
| Technique | Observation in Free Ligand | Expected Change Upon Complexation | Rationale | Source(s) |
| FT-IR | Broad ν(O-H) band ~3250 cm⁻¹ | Disappearance of the ν(O-H) band | Deprotonation of the hydroxyl group and formation of an M-O bond. | [3] |
| ν(N-H) bands ~3440, 3310 cm⁻¹ | Shift to lower wavenumbers (red shift) | Weakening of the N-H bonds due to electron donation from the nitrogen to the metal center (M-N bond formation). | [3] | |
| - | Appearance of new bands ~470-500 cm⁻¹ | These bands are characteristic of metal-ligand vibrations, specifically ν(M-N) and ν(M-O) stretches. | [3] | |
| ¹H NMR | Broad singlet for -OH proton (~9.5 ppm) | Disappearance of the -OH signal | Confirms deprotonation of the hydroxyl group. | [3] |
| (Diamagnetic) | Singlet for -NH₂ protons (~5.4 ppm) | Shift to lower field (downfield shift) | Deshielding of the amino protons due to their proximity to the electron-withdrawing metal center. | [3] |
| UV-Vis | Ligand-centered π→π* transitions | New bands appear in the visible region | Appearance of d-d transitions (for transition metals) and/or Ligand-to-Metal Charge Transfer (LMCT) bands, which are responsible for the complex's color. | [12] |
Definitive Structural Analysis: X-ray Crystallography
While spectroscopic methods provide strong evidence, single-crystal X-ray diffraction is the definitive technique for unambiguously determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions.[13][14]
Part 4: Applications in Research and Development
The coordination complexes of this compound are not mere curiosities; they are functional molecules with a range of applications.
Caption: Key application areas for metal complexes of this compound.
-
Catalysis: Iron and other transition metal complexes of aminopyridine-type ligands have been successfully employed as catalysts for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers.[5][6] The ligand framework allows for fine-tuning of the metal center's redox potential, which is critical for catalytic efficiency.
-
Materials Science: One of the largest industrial applications of this ligand is in the formation of metal-complex dyes.[2] When chelated with metals like chromium or cobalt, they form highly stable, lightfast dyes used for textiles and leather. Additionally, these complexes have shown promise as effective corrosion inhibitors for metals in acidic environments.[3]
-
Bioinorganic Chemistry and Drug Development: The this compound scaffold is a recognized pharmacophore.[2] Its complexes have been investigated for antimicrobial and antiviral properties, offering a versatile platform for the design of new therapeutic agents.[1]
-
Analytical Chemistry: The formation of distinctly colored complexes with specific metal ions allows this compound to be used as a sensitive and selective chromogenic reagent in spectrophotometric analysis, for instance, in the determination of osmium.[15]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-3-hydroxypyridine(cas no.: 16867-03-1) - Career Henan Chemical Co. [coreychem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions [scirp.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. 2-Amino-3-hydroxypyridine as a chromogenic reagent for the spectrophotometric determination of osmium - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Purification of 3-Amino-2-hydroxypyridine by Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-hydroxypyridine is a pivotal heterocyclic building block in the synthesis of pharmaceutical intermediates and other high-value chemical entities.[1][2] The purity of this reagent is critical, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This application note provides a detailed, step-by-step protocol for the purification of this compound using recrystallization. The protocol is designed to be a self-validating system, emphasizing the scientific principles behind each step to ensure both high purity and recovery. Safety considerations, troubleshooting, and methods for purity assessment are also discussed in detail.
Physicochemical Properties & Safety Precautions
A thorough understanding of the physical properties and hazards of this compound is essential before beginning any experimental work.
Physical and Chemical Data
The key properties of this compound are summarized below. Note the variability in the reported melting point, which often indicates the presence of impurities in commercially available samples and underscores the need for purification.
| Property | Value | Reference(s) |
| CAS Number | 33630-99-8 | [3] |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | [3] |
| Appearance | Off-white to grey-beige or brown crystalline solid/powder | [2] |
| Melting Point | 170-176 °C (Varies by source and purity) | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol and methanol | [2] |
| Potential Impurities | 2,3-dihydroxypyridine, 3-hydroxy-2-pyridone, synthesis precursors | [4] |
Mandatory Safety Protocols
This compound is a hazardous substance and must be handled with appropriate care.[2]
-
Hazard Identification: The compound is harmful or toxic if swallowed or in contact with skin, causes severe skin and eye irritation, and may cause respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][7]
-
Handling: Avoid generating dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[2] If swallowed, rinse mouth and call a poison center or doctor immediately.[5][7]
The Principle of Recrystallization
Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. The impurities, which are either present in much smaller quantities or have different solubility characteristics, ideally remain dissolved in the cold solvent (mother liquor). This process effectively separates the pure compound from soluble impurities. Insoluble impurities are removed by hot filtration prior to cooling.
Detailed Recrystallization Protocol
This protocol is optimized for purifying approximately 5-10 grams of crude this compound. Adjust solvent volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Deionized Water
-
Ethanol (95% or absolute)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks (various sizes)
-
Heating mantle or hot plate with magnetic stirring
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Standard laboratory glassware
Step-by-Step Methodology
Step 1: Solvent System Selection & Preparation The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Based on known solubility data, an ethanol/water mixture is an excellent starting point.[1][2]
-
Rationale: Ethanol provides good solvating power for the organic pyridine structure, while water acts as an anti-solvent. By carefully adjusting the ratio, solubility can be fine-tuned to maximize recovery.
-
Action: Prepare a solvent mixture of 80:20 ethanol:water (v/v).
Step 2: Dissolution of the Crude Solid
-
Action: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 80-100 mL of the 80:20 ethanol/water solvent.
-
Action: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions (5-10 mL) until the solid completely dissolves at or near the boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.
Step 3: Decolorization (If Necessary) Crude samples of aminopyridines are often dark due to colored polymeric impurities.[8] Activated carbon can be used to adsorb these impurities.
-
Rationale: Activated carbon has a high surface area that effectively adsorbs large, colored impurity molecules.
-
Action: If the solution is colored (e.g., yellow, brown), remove the flask from the heat source and allow it to cool slightly to prevent violent boiling upon addition. Add a small amount (approx. 0.1-0.2 g, or 1-2% by weight) of activated carbon to the hot solution.
-
Action: Return the flask to the heat and gently boil for 5-10 minutes with continued stirring.
Step 4: Hot Gravity Filtration This step removes the activated carbon and any other insoluble impurities. It must be performed quickly to prevent premature crystallization in the funnel.
-
Rationale: Separating insoluble matter while the desired compound is fully dissolved ensures that these impurities are not incorporated into the final crystals.
-
Action: Place a second clean 250 mL Erlenmeyer flask on the hot plate and add ~20 mL of the solvent. Heat the solvent to boiling to fill the flask with vapor. This "pre-heats" the flask and prevents thermal shock.
-
Action: Place a stemless or short-stemmed glass funnel with fluted filter paper into the neck of the pre-heated receiving flask.
-
Action: Carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper. If crystals begin to form on the filter, they can be redissolved by washing with a small amount of hot solvent.
Step 5: Crystallization The formation of pure crystals is dependent on a slow cooling rate.
-
Rationale: Slow cooling allows the crystal lattice to form in an orderly manner, selectively incorporating molecules of the desired compound while excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Action: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop, undisturbed.
-
Action: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
Step 6: Isolation and Washing of Crystals
-
Action: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Action: Wash the crystals on the filter paper with a small amount (2 x 10 mL) of ice-cold solvent (80:20 ethanol/water).
-
Rationale: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without significantly redissolving the desired product.
-
Action: Keep the vacuum on for 10-15 minutes to pull air through the crystals and partially dry them.
Step 7: Drying the Purified Product
-
Action: Transfer the filter cake to a pre-weighed watch glass.
-
Action: Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.
-
Rationale: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent inclusion from affecting subsequent reactions or analyses.
Workflow Diagram & Purity Assessment
Purification Workflow
Caption: Workflow for the recrystallization of this compound.
Purity Verification
The success of the purification must be validated analytically.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (170-176 °C) is a strong indicator of high purity.[2] Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These methods can confirm the chemical identity of the product and detect the presence of any remaining impurities.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Product Fails to Crystallize | Too much solvent was used; The wrong solvent was chosen; The solution is supersaturated. | Boil off some of the solvent to increase concentration; Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation; Add a seed crystal of pure product. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; The solution is cooling too rapidly; The compound is too impure. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly; Consider changing the solvent system to one with a lower boiling point. |
| Low Recovery/Yield | Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with solvent that was not cold enough. | Ensure the solution is saturated at high temperature; Pre-heat the filtration apparatus thoroughly; Always use ice-cold solvent for washing the final product. |
| Colored Crystals | Decolorizing carbon was not used, or not enough was used; The compound itself is slightly colored. | Repeat the recrystallization process, ensuring the use of activated carbon; Check literature to confirm the expected color of the pure compound. |
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. scbt.com [scbt.com]
- 4. cir-safety.org [cir-safety.org]
- 5. chemdmart.com [chemdmart.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 3-Amino-2-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable intermediate. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and make informed decisions during your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved through a two-step process involving the nitration of 2-hydroxypyridine followed by the reduction of the resulting 3-nitro-2-hydroxypyridine. An alternative route starting from furfural offers a different approach with its own set of challenges and benefits. This guide will focus on troubleshooting both methodologies.
Core Reaction Pathway: Nitration and Reduction
The primary and most established route involves two key transformations:
-
Electrophilic Nitration: 2-Hydroxypyridine is nitrated to introduce a nitro group onto the pyridine ring, primarily at the 3-position.
-
Nitro Group Reduction: The nitro group of 3-nitro-2-hydroxypyridine is then reduced to an amino group to yield the final product.
Caption: Common synthetic route to this compound.
II. Troubleshooting Guide: Nitration of 2-Hydroxypyridine
The nitration of 2-hydroxypyridine is a critical step that dictates the overall yield and purity of the final product. The hydroxyl group is an activating, ortho-, para-director. However, under acidic conditions, the pyridine nitrogen is protonated, leading to deactivation of the ring and directing the incoming electrophile to the meta position relative to the nitrogen, which is the 3- and 5-positions. The interplay of these electronic effects makes controlling the regioselectivity a key challenge.
FAQ 1: Low Yield of 3-Nitro-2-hydroxypyridine
Question: My nitration of 2-hydroxypyridine is resulting in a low yield of the desired 3-nitro isomer. What are the likely causes and how can I improve it?
Answer:
A low yield in this step can often be attributed to several factors, primarily improper temperature control, incorrect reagent stoichiometry, or insufficient reaction time.
-
Causality of Low Yield:
-
Temperature Excursions: The nitration of hydroxypyridines is a highly exothermic reaction.[1][2] Uncontrolled temperature increases can lead to the formation of undesired side products, including dinitrated species and oxidative decomposition of the starting material or product.[3][4]
-
Formation of 5-Nitro Isomer: The electronic properties of the protonated 2-hydroxypyridine ring can also direct nitration to the 5-position, leading to the formation of 2-hydroxy-5-nitropyridine as a significant byproduct. The ratio of 3-nitro to 5-nitro isomers is highly dependent on reaction conditions.
-
Incomplete Reaction: Insufficient reaction time or a nitrating mixture that is not potent enough can lead to a significant amount of unreacted 2-hydroxypyridine remaining in the reaction mixture.
-
-
Troubleshooting and Optimization:
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain strict temperature control, ideally between 0-5 °C, using an ice-salt bath.[5] | Minimizes the formation of byproducts from over-nitration and decomposition. |
| Reagent Addition | Add the nitrating agent (e.g., fuming nitric acid) dropwise to the solution of 2-hydroxypyridine in concentrated sulfuric acid.[5] | Ensures a controlled reaction rate and prevents localized overheating. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Allows for the determination of the optimal reaction time to maximize the formation of the desired product and minimize byproduct formation. |
| Quenching | Pour the reaction mixture slowly onto crushed ice with vigorous stirring. | Safely quenches the reaction and precipitates the product. |
-
Experimental Protocol: Optimized Nitration of 2-Hydroxypyridine
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxypyridine in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes. Monitor the reaction progress by TLC (see FAQ 2 for details).
-
Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Caption: Troubleshooting flowchart for low yield in nitration.
FAQ 2: Difficulty in Monitoring the Nitration Reaction by TLC
Question: I am having trouble distinguishing between the starting material, the desired 3-nitro product, and the 5-nitro byproduct on a TLC plate. Can you provide guidance on a suitable TLC system and expected Rf values?
Answer:
Effective TLC monitoring is crucial for optimizing the nitration reaction. A well-chosen solvent system will allow for clear separation of the components.
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate. A good starting ratio is 1:1 (v/v). You may need to adjust the polarity based on your specific results. For instance, a more polar solvent system like 2:3 Hexane:Ethyl Acetate might provide better separation.
-
Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a potassium permanganate solution can be helpful.
-
-
Expected Observations:
-
2-Hydroxypyridine (Starting Material): Will be the most polar spot and have the lowest Rf value.
-
3-Nitro-2-hydroxypyridine (Product): Will be less polar than the starting material and have a higher Rf value.
-
5-Nitro-2-hydroxypyridine (Byproduct): Will have an Rf value very close to the 3-nitro isomer, but typically slightly higher (less polar). The separation may not be baseline, but a noticeable difference should be visible.
-
Dinitro Products: If formed, will be the least polar and have the highest Rf values.
-
-
Troubleshooting Poor TLC Separation:
-
Adjust Solvent Polarity: If the spots are all at the baseline, increase the polarity of the mobile phase (more ethyl acetate). If they are all at the solvent front, decrease the polarity (more hexane).
-
Use a Different Solvent System: If Hexane/Ethyl Acetate does not provide adequate separation, consider trying a system with a different solvent, such as Dichloromethane/Methanol (e.g., 95:5).
-
Double Development: Running the TLC plate in the same solvent system twice can sometimes improve the resolution of closely migrating spots.
-
III. Troubleshooting Guide: Reduction of 3-Nitro-2-hydroxypyridine
The reduction of the nitro group is the final step to obtain this compound. Catalytic hydrogenation is the most common method, but it comes with its own set of potential issues.
FAQ 3: Incomplete or Stalled Catalytic Hydrogenation
Question: My catalytic hydrogenation of 3-nitro-2-hydroxypyridine is very slow or has stopped before completion. What could be the problem?
Answer:
Incomplete hydrogenation is a frequent issue and is often related to catalyst deactivation or improper reaction setup.
-
Causality of Incomplete Reduction:
-
Catalyst Poisoning: The pyridine nitrogen in the starting material and product can act as a Lewis base and bind to the surface of the palladium catalyst, effectively "poisoning" it and preventing it from catalyzing the hydrogenation.
-
Poor Quality Catalyst: The activity of Pd/C can vary between batches and suppliers. An old or poorly stored catalyst may have reduced activity.
-
Insufficient Hydrogen Pressure: While balloon pressure is often sufficient, some reactions may require higher pressures to proceed at a reasonable rate.
-
Mass Transfer Limitations: Inefficient stirring can lead to poor mixing of the substrate, hydrogen, and catalyst, slowing down the reaction.
-
-
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Catalyst Poisoning | Add a stoichiometric amount of a strong acid like HCl or a weaker acid like acetic acid to the reaction mixture. | The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair on the nitrogen from coordinating to and poisoning the palladium catalyst. |
| Catalyst Quality | Use a fresh, high-quality Pd/C catalyst. If in doubt, test a new batch. | Ensures the catalyst has the expected activity. |
| Hydrogen Pressure | If the reaction is slow at atmospheric pressure, consider using a Parr shaker or a similar apparatus to perform the hydrogenation under higher pressure (e.g., 50 psi). | Increased hydrogen concentration can improve the reaction rate. |
| Stirring | Ensure vigorous stirring throughout the reaction. | Improves mass transfer and ensures good contact between the reactants and the catalyst. |
-
Experimental Protocol: Optimized Catalytic Hydrogenation
-
To a solution of 3-nitro-2-hydroxypyridine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
If catalyst poisoning is suspected, add one equivalent of acetic acid or hydrochloric acid.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Maintain a hydrogen atmosphere (balloon or positive pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the Celite pad is pyrophoric and should be kept wet with solvent and disposed of properly.
-
If an acid was used, neutralize the filtrate with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Troubleshooting flowchart for incomplete hydrogenation.
IV. Troubleshooting Guide: Purification of this compound
Purification of the final product is essential to obtain material of high purity suitable for downstream applications. Recrystallization is the most common method.
FAQ 4: Difficulty in Purifying this compound by Recrystallization
Question: I am struggling to purify my crude this compound. The product either "oils out" during recrystallization or the purity does not improve significantly. What should I do?
Answer:
Purification challenges often arise from the presence of persistent impurities or the use of an inappropriate solvent system for recrystallization.
-
Causality of Purification Issues:
-
"Oiling Out": This occurs when the solute is not fully soluble in the hot solvent and instead separates as a liquid phase. This is common when the melting point of the solute is lower than the boiling point of the solvent.
-
Persistent Impurities: The 5-amino-2-hydroxypyridine isomer, formed from the reduction of the 5-nitro byproduct, can be difficult to remove by recrystallization due to its similar polarity and solubility profile to the desired 3-amino isomer.
-
Product Instability: Aminopyridines can be sensitive to air and light, leading to discoloration and the formation of impurities over time.
-
-
Troubleshooting and Optimization:
| Problem | Recommended Action | Rationale |
| "Oiling Out" | Use a mixed solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly. | A mixed solvent system can lower the solubility of the product more gradually, promoting the formation of crystals rather than an oil. |
| Persistent Impurities | Consider column chromatography on silica gel using a gradient elution of Dichloromethane and Methanol. | Chromatography can provide better separation of closely related isomers than recrystallization. |
| Product Discoloration | Perform the purification and subsequent handling of the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. | Minimizes oxidative degradation of the amino group. |
-
Recommended Recrystallization Solvents:
-
Methanol: A good starting point for recrystallization.
-
Ethanol/Water: A mixed solvent system that can be effective.
-
Dimethylformamide (DMF)/Water: Can be used for less soluble impurities.[6]
-
V. Alternative Synthetic Route: From Furfural
An alternative synthesis of this compound starts from the readily available bio-based chemical, furfural.[7][8] This route involves a ring-opening of the furan, reaction with an ammonia source, and subsequent cyclization.
FAQ 5: Low Yield in the Synthesis from Furfural
Question: I am attempting the synthesis of this compound from furfural, but my yields are consistently low. What are the critical parameters to control in this process?
Answer:
The synthesis from furfural is sensitive to several parameters, particularly pH and temperature.
-
Causality of Low Yield:
-
Incorrect pH: The pH of the reaction mixture is crucial for both the ring-opening and the subsequent cyclization steps. Deviations from the optimal pH range can lead to the formation of polymeric byproducts and a decrease in the yield of the desired pyridine.
-
Temperature Control: As with the nitration route, temperature control is important. High temperatures can promote polymerization of furfural and other intermediates.[9]
-
Purity of Furfural: Furfural can oxidize and polymerize on storage. Using freshly distilled furfural is recommended for best results.
-
-
Troubleshooting and Optimization:
-
Strict pH Control: Carefully monitor and adjust the pH of the reaction mixture as specified in the literature procedure. This is often the most critical parameter for success.
-
Moderate Temperatures: Maintain the recommended reaction temperatures to avoid polymerization.
-
Freshly Distilled Furfural: Use freshly distilled furfural to minimize the impact of impurities.
-
VI. Safety Considerations
-
Nitration: The nitration of aromatic compounds is a highly exothermic process with the potential for a runaway reaction.[1][2] Strict temperature control is paramount. Always perform the reaction in a well-ventilated fume hood and have an appropriate quenching plan in place.
-
Catalytic Hydrogenation: The palladium on carbon catalyst is pyrophoric when dry and exposed to air. Always handle the catalyst as a wet slurry and ensure it is not allowed to dry on filter paper.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.
VII. References
-
Preparation method of this compound. (Patent CN103664764A)
-
Preparation method of this compound. (Patent CN103664764A)
-
Runaway Reaction - The Natural Behaviour. (URL not available)
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. (URL not available)
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (URL not available)
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE. (URL not available)
-
Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. (URL not available)
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Biblioteka Nauki. (URL not available)
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. (URL not available)
-
Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. ResearchGate. (URL not available)
-
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL not available)
-
3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. (Patent CN111170935B)
-
3-Hydroxypyridine(109-00-2) 13C NMR spectrum. ChemicalBook. (URL not available)
-
Exploring the Synthesis Pathways and Properties of 2-Amino-3-hydroxypyridine. (URL not available)
-
Synthesis of 3-hydroxypyridines from bio-based furfural. ResearchGate. (URL not available)
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. (URL not available)
-
The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL not available)
-
3-Aminopyridine(462-08-8) 1H NMR spectrum. ChemicalBook. (URL not available)
-
2-amino-3-hydroxypyridine and its preparation method and purification method. (Patent CN109535071B)
-
Process for the production of 2-amino-3-hydroxypyridines. (Patent US4061644A)
-
Method of reducing 3-hydroxypyridine and its derivatives. (Patent US2802007A)
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. (URL not available)
-
2-Amino-3-Hydroxypyridine. PubChem. (URL not available)
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL not available)
-
Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. PubMed. (URL not available)
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. (URL not available)
-
Impurity occurrence and removal in crystalline products from process reactions. CORA. (URL not available)
-
This compound, 98% 5 g. Thermo Scientific Chemicals. (URL not available)
-
Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis. NIH. (URL not available)
-
This compound AldrichCPR. Sigma-Aldrich. (URL not available)
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. (URL not available)
-
recrys-08. chemconnections. (URL not available)
-
Purification of Amino-Pyrazoles. Reddit. (URL not available)
-
Bromination and nitration of 2-hydroxypyridine-N-oxide. ResearchGate. (URL not available)
-
3-Nitro-2(1H)-pyridinone. PubChem. (URL not available)
-
Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. MDPI. (URL not available)
-
A kind of synthesis technique of 3-hydroxy-2-nitropyridine. (Patent CN108586031A)
References
- 1. bombaytechnologist.in [bombaytechnologist.in]
- 2. datapdf.com [datapdf.com]
- 3. [PDF] Hazard of Runaway of Nitration Processes in Nitrocompounds Production | Semantic Scholar [semanticscholar.org]
- 4. icheme.org [icheme.org]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 9. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Amino-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 3-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formation encountered during the synthesis of this important intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and well-documented laboratory and industrial-scale synthesis of this compound involves the reduction of a nitro precursor. The typical starting materials and general schemes are:
-
Reduction of 2-Hydroxy-3-nitropyridine: This is the most common method. The nitro group is reduced to an amine using catalytic hydrogenation or chemical reducing agents.[1]
-
From 2-Chloropyridine: This is a multi-step process that involves the formation of 2-hydroxypyridine, followed by nitration and then reduction.[2]
-
From Furfural: This "green chemistry" approach utilizes biomass-derived furfural. The synthesis involves a ring-opening and subsequent recyclization and amination.[3][4][5][6]
This guide will primarily focus on the challenges associated with the reduction of 2-hydroxy-3-nitropyridine, as this step is often critical for the purity of the final product.
Troubleshooting Guide: Reduction of 2-Hydroxy-3-nitropyridine
The reduction of the nitro group in 2-hydroxy-3-nitropyridine is the most critical step where impurities are often generated. The two most common methods for this reduction are catalytic hydrogenation and chemical reduction with metals like iron.
Issue 1: My final product has a persistent yellow, orange, or brown color, even after initial purification. What causes this?
Answer:
This is a very common issue and is typically caused by the presence of colored side products formed through the condensation of intermediates in the nitro reduction pathway. The reduction of a nitro group (-NO₂) to an amine (-NH₂) is not a single-step process. It proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[7][8][9]
These highly reactive intermediates can condense with each other, especially under neutral to basic conditions, to form colored azoxy and azo compounds.[7][9][10][11]
-
Azoxy compounds (-N=N(O)-): Often yellow to orange.
-
Azo compounds (-N=N-): Typically more intensely colored, ranging from yellow to red.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction closely by TLC or LC-MS to ensure all starting material and intermediates are consumed. Incomplete reactions are a primary source of these colored impurities.
-
Control pH: If your reaction conditions are basic, consider adjusting them. Condensation reactions forming azoxy and azo compounds are often favored at higher pH.[7]
-
Purification:
-
Recrystallization: Often effective for removing these impurities. Experiment with different solvent systems.
-
Activated Carbon: Treatment with activated carbon can help adsorb colored impurities.
-
Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification.
-
Q2: My reaction is sluggish or stalls during catalytic hydrogenation. What could be the problem?
Answer:
This is a frequent issue when hydrogenating pyridine-containing compounds. The primary causes are catalyst poisoning and improper reaction conditions.
-
Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the surface of the metal catalyst (e.g., Palladium, Platinum), blocking the active sites and preventing the hydrogenation reaction from proceeding.[12][13]
-
Insufficient Catalyst Activity or Loading: The catalyst may be old, of low quality, or used in insufficient quantity.
Troubleshooting Steps:
-
Acidic Additives: The most effective solution for catalyst poisoning is to add an acid (e.g., acetic acid, HCl) to the reaction mixture.[12][14] This protonates the pyridine nitrogen, forming a pyridinium salt. The positive charge prevents the nitrogen from binding to the catalyst surface, thus allowing the hydrogenation to proceed.
-
Catalyst Selection and Handling:
-
Use a fresh, high-quality catalyst. Palladium on carbon (Pd/C) is a common choice for selective nitro group reduction in the presence of a pyridine ring.[12]
-
Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
-
-
Optimize Reaction Conditions:
-
Increase hydrogen pressure.
-
Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
Gently increasing the temperature may help, but be cautious of over-reduction (see Q3).
-
Q3: I am observing a side product with a mass that is 6 units higher than my product. What is this impurity?
Answer:
A mass increase of 6 units (or a product that is more polar on TLC and has a different NMR spectrum) strongly suggests over-reduction , where the pyridine ring itself has been hydrogenated to a piperidine ring.
Causality and Prevention:
-
Harsh Conditions: High hydrogen pressure and elevated temperatures increase the likelihood of ring hydrogenation.[15]
-
Catalyst Choice: While Pd/C is generally selective for the nitro group, more aggressive catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) are known to readily reduce the pyridine ring.[13][15]
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Reduce hydrogen pressure and reaction temperature.
-
Decrease reaction time once the starting material is consumed.
-
-
Catalyst Selection: Stick to catalysts known for their selectivity, such as Pd/C. Avoid highly active catalysts like Rhodium or Platinum if you want to preserve the pyridine ring.
-
Alternative Reducing Agents: If catalytic hydrogenation proves difficult to control, consider switching to a chemical reduction method, such as using iron powder in acidic media (e.g., acetic acid or with ammonium chloride), which is less likely to reduce the aromatic ring.[16][17]
Summary of Common Side Products and Solutions
| Side Product/Issue | Probable Cause | Recommended Solutions |
| Colored Impurities | Incomplete reaction; Condensation of nitroso and hydroxylamine intermediates to form azoxy/azo compounds.[7][9][10] | Ensure complete reaction via TLC/LC-MS monitoring; Control pH (avoid strongly basic conditions); Purify via recrystallization, activated carbon, or chromatography. |
| Incomplete Reaction | Catalyst poisoning by pyridine nitrogen; Inactive or insufficient catalyst.[12][13] | Add a stoichiometric amount of acid (e.g., acetic acid); Use fresh, high-quality catalyst; Increase catalyst loading. |
| Over-reduction | Harsh reaction conditions (high pressure/temperature); Highly active catalyst (e.g., PtO₂, Rh/C).[13][15] | Use milder conditions (lower pressure/temperature); Use a more selective catalyst like Pd/C; Switch to a chemical reducing agent (e.g., Fe/AcOH). |
| Starting Material | Unreacted 2-hydroxy-3-nitropyridine. | Increase reaction time, catalyst loading, or hydrogen pressure. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine
-
To a solution of 2-hydroxy-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% Palladium on carbon (Pd/C) (5-10 wt% of the substrate).
-
Optional but recommended: Add a stoichiometric amount of acetic acid (1.0 eq) to prevent catalyst poisoning.
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., Nitrogen or Argon) and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 6. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. longdom.org [longdom.org]
Technical Support Center: Overcoming Solubility Challenges with 3-Amino-2-hydroxypyridine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter promising molecules whose synthetic utility is hampered by challenging physical properties. 3-Amino-2-hydroxypyridine is a prime example—a versatile building block whose poor solubility in many common reaction solvents can lead to frustratingly low yields, stalled reactions, and reproducibility issues.
This guide is structured as a series of questions and answers to directly address the problems you may be facing at the bench. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design. We will explore a systematic approach, from fundamental techniques to more advanced chemical modifications, to help you successfully incorporate this valuable scaffold into your synthetic routes.
Section 1: Understanding the Core Problem
Q1: Why is this compound so poorly soluble in many common organic solvents?
The poor solubility of this compound is not due to a single factor, but rather a combination of its structural features:
-
Tautomerism: This molecule exists in equilibrium between the this compound form and the 3-amino-2(1H)-pyridinone form. In physiological conditions and many solvent systems, the pyridinone tautomer is significantly favored.[1] This creates a highly polar, amide-like structure.
-
Strong Intermolecular Hydrogen Bonding: The presence of both an amine (-NH₂) and a pyridone (-NH and C=O) moiety allows for the formation of extensive and strong intermolecular hydrogen bonds. These powerful non-covalent interactions hold the molecules together tightly in the solid state, creating a stable crystal lattice.
-
High Crystal Lattice Energy: A significant amount of energy is required to break apart the highly ordered and hydrogen-bonded crystal structure before the individual molecules can be solvated. Solvents that cannot effectively compete with these strong intermolecular forces will fail to dissolve the compound.
In essence, the molecule prefers to interact with itself rather than with less polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.
Q2: What are the direct consequences of poor solubility in my reaction?
Proceeding with a reaction where the starting material is not fully dissolved can lead to a cascade of problems that compromise your synthesis:
-
Slow and Incomplete Reactions: Reactions can only occur when molecules collide. If the concentration of your substrate in the solution phase is near zero, the reaction rate will be extremely slow or may not proceed at all.[2]
-
Low and Irreproducible Yields: Because the reaction is occurring in a heterogeneous mixture, the outcome can be highly dependent on factors like stir rate, particle size, and surface area, leading to inconsistent results between batches.[2]
-
Side Reactions: In some cases, slow desired reactions can allow alternative, undesired reaction pathways to dominate, leading to complex product mixtures.
-
Purification Difficulties: Unreacted starting material can complicate the purification process, often requiring more complex chromatographic methods.
Section 2: Fundamental Troubleshooting Strategies
This section outlines the first-line, practical approaches you should take to address solubility issues without chemically modifying the substrate.
Q3: What are the first steps I should take to improve the solubility of this compound?
Before resorting to more complex methods, always start with the fundamentals. A logical, stepwise approach is crucial.
Caption: General Troubleshooting Workflow for Solubility Issues.
-
Systematic Solvent Screening: Test the solubility in a range of solvents. Start with highly polar aprotic solvents where solubility is most likely.
-
Particle Size Reduction: Grinding your material into a fine powder increases the surface area available for solvation, which can significantly improve the rate of dissolution.[2]
-
Controlled Heating: Gently warming the mixture can provide the energy needed to break the crystal lattice. Always check the thermal stability of your reactants first and be mindful that the compound may precipitate upon cooling.[3]
| Solvent Class | Example Solvents | Expected Solubility of this compound | Key Considerations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | Excellent choice for dissolving polar compounds. May be difficult to remove and can interfere with certain reagents (e.g., organometallics). |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | Slightly soluble in water and alcohols.[4][5][6] Protic nature can interfere with many reactions. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Low | Common reaction solvents where solubility is often a problem for this substrate.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | Strong intermolecular forces of the solute are incompatible with these solvents.[3] |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Not suitable as primary solvents. |
Q4: How do I effectively use a co-solvent system? Can you provide a protocol?
The co-solvent approach is one of the most powerful and practical tools in a chemist's arsenal. The principle is to use a minimal amount of a "good" solvent, in which your compound is highly soluble, to dissolve it before diluting it into the bulk "poor" solvent required for the reaction chemistry.[3][7][8][9] This creates a kinetically stable, homogeneous solution.
Caption: The Co-Solvent System Workflow.
Experimental Protocol: Small-Scale Co-Solvent Screen
-
Aliquot: In a small vial, place a few milligrams of this compound.
-
Add Primary Solvent: Add your desired bulk reaction solvent (e.g., 200 µL of DCM). Observe that the solid does not dissolve.
-
Titrate Co-Solvent: Add a high-solubility co-solvent (e.g., DMSO or DMF) dropwise (e.g., 10 µL at a time), vortexing or stirring vigorously after each addition.
-
Observe & Record: Note the volume of co-solvent required to achieve complete dissolution. This gives you the minimum ratio needed for your reaction. Aim for the lowest possible amount of co-solvent (e.g., <10% v/v) to minimize potential interference with the reaction.
| Primary Solvent (Poor Solubility) | Suggested Co-Solvent (Good Solubility) | Typical Starting Ratio (v/v) | Considerations |
| Dichloromethane (DCM) | DMSO or DMF | 20:1 to 10:1 | Ensure the co-solvent is anhydrous and compatible with your reagents.[3] |
| Tetrahydrofuran (THF) | DMSO or NMP | 10:1 | A good combination for improving solubility in an ether solvent.[3] |
| Acetonitrile (ACN) | DMF or Methanol | 10:1 to 5:1 | Useful for reactions where protic co-solvents are tolerated.[3] |
| Toluene | Isopropanol (IPA) or NMP | 10:1 | Can help in less polar systems, but may require gentle warming.[3] |
Q5: Can I use physical methods like sonication? What are the pros and cons?
Yes, sonication can be a useful physical tool to aid dissolution.
-
Mechanism of Action: High-frequency ultrasound waves induce acoustic cavitation—the formation and collapse of microscopic bubbles in the liquid.[10][11] This process generates intense local heating and pressure, acting as a micro-scale mechanical agitator that can break apart the crystal lattice of the solute and enhance mass transfer from the solid surface into the bulk solvent.[12]
-
Advantages: It can dramatically speed up the rate of dissolution, often achieving in minutes what might take hours of stirring.
-
Disadvantages & Caveats: Sonication primarily accelerates a process that is already thermodynamically favorable. It does not typically increase the equilibrium solubility limit. More importantly, it can break down particles into a colloidal suspension of sub-micron particles that pass through filters and give the false appearance of a true solution.[13] This can lead to the same reproducibility issues as a heterogeneous slurry. Use sonication to speed up dissolution in a system you know is soluble, but be cautious about using it to "force" a compound into an unfavorable solvent.
Section 3: Chemical Modification & Advanced Strategies
When fundamental methods are insufficient or incompatible with your reaction conditions, the next step is to temporarily or permanently alter the molecule itself.
Q6: My reaction is incompatible with polar aprotic solvents like DMSO or DMF. What are my options?
This is a common and challenging scenario, particularly in organometallic chemistry or with highly sensitive electrophiles. Here, you must move beyond physical methods and employ chemical strategies. The two primary approaches are in situ salt formation and the use of protecting groups.
Q7: How can I use pH adjustment or salt formation to improve solubility in organic media?
While pH is a concept for aqueous solutions, the underlying principle—acid-base chemistry—is powerful in organic solvents. By converting the neutral molecule into an ionic salt, you can drastically alter its physical properties and improve solubility.[9][14][15][16]
-
Mechanism: this compound has two key handles: the basic amino group and the weakly acidic pyridinone N-H (or hydroxyl group).
-
Deprotonation (Base): Adding a strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS)) will deprotonate the most acidic proton (the pyridinone N-H), creating an anionic salt. This salt is often significantly more soluble in moderately polar organic solvents like THF and DMF than the neutral starting material.
-
Protonation (Acid): Adding a strong acid (e.g., HCl gas or a solution in dioxane) will protonate the amino group, forming an ammonium salt. This is primarily useful for increasing aqueous solubility but is less commonly used for reactions in organic solvents unless the salt itself is the desired reactant.
-
Caption: Workflow for Solubility Enhancement via In Situ Salt Formation.
This in situ salt formation strategy is particularly effective for reactions involving the hydroxyl/pyridinone group, such as N-alkylation or O-alkylation.
Q8: When should I consider using protecting groups to enhance solubility?
Protecting groups are a cornerstone of multi-step organic synthesis.[17][18] You should consider this strategy when:
-
You need to perform a reaction in a non-polar solvent (DCM, Toluene).
-
In situ salt formation is not compatible with your reagents.
-
You need to selectively react one functional group while the other is masked.
By masking the highly polar -NH₂ and -OH/-NH functional groups, you fundamentally alter the molecule's properties.[19] Protection disrupts the hydrogen bonding network and reduces overall polarity, often rendering the molecule soluble in a much wider range of organic solvents.[20]
| Functional Group | Common Protecting Group | Resulting Properties |
| **Amine (-NH₂) ** | Boc (tert-Butoxycarbonyl) | Greatly reduces basicity and nucleophilicity. Increases solubility in ethers and chlorinated solvents. |
| Hydroxyl (-OH) | TBDMS (tert-Butyldimethylsilyl) | Masks the acidic proton. Significantly increases lipophilicity and solubility in non-polar solvents. |
The Trade-Off: This is not a "free" solution. It requires additional synthetic steps for protection and deprotection, which adds time and can lower the overall yield of your synthetic sequence. However, for a challenging reaction, a two-step protection/reaction sequence that proceeds in high yield is often superior to a one-step reaction that fails due to solubility.
Section 4: Troubleshooting Specific Reactions (Case Studies)
Q9: I am attempting an acylation reaction on the amino group in Dichloromethane (DCM), but the starting material won't dissolve. What should I do?
This is a classic problem. The highly polar substrate refuses to dissolve in the relatively non-polar acylation solvent.
Troubleshooting Strategy:
-
Attempt the Co-Solvent Method (First Choice): Dissolve the this compound in a minimal amount of anhydrous DMF (<5% of total volume). In a separate flask, prepare your acylating agent (e.g., acyl chloride) and a non-nucleophilic base (e.g., triethylamine or DIPEA) in DCM. Slowly add the DMF solution of your amine to the DCM solution. This often maintains homogeneity long enough for the reaction to complete.
-
Change the Primary Solvent: If the co-solvent method fails or is incompatible, consider switching the entire reaction to a solvent like anhydrous DMF or NMP, where the starting material is readily soluble.[3] Ensure your acylating agent is stable in these solvents.
-
Advanced Strategy (Protect/Acylate): If the above fails, consider protecting the hydroxyl group first (e.g., as a TBDMS ether). The resulting silyl-protected compound will likely be much more soluble in DCM, allowing for a clean and efficient acylation of the remaining amino group.
Q10: I need to perform a reaction on the hydroxyl group (e.g., O-alkylation with methyl iodide), but solubility is the limiting factor. How should I proceed?
For reactions at the hydroxyl/pyridinone position, leveraging acid-base chemistry is the most direct and effective path.
Troubleshooting Strategy:
-
In Situ Salt Formation (First Choice): This is the ideal approach. Suspend the this compound in an anhydrous solvent like THF or DMF. Add a strong base like Sodium Hydride (NaH) portion-wise at 0 °C. You will observe gas evolution (H₂) as the pyridinone salt is formed. The suspension will often become a clear, homogeneous solution as the soluble sodium salt is generated. Once deprotonation is complete, you can add your electrophile (e.g., methyl iodide) to the soluble nucleophile.
-
Protect the Amine: If the free amine interferes with your desired reaction (e.g., by reacting with the electrophile), you must use a protection strategy. Protect the amine first (e.g., as the N-Boc derivative). This protected intermediate will have different solubility properties and can then be subjected to the in situ deprotonation/alkylation sequence described above.
By systematically applying these strategies—from simple solvent changes to more involved chemical modifications—you can overcome the inherent challenges of working with this compound and successfully advance your research and development goals.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Amino-3-hydroxypyridine | 16867-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. longdom.org [longdom.org]
- 9. ajptonline.com [ajptonline.com]
- 10. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. jocpr.com [jocpr.com]
- 19. labinsights.nl [labinsights.nl]
- 20. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 3-Amino-2-hydroxypyridine derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Amino-2-hydroxypyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis of this compound and its analogs.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue stemming from several factors. The primary culprits are often incomplete reactions, degradation of starting materials or products, and competing side reactions. Key areas to investigate include:
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. However, excessive heat can cause degradation. A careful temperature screen is recommended.
-
Catalyst Activity: If using a palladium-catalyzed method like Buchwald-Hartwig amination, the catalyst or ligand may be deactivated by air, moisture, or impurities in the reagents or solvent. Ensure all components are anhydrous and reactions are run under an inert atmosphere (Nitrogen or Argon).
-
Base Strength: The choice of base is critical. A base that is too weak may not facilitate the catalytic cycle effectively, while an overly strong base can promote side reactions or degrade sensitive functional groups.
-
Solvent Choice: The solvent must be appropriate for the reaction type, capable of solubilizing reagents, and stable at the reaction temperature. Polar aprotic solvents like Dioxane, Toluene, or DMF are common but must be thoroughly dried.
Q2: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are these byproducts?
The formation of byproducts is highly dependent on your chosen synthetic route. Common unwanted products include:
-
Dimerization/Polymerization: Pyridine rings, especially when activated, can undergo self-coupling or polymerization, particularly at high temperatures.
-
Hydrolysis of Halogenated Precursors: If starting from a 2-chloropyridine derivative, the chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of a dihydroxypyridine species.
-
Over-amination: In cases where multiple reactive sites are available, or under forcing conditions, a second amination event can occur.
-
Side reactions with the Amino Group: The amino group of the product is nucleophilic and can react with electrophilic starting materials or intermediates.
Q3: How do I choose the right synthetic strategy? Starting from a substituted pyridine vs. starting from furfural?
The optimal strategy depends on the scale of your synthesis, available starting materials, and the specific derivative you are targeting.
-
Furfural-based Routes: These methods involve a ring-opening and re-cyclization cascade and are often favored for large-scale industrial production due to the low cost of the starting material.[1][2] However, they can involve harsh reagents like chlorine gas and complex reaction sequences that may not be ideal for a laboratory setting or for creating diverse analogs.[1]
-
Substituted Pyridine Routes: These are generally more versatile for medicinal chemistry and analog synthesis.
-
Palladium-catalyzed Amination (e.g., Buchwald-Hartwig): This is a powerful and common method for coupling an amine source with a 2-halopyridine or 2-pyridyl triflate.[3][4] It offers broad functional group tolerance but requires careful optimization of the catalyst, ligand, base, and solvent.
-
Nucleophilic Aromatic Substitution (SNAr): This is effective if the pyridine ring is sufficiently electron-deficient (e.g., contains a nitro group).[5] It avoids transition metals but is less general in scope.
-
Reduction of a Nitro Group: Synthesizing the 2-hydroxy-3-nitropyridine precursor and then reducing the nitro group is a classic and reliable method.[6] Common reducing agents include Fe/HCl, SnCl₂, or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7]
-
Q4: My final product is difficult to purify. What are the best practices for isolating pure this compound?
These compounds can be challenging due to their amphoteric nature (containing both a basic amino group and an acidic hydroxyl group) and high polarity.
-
Acid-Base Extraction: This can be effective for removing non-polar impurities. Dissolve the crude product in a suitable organic solvent and extract with dilute acid (e.g., 1M HCl) to protonate the amino group, moving the product to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.
-
Chromatography: Reversed-phase chromatography (C18) is often more effective than normal-phase silica gel for these polar compounds. If using silica gel, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing.
-
Crystallization/Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., Methanol/Ether, Ethanol/Water) can be highly effective.[8]
-
Cation-Exchange Chromatography: This technique is particularly useful for removing excess unreacted aminating agents.[9]
Part 2: In-Depth Troubleshooting Guides
This section explores specific problems in a structured format, providing diagnostic workflows and detailed corrective actions.
Problem 1: Incomplete Reaction in a Palladium-Catalyzed Amination
Symptoms: Significant amount of 2-halopyridine starting material remains after the recommended reaction time, as observed by TLC, GC-MS, or LC-MS.
Diagnostic Workflow:
Caption: Troubleshooting logic for incomplete Pd-catalyzed amination.
Detailed Analysis and Solutions:
-
Catalyst and Ligand Integrity:
-
Causality: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen. Phosphine ligands are also susceptible to oxidation. This is the most common failure mode.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (N₂ or Ar). Use freshly opened, high-purity catalyst and ligand. If possible, handle them in a glovebox. Solvents should be degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Base Selection:
-
Causality: The base plays a crucial role in the catalytic cycle, primarily in regenerating the active catalyst and deprotonating the amine. The efficacy of a base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) depends on the specific ligand and substrates used.[5]
-
Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as Sodium tert-butoxide (for Buchwald-Hartwig reactions) or Cesium Carbonate. A base screen is a valuable optimization step.
-
-
Reaction Temperature and Time:
-
Causality: C-N bond formation can have a high activation energy barrier, especially with less reactive substrates like aryl chlorides.
-
Solution: If the reaction is clean but incomplete, incrementally increase the temperature (e.g., from 80°C to 100°C in toluene) and monitor for progress. Extending the reaction time is also a valid strategy.
-
-
Ligand Choice:
-
Causality: The ligand is not just a spectator; it dictates the stability and reactivity of the catalytic species. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required for challenging couplings.[4]
-
Solution: If a simple ligand like PPh₃ is failing, switch to a more specialized biarylphosphine ligand designed for C-N cross-coupling reactions.
-
Problem 2: Formation of 2,3-Dihydroxypyridine Impurity
Symptoms: A highly polar byproduct is observed, often with a mass corresponding to the replacement of the halogen and amino groups with hydroxyl groups.
Causality: This typically arises from the hydrolysis of a 2-halopyridine starting material (e.g., 2-chloro-3-hydroxypyridine) to form 2,3-dihydroxypyridine. This can be exacerbated by the presence of water in the reaction mixture and the use of a strong base at elevated temperatures.
Corrective Actions:
-
Stringent Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. If possible, add a drying agent like molecular sieves to the reaction.
-
Base Selection: While strong bases are often needed, consider using a carbonate base (Cs₂CO₃ or K₂CO₃) which is less hydrolytically active than an alkoxide like NaOt-Bu.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize this side reaction.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Nitration and Reduction
This two-step protocol is a robust and classic approach, adapted from literature procedures.[6][7]
Experimental Workflow Diagram:
Caption: Workflow for the nitration-reduction synthesis route.
Step-by-Step Methodology:
Step 1: Synthesis of 3-Nitro-2-hydroxypyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxypyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes) while cooling in an ice-water bath.
-
Once the solid has dissolved, maintain the temperature at 0-5°C and add fuming nitric acid (1.1 eq) dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
A yellow precipitate of 3-nitro-2-hydroxypyridine will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum.
Step 2: Synthesis of this compound
-
To a flask containing the crude 3-nitro-2-hydroxypyridine (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 ratio), add iron powder (4-5 eq).
-
Heat the mixture to a gentle reflux and add a catalytic amount of concentrated hydrochloric acid or acetic acid to initiate the reduction.
-
Maintain reflux and stir vigorously. The reaction is exothermic. Monitor the disappearance of the starting material by TLC. The reaction is typically complete in 2-4 hours.
-
Once complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~8-9 with a base (e.g., aqueous ammonia or NaHCO₃), which may cause the product to precipitate.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of Chloroform:Isopropanol).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by recrystallization or chromatography.
Data Summary: Influence of Base on a Model Buchwald-Hartwig Amination
The following table summarizes literature-derived data for the coupling of 2-chloropyridine with a primary amine, illustrating the critical role of the base.
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ | Dioxane | 100 | 24 | <10 | Ineffective; base is too weak for this transformation. |
| 2 | K₃PO₄ | Toluene | 110 | 18 | 65 | Moderate yield; a common choice for milder conditions. |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | High yield; Cesium effect often enhances catalytic activity. |
| 4 | NaOt-Bu | Toluene | 100 | 8 | 95 | Excellent yield; strong base, but requires strict anhydrous conditions. |
Data is representative and compiled for illustrative purposes.
References
- 1. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Understanding the Challenge - The Inherent Instability of 3-Amino-2-hydroxypyridine
An Application Scientist's Guide to Preserving the Integrity of 3-Amino-2-hydroxypyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep, mechanistic understanding of why this compound is prone to degradation and how to implement field-proven strategies to ensure its stability during storage and handling.
This compound is a valuable building block, but its chemical structure—possessing both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group on an electron-rich pyridine ring—makes it highly susceptible to oxidative degradation. Exposure to atmospheric oxygen, especially in the presence of light, moisture, or trace metal impurities, can initiate a cascade of reactions.[1] This process often manifests as a visible color change, with the compound turning from a tan or off-white solid to a dark brown or even black substance, indicating the formation of polymeric quinone-imine-like species.[1] Understanding this inherent reactivity is the first step toward effective preservation.
Part 2: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common questions our team receives regarding the stability of this compound.
Q1: What are the absolute ideal storage conditions for long-term stability?
For maximum shelf-life, this compound should be stored under a dry, inert atmosphere (argon or nitrogen) at reduced temperatures (-20°C is recommended) and protected from light.[2][3]
Q2: My bottle of this compound has turned dark brown. Is it still usable?
A significant color change indicates that oxidation has occurred.[1] While some amount of the desired compound may remain, the presence of impurities can compromise your experimental results, lead to side reactions, and complicate purification. We strongly recommend quantifying the purity of the material by a suitable analytical method (see Protocol 2) before use. For critical applications, using a fresh, unoxidized lot is the safest approach.
Q3: What kind of container is best for storing this compound?
The ideal container is an amber glass vial or bottle with a tightly sealing cap that can maintain an inert atmosphere.[2] For researchers who will access the compound multiple times, specialized packaging like Sigma-Aldrich's Sure/Seal™ bottles, which feature a multi-layer septum, is highly effective for dispensing the reagent via syringe without repeatedly exposing the bulk material to air.[4]
Q4: I don’t have a glovebox. How can I safely handle this air-sensitive solid?
You can effectively handle this compound using a Schlenk line.[5][6] This apparatus allows you to evacuate the air from your reaction flask and backfill it with an inert gas like argon or nitrogen. Weighing can be done by difference: weigh the sealed storage vial, quickly transfer an approximate amount to your inerted reaction flask under a positive flow of inert gas, and then re-weigh the storage vial.[5]
Q5: Can I prepare a stock solution for later use?
Preparing stock solutions of this compound is generally not recommended for long-term storage, as oxidation can proceed more rapidly in solution. If you must prepare a solution, use a de-gassed, anhydrous solvent (e.g., by performing several freeze-pump-thaw cycles) and store it under an inert atmosphere in a sealed flask at low temperature.[5] Use the solution as quickly as possible.
Q6: Are there any chemical stabilizers I can add to prevent oxidation?
While adding stabilizers is common in industrial applications, it is less so in a research context where such additives could interfere with subsequent reactions. For certain applications, trace amounts of antioxidants like Butylated Hydroxytoluene (BHT) or certain aminophenol derivatives could be considered, but their compatibility with your specific reaction must be verified.[7] In some cases, washing or storing p-aminophenol crystals with an aqueous solution of a stabilizer like sodium bisulfite has been used to coat the crystals and prevent oxidation.[8] However, the most reliable method for research purposes is the strict exclusion of oxygen.[6]
Part 3: Troubleshooting Guide - Diagnosing Degradation
Use this guide to diagnose potential causes of oxidation if you observe discoloration or poor performance in your experiments.
Issue: My this compound, which was initially a light tan powder, has darkened significantly upon storage.
Caption: A decision tree to identify the root cause of this compound degradation.
Part 4: Experimental Protocols & Data
Data Summary: Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[2][5] |
| Temperature | -20°C to 4°C | Reduces the kinetic rate of the oxidation reaction.[3][9] |
| Light | Protect from Light (Amber Vial) | Prevents photo-oxidation, which can generate radical species.[2] |
| Container | Tightly Sealed Amber Glass | Glass is inert, amber color blocks UV light, and a tight seal prevents gas/moisture exchange.[2][10] |
| Form | Solid | The compound is generally more stable as a solid than in solution.[6] |
Protocol 1: Handling and Dispensing under an Inert Atmosphere (Schlenk Line)
This protocol describes the safe transfer of solid this compound from a storage bottle to a reaction flask.
Materials:
-
Schlenk line with dual vacuum/inert gas manifold
-
Oven-dried (≥120°C) reaction flask with a sidearm and septum-sealed neck
-
Spatula
-
Bottle of this compound
-
Analytical balance
Procedure:
-
Prepare Glassware: Ensure your reaction flask and spatula are completely dry by oven-drying and cooling under vacuum or with a heat gun while flushing with inert gas.[4]
-
Inert the Flask: Attach the reaction flask to the Schlenk line via its sidearm. Evacuate the flask carefully and then backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure all air is removed.
-
Establish Positive Pressure: Leave the flask connected to the inert gas line with a slight positive pressure, confirmed by bubbling the gas outlet through an oil bubbler.
-
Weigh by Difference: a. Place the sealed bottle of this compound on the balance and record the initial mass. b. Take the bottle and spatula to the Schlenk line. Briefly remove the septum from the reaction flask while maintaining a positive outflow of inert gas to prevent air ingress. c. Quickly transfer the desired amount of solid into the flask. d. Immediately reseal the reaction flask and the storage bottle. e. Place the storage bottle back on the balance and record the final mass. The difference is the mass of compound transferred.
-
Final Purge: Once the transfer is complete, perform one final evacuate/backfill cycle on the reaction flask to remove any minor amount of air that may have entered during the transfer.
Protocol 2: Assessing Purity by Reverse-Phase HPLC
This protocol provides a general method to assess the purity of your this compound and detect oxidative impurities.
Principle: Oxidative degradation typically leads to more polar and/or polymeric, colored impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) can separate the parent compound from these degradation products. Purity is assessed by comparing the peak area of the main compound to the total area of all peaks.[11]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: ~1 mg/mL solution of this compound in Mobile Phase A
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of your compound in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter if any particulate is visible.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (or scan for optimal wavelength)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject a sample of a fresh, high-purity standard (if available) to determine the retention time of this compound. Then, inject your stored sample.
-
Interpretation: Compare the chromatograms. The presence of new, often earlier-eluting (more polar) or very late-eluting peaks in the stored sample indicates degradation. Calculate the percent purity by dividing the peak area of the main compound by the total area of all peaks detected.
Part 5: Mechanistic Insight - The Oxidation Pathway
The oxidation of this compound likely proceeds through a mechanism analogous to that of aminophenols. The initial step is the oxidation to a reactive quinone-imine intermediate. This species is highly electrophilic and can undergo subsequent nucleophilic attack by another molecule of this compound, leading to dimerization and eventual polymerization, which accounts for the observed dark coloration.
Caption: A simplified diagram showing the proposed pathway for the oxidative degradation of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ossila.com [ossila.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. US2793944A - Stabilization of organic compounds - Google Patents [patents.google.com]
- 8. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 9. chemdmart.com [chemdmart.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. almacgroup.com [almacgroup.com]
- 12. Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 3-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve challenges in your synthesis.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, a crucial intermediate in the pharmaceutical industry, can be challenging.[1] The most common route involves the nitration of a pyridine precursor followed by reduction. This guide will focus on troubleshooting this primary pathway, as well as common issues in purification and characterization.
Issue 1: Low Yield or No Reaction During Nitration of 2-Hydroxypyridine
Question: I am attempting to nitrate 2-hydroxypyridine to form 2-hydroxy-3-nitropyridine, but I am observing a low yield or no product formation. What could be the cause?
Why it happens: The nitration of pyridine rings is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[2] The reaction requires harsh conditions, and subtle variations in reagents or temperature can significantly impact the outcome.
Solutions:
-
Inadequate Nitrating Agent: A standard mixture of concentrated nitric and sulfuric acids is often used. However, the composition of this mixture is critical. Fuming nitric acid or oleum may be required to achieve sufficient reactivity.[3][4] An alternative and often more controllable method is the use of potassium nitrate (KNO₃) in concentrated sulfuric acid.[5] This in-situ generation of the nitronium ion can sometimes provide more consistent results.
-
Incorrect Reaction Temperature: While the reaction is typically performed at elevated temperatures to overcome the activation energy barrier, excessive heat can lead to decomposition and the formation of unwanted byproducts. A carefully controlled temperature, often in the range of 40-80°C, is crucial.[4][5][6]
-
Insufficient Reaction Time: Due to the deactivated nature of the pyridine ring, the reaction may require several hours to proceed to completion.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Experimental Protocol: Nitration of 2-Hydroxypyridine using KNO₃
-
In a flask equipped with a magnetic stirrer and a thermometer, carefully dissolve 2-hydroxypyridine in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.
-
Once dissolution is complete, add potassium nitrate (KNO₃) portion-wise, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 40-60°C) and stir for the required time, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Issue 2: Formation of Multiple Isomers During Nitration
Question: My nitration reaction is producing a mixture of isomers, primarily 2-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine. How can I improve the regioselectivity and separate the desired isomer?
Why it happens: The hydroxyl group at the 2-position is an ortho-, para-director. However, the pyridine nitrogen is a meta-director. The interplay of these directing effects can lead to the formation of both the 3-nitro and 5-nitro isomers. The reaction conditions, particularly the acidity and temperature, can influence the ratio of these isomers.
Solutions:
-
Controlling Reaction Conditions: Lower reaction temperatures and careful control of the nitrating agent concentration can sometimes favor the formation of one isomer over the other.
-
Purification Strategy:
-
Fractional Crystallization: The different isomers may have varying solubilities in certain solvents, allowing for separation by fractional crystallization. Experiment with different solvent systems (e.g., ethanol, methanol, water) to achieve separation.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the isomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be employed.
-
Issue 3: Incomplete Reduction of the Nitro Group
Question: I am having trouble with the reduction of 2-hydroxy-3-nitropyridine to this compound. The reaction is either incomplete or results in a complex mixture of products.
Why it happens: The reduction of an aromatic nitro group can be achieved through various methods, with catalytic hydrogenation being one of the most common and clean. However, the choice of catalyst, solvent, and reaction conditions is critical for a successful transformation. Incomplete reactions can result from catalyst poisoning, insufficient hydrogen pressure, or non-optimal temperature.
Solutions:
-
Catalyst Selection and Handling:
-
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for this reduction.[7] Ensure the catalyst is of good quality and has not been deactivated by exposure to air or contaminants.
-
Iron Powder in Acidic Media: A classic method involves the use of iron powder in the presence of an acid like hydrochloric acid.[8] This method is often robust but can require careful workup to remove iron salts.
-
-
Optimizing Reaction Conditions for Catalytic Hydrogenation:
-
Solvent: Methanol or ethanol are common solvents for this reaction.[7]
-
Hydrogen Pressure: While a hydrogen balloon may suffice for small-scale reactions, higher pressures (e.g., 50 psi) in a Parr shaker or a similar hydrogenation apparatus will often lead to a more efficient and complete reaction.
-
Temperature: The reaction is typically carried out at room temperature.
-
Experimental Protocol: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine
-
In a hydrogenation vessel, dissolve 2-hydroxy-3-nitropyridine in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate).
-
Seal the vessel and purge with nitrogen or argon to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Issue 4: Product Discoloration (Brown or Off-White Product)
Question: My final this compound product is a brown or off-white solid, not the expected white crystalline powder. What causes this discoloration and how can I purify it?
Why it happens: Aminophenols and their derivatives are susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air, light, or trace metal contaminants can accelerate this process. The discoloration may also be due to residual impurities from previous steps.
Solutions:
-
Minimizing Oxidation:
-
Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during the final isolation and drying steps.
-
Use degassed solvents to minimize dissolved oxygen.
-
Store the final product in a dark, airtight container under an inert atmosphere.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvents such as methanol, ethanol, or water.[9]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The solution is then filtered and the product is recrystallized.
-
Sulfonate Salt Formation: One purification method involves the formation of the 2-amino-3-hydroxypyridine sulfonate salt, which can then be hydrolyzed under basic conditions to yield the purified product.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for this compound?
A1: The ¹H NMR spectrum of this compound will typically show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. A reference spectrum can be found in chemical databases for comparison.[10]
Q2: Are there any specific safety precautions I should take when working with this compound and its intermediates?
A2: Yes, several safety precautions are necessary.
-
This compound: This compound is an irritant.[11] Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care in a fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity and that the hydrogenation apparatus is properly maintained and operated.
Q3: Can I synthesize this compound from a different starting material?
A3: Yes, several alternative synthetic routes have been reported. One notable method starts from furfural, which undergoes a series of transformations including ring-opening and recyclization to form the desired product.[12][13] Another approach involves the rearrangement of 2-alkylfurylketones.[14] The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and desired purity.
Visualizing the Synthesis and Troubleshooting
The following diagrams illustrate the key steps in the synthesis of this compound and a troubleshooting decision tree.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 10. 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR spectrum [chemicalbook.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting the Scale-Up of 3-Amino-2-hydroxypyridine Production
Welcome to the technical support center for the production of 3-Amino-2-hydroxypyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a crucial intermediate in the pharmaceutical and cosmetics industries, the efficient and safe scale-up of this compound is paramount.[1][2][3] This document provides in-depth, field-tested insights into common challenges, offering solutions in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries that arise during the initial phases of process development and scale-up.
Q1: What are the most prevalent synthetic routes for this compound suitable for scaling up?
A1: Several synthetic pathways have been established, with two primary routes being favored for their scalability:
-
Route A: Reduction of a Nitropyridine Intermediate: This is a very common industrial approach. It typically starts with the nitration of 2-hydroxypyridine to form 2-hydroxy-3-nitropyridine, followed by the reduction of the nitro group. The reduction can be achieved via catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) or with reducing agents like iron powder in an acidic medium.[4][5] This route is often preferred due to the availability of starting materials.
-
Route B: Synthesis from Furfural: This multi-stage process begins with the ring-opening of furfural using chlorine or bromine. The resulting intermediate is then reacted with an ammonium sulfamate solution and subsequently hydrolyzed under alkaline conditions to yield the final product.[6][7] While more complex, this route can be cost-effective depending on raw material pricing.
Q2: My final isolated product is a brown or off-color solid, but literature reports a white to beige powder. What are the likely causes?
A2: Discoloration is a frequent issue and typically points to the presence of impurities. The primary causes are:
-
Oxidation: this compound, like many aminophenol derivatives, is susceptible to air oxidation, which can form highly colored quinone-imine type structures. This is exacerbated by exposure to air, heat, or trace metal catalysts during work-up and drying.
-
Residual Intermediates: Incomplete reduction of the nitro group can leave behind colored nitro or nitroso intermediates.
-
Degradation Products: Harsh reaction conditions (e.g., excessive temperature or prolonged reaction times) can lead to the formation of polymeric or tar-like byproducts.
-
Solvent Contamination: Ensure that the solvents used for purification are of high purity and do not contain contaminants that could react with the product.
Q3: What are the most critical safety hazards to consider during the scale-up of this process?
A3: Safety is the top priority in any scale-up operation. For this synthesis, key hazards include:
-
Compound Toxicity: this compound is classified as toxic if swallowed or in contact with skin, and it causes serious skin and eye irritation.[8][9] Appropriate Personal Protective Equipment (PPE), including impervious gloves, safety glasses, and protective clothing, is mandatory.[1]
-
Exothermic Reactions: Both the nitration of 2-hydroxypyridine and the reduction of the nitro group can be highly exothermic. Without proper thermal management, these reactions can lead to a runaway scenario. Large-scale reactors must have adequate cooling capacity and controlled reagent addition systems.
-
Hydrogenation Safety: If using catalytic hydrogenation, handling of hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C) requires specialized equipment and procedures to prevent fire or explosion hazards.
-
Hazardous Reagents: The use of fuming nitric acid, strong acids/bases, and flammable organic solvents necessitates careful handling, proper ventilation, and adherence to all institutional and governmental safety regulations.[5][10]
Q4: Is column chromatography a viable purification method for multi-kilogram scale production?
A4: While effective at the lab scale, flash column chromatography is generally not economically or practically viable for large-scale industrial production due to high solvent consumption, significant waste generation, and low throughput. For multi-kilogram scale, the preferred purification method is recrystallization .[11] It is more cost-effective, scalable, and environmentally friendly. The key challenge is identifying a suitable solvent or solvent system that provides good recovery and high purity. For removing specific basic impurities, cation-exchange chromatography can sometimes be an effective alternative.[11]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during scale-up.
Problem Area 1: Low Reaction Yield
Q: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What factors should I investigate?
A: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.[11] Here’s a systematic approach to troubleshooting:
-
Mass Transfer (Mixing):
-
Causality: In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions. The geometry of the reactor and the type of agitator become critical.
-
Solution: Ensure the reactor's stirring is sufficient to maintain a homogenous mixture. This may require adjusting the RPM, using a different impeller type (e.g., anchor vs. turbine), or installing baffles to improve mixing.
-
-
Heat Transfer (Thermal Management):
-
Causality: The surface-area-to-volume ratio decreases dramatically upon scale-up. A reaction that was easily managed in a lab flask may generate heat faster than the reactor's cooling jacket can remove it, leading to temperature spikes and product degradation.
-
Solution: Implement a slower, controlled addition of the limiting reagent. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise, allowing the cooling system to keep pace.
-
-
Reaction Kinetics:
-
Causality: Seemingly minor changes can impact the reaction. Was the reaction time scaled linearly? Some reactions require longer times at a larger scale to reach completion due to the aforementioned transfer issues.
-
Solution: Monitor the reaction progress closely using in-process controls (IPC) like TLC or HPLC. Do not rely solely on time. Extend the reaction time if the starting material is still present.
-
The following table summarizes the potential impact of key parameters on reaction outcomes during scale-up.
| Parameter | Lab Scale Observation | Scale-Up Challenge | Recommended Action |
| Temperature | Easily controlled with an oil bath. | Potential for runaway exotherms due to lower surface-area-to-volume ratio. | Slow reagent addition; ensure adequate reactor cooling capacity. |
| Mixing | Efficient with a small magnetic stir bar. | Inefficient mixing leads to concentration gradients and side products. | Use appropriate agitator and baffles; verify mixing efficiency. |
| Reagent Addition | Quick addition is often tolerated. | Rapid addition can overwhelm cooling capacity and cause localized side reactions. | Add reagents slowly and sub-surface if possible. |
| Reaction Time | Reaction completes in a set time (e.g., 4 hours). | Slower heat/mass transfer may require longer times to achieve full conversion. | Monitor reaction by IPC (TLC/HPLC) to determine endpoint. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing common scale-up issues.
Caption: A workflow for troubleshooting common scale-up issues.
Section 3: Key Experimental Protocols
Adherence to robust, well-documented protocols is essential for reproducible results at scale.
Protocol 1: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine
This protocol outlines the reduction of the nitro intermediate using a Pd/C catalyst.
Safety Note: This procedure involves a flammable gas (Hydrogen) and a potentially pyrophoric catalyst. It must be performed in a properly rated hydrogenation reactor by trained personnel.
Materials:
-
2-Hydroxy-3-nitropyridine (1.0 eq)
-
10% Palladium on Carbon (50% wet, 1-3 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen Gas (H₂)
Procedure:
-
Vessel Inerting: Charge the hydrogenation reactor with 2-Hydroxy-3-nitropyridine and the solvent.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add the wet 10% Pd/C catalyst to the reactor. Causality: Dry Pd/C is pyrophoric and can ignite upon contact with air or solvents. Charging under an inert atmosphere is critical.
-
Purging: Seal the reactor and purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas to ensure an oxygen-free environment.
-
Reaction: Pressurize the reactor with hydrogen (typically 50-100 psi, but this must be optimized). Begin agitation and heat the reaction mixture to the target temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing samples via HPLC or TLC. The reaction is complete when hydrogen uptake ceases and the starting material is consumed.
-
Work-up:
-
Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through and ensures they are not exposed to air while dry.
-
Wash the filter cake with additional solvent to recover all the product.
-
The resulting filtrate, containing this compound, can be concentrated and purified via recrystallization.
-
Synthesis and Purification Workflow Diagram
Caption: A typical workflow for synthesis and purification.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. cir-safety.org [cir-safety.org]
- 4. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 7. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 8. fishersci.com [fishersci.com]
- 9. chemdmart.com [chemdmart.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Amino-2-hydroxypyridine
Welcome to the technical support center for the purification of crude 3-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2][3][4] As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common synthesis pathways, such as the reduction of a nitropyridine precursor or synthesis from furfural, can introduce specific impurities.[3][5] Potential impurities may include:
-
Unreacted starting materials: Such as 2-hydroxy-3-nitropyridine.
-
Byproducts of the reaction: These can include 2,3-dihydroxypyridine and 3-hydroxy-2-pyridone.[6]
-
Isomeric impurities: Depending on the specificity of the synthesis, other aminohydroxypyridine isomers could be present.
-
Residual catalysts and reagents: For example, residual palladium on carbon (Pd/C) from a hydrogenation reaction.[3]
Q2: What is the first step I should take to purify my crude this compound?
A2: A good starting point for purification is often a simple recrystallization, provided you can identify a suitable solvent system. Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[7] If significant amounts of baseline or acidic/basic impurities are present, an acid-base extraction may be a more effective initial step.
Q3: How do I choose the right purification method?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is ideal for removing small amounts of solid impurities when a suitable solvent is found where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have opposite solubility characteristics.
-
Acid-base extraction is highly effective for separating acidic or basic impurities from your neutral or amphoteric product. This compound has both a basic amino group and a weakly acidic hydroxyl group, which allows for careful pH manipulation to separate it from non-amphoteric impurities.
-
Column chromatography is a more versatile but also more time-consuming technique that can separate compounds with very similar properties based on their differential adsorption to a stationary phase. This is often used as a final polishing step to achieve very high purity.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound.[2][8][9][10] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup.[9][10] Other analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can also be used to identify and quantify impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was too large. Premature crystallization occurred during hot filtration. | Test different solvent systems. Use a minimal amount of hot solvent to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. The crude material has a high impurity content. | Use a lower boiling point solvent or a solvent mixture. Try to pre-purify the material using another technique like acid-base extraction to remove major impurities first. |
| Colored impurities persist after recrystallization | The impurity is co-crystallizing with the product. The impurity is strongly adsorbed to the product. | Try recrystallization from a different solvent system. Add activated carbon (charcoal) to the hot solution before filtration to adsorb colored impurities. Note: use charcoal sparingly as it can also adsorb your product. |
| Poor separation in column chromatography | The solvent system (eluent) is not optimized. The column was not packed properly. The sample was overloaded on the column. | Perform TLC analysis with different solvent systems to find an optimal eluent with a good separation of spots. Ensure the column is packed uniformly without any air bubbles. Use an appropriate amount of sample relative to the column size. |
| Emulsion formation during acid-base extraction | The organic and aqueous layers have similar densities. Vigorous shaking of the separatory funnel. | Add a saturated brine solution to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gently invert the separatory funnel instead of vigorous shaking. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and should be determined experimentally. Based on solubility information, suitable solvents to test include water, ethanol, methanol, or mixtures thereof.[1]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Acid-Base Extraction for Purification
This protocol leverages the amphoteric nature of this compound to separate it from neutral, acidic, or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Removal of Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract strongly acidic impurities into the aqueous layer. Separate the layers.
-
Removal of Basic Impurities: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). This will extract basic impurities into the aqueous layer. Separate the layers.
-
Isolation of this compound: The purified this compound should remain in the organic layer. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
-
Alternative for Isolating the Product from the Aqueous Layer: If the product is extracted into the acidic or basic aqueous layer due to its own acidic/basic properties, you can then neutralize the aqueous layer to the isoelectric point of this compound to precipitate it out. The precipitate can then be collected by filtration or extracted back into an organic solvent.
Data Summary
The following table summarizes the solubility of this compound in various solvents. This information is crucial for selecting an appropriate solvent for recrystallization.
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble upon heating | [11] |
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A typical purification workflow for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. H64480.06 [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 10. 2-Amino-3-hydroxypyridine | SIELC Technologies [sielc.com]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
3-Amino-2-hydroxypyridine stability issues in acidic or basic media
Welcome to the technical support center for 3-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation with this compound in acidic or basic media.
Introduction to the Stability Challenges of this compound
This compound is a versatile heterocyclic compound used as an intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, presents a unique set of stability considerations. A critical aspect of this molecule is its existence in tautomeric forms: the amino-hydroxy-pyridine form and the amino-pyridone form.[3][4] The equilibrium between these tautomers is influenced by the surrounding chemical environment, including pH, which in turn can affect the molecule's reactivity and degradation pathways.
While stable under normal temperatures and pressures in its solid form, this compound can exhibit instability in solution, particularly under acidic or basic conditions. The pyridine nitrogen, the amino group, and the hydroxyl/pyridone functionality are all potential sites for reactions that can lead to degradation. Understanding these potential liabilities is crucial for developing robust formulations and ensuring the integrity of experimental results.
This guide will delve into the specific stability challenges in both acidic and basic media, offering troubleshooting advice and frequently asked questions to navigate these issues effectively.
Troubleshooting Guide: Stability in Acidic Media
Observed Issue: Rapid degradation or appearance of unknown peaks in HPLC analysis of this compound in acidic solutions (e.g., during formulation with acidic excipients or in acidic mobile phases).
Causality: The pyridine nitrogen in this compound is basic and will be protonated in acidic media. This protonation can activate the pyridine ring towards nucleophilic attack. Furthermore, the amino group itself can be a site of reactivity. While specific degradation pathways for this compound are not extensively documented in publicly available literature, related aminopyridine structures are known to be incompatible with strong acids.[5] Acid-catalyzed hydrolysis is a common degradation pathway for compounds containing susceptible functional groups.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acidic degradation.
Detailed Steps & Explanations:
-
pH Control and Monitoring:
-
Action: If your experimental conditions allow, adjust the pH to a less acidic range (e.g., pH 4-6). The rate of acid-catalyzed degradation is often proportional to the hydrogen ion concentration.
-
Rationale: By increasing the pH, you reduce the concentration of the protonated, more reactive form of the molecule, thereby slowing down potential degradation reactions. The use of a suitable buffer system is critical to maintain a stable pH throughout the experiment.
-
-
Temperature Management:
-
Action: Perform your experiments at the lowest temperature compatible with your protocol. If possible, prepare solutions fresh and store them at reduced temperatures (2-8°C) when not in use.
-
Rationale: Chemical degradation reactions, including hydrolysis, are temperature-dependent. A general rule of thumb is that the rate of reaction doubles for every 10°C increase in temperature.
-
-
Stability-Indicating Analytical Method:
-
Action: Ensure your analytical method, typically HPLC, is "stability-indicating." This means it can separate the intact this compound from all potential degradation products.
-
Protocol:
-
Prepare a forced degradation sample by intentionally degrading this compound (e.g., by heating in 0.1 M HCl).
-
Analyze the degraded sample using your HPLC method.
-
Verify that the peaks for the degradation products are well-resolved from the peak of the parent compound.
-
LC-MS analysis is highly recommended to obtain the mass of the degradation products, which provides crucial clues to their identity.[8]
-
-
-
Excipient Compatibility Studies:
-
Action: If formulating this compound with other substances, perform compatibility studies with each excipient, especially those with an acidic nature.
-
Rationale: Some acidic excipients can create a microenvironment with a much lower pH than the bulk solution, leading to localized degradation.
-
Troubleshooting Guide: Stability in Basic Media
Observed Issue: Discoloration, precipitation, or degradation of this compound in basic solutions (e.g., during synthesis work-up with a basic wash or formulation with alkaline excipients).
Causality: In basic media, the hydroxyl group of the this compound tautomer can be deprotonated to form a phenoxide-like species. This negatively charged species is more susceptible to oxidation. The amino group can also participate in various base-catalyzed reactions. While specific studies on this compound are scarce, the degradation of related hydroxypyridines and aminopyridines in the environment often involves oxidative pathways and ring opening.[9][10][11]
Troubleshooting Workflow:
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Catalyst Selection for 3-Amino-2-hydroxypyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 3-Amino-2-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but often challenging substrate. Drawing from extensive field experience and established literature, this document provides practical, in-depth solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during C-N cross-coupling reactions with this compound.
Q1: My Buchwald-Hartwig amination with this compound is failing or giving very low yields. What are the likely causes and how can I fix this?
A1: This is a common and multifaceted issue stemming from the unique structure of this compound. The low yield is typically rooted in catalyst inhibition and suboptimal reaction conditions.
Primary Cause: Catalyst Inhibition via Bidentate Chelation
The primary challenge with this compound is its ability to act as a bidentate ligand. The adjacent amino (-NH₂) and hydroxyl (-OH) groups can chelate to the palladium center, forming a stable complex that prevents the catalyst from participating in the catalytic cycle. This coordination can hinder the crucial oxidative addition step or subsequent steps, effectively poisoning the catalyst.[1]
Solutions:
-
Strategic Ligand Selection: The choice of ligand is the most critical parameter. Standard ligands like triphenylphosphine or BINAP are often ineffective.[2] You must use sterically hindered, electron-rich biarylphosphine ligands (often called "Buchwald ligands"). These bulky ligands create a coordinatively saturated and reactive palladium center that favors the desired catalytic pathway over inhibitory substrate binding.[1][2]
-
Appropriate Base and Solvent Choice: The base is not merely a proton scavenger; it is integral to the catalytic cycle.[4]
-
Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option, particularly for challenging couplings.[1] Weaker carbonate bases (K₂CO₃, Cs₂CO₃) may not be sufficient to deprotonate the amine complex efficiently, leading to slow or stalled reactions.[5]
-
Solvent: Anhydrous, aprotic solvents are mandatory. Toluene, dioxane, or THF are standard choices.[4] Ensure they are rigorously degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3]
-
-
Rigorous Inert Atmosphere: Palladium(0) catalysts are highly sensitive to atmospheric oxygen.[3] Any failure to maintain a strict inert atmosphere (argon or nitrogen) will lead to catalyst decomposition (often visible as the formation of black palladium metal) and reaction failure.[3]
Q2: I'm observing significant hydrodehalogenation of my aryl halide coupling partner instead of the desired aminated product. Why is this happening and what can I do?
A2: Hydrodehalogenation, where the halide on your coupling partner is replaced by a hydrogen atom, is a common side reaction in cross-coupling chemistry.
Primary Causes:
-
Presence of Protons: Trace amounts of water in the reaction mixture are a primary cause.[3] Ensure all solvents and reagents are scrupulously dry.
-
Amine Impurities: The amine reagent itself can sometimes contain impurities that act as hydrogen donors.[3] Using a high-purity amine is recommended.
-
Beta-Hydride Elimination: An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination.[6]
Solutions:
-
Optimize the Base: The choice and amount of base can be critical. Using a slight excess of a strong, dry base like NaOt-Bu can help ensure the desired pathway is favored.
-
Ligand Modification: The ligand's steric and electronic properties influence the rate of reductive elimination versus side reactions. Switching to a slightly bulkier ligand can sometimes accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.
-
Lower Reaction Temperature: High temperatures can sometimes promote side reactions.[3] Once you have identified an effective catalyst system, try lowering the temperature incrementally to find the minimum required for efficient coupling, which may disfavor the hydrodehalogenation pathway.
Frequently Asked Questions (FAQs)
This section covers broader questions regarding strategy and optimization for this compound reactions.
Q3: What is the best starting point for selecting a catalyst system for a Buchwald-Hartwig amination with this compound?
A3: For a novel Buchwald-Hartwig reaction involving this compound, a systematic approach is recommended. A robust starting point is a modern, well-defined palladium precatalyst system known for its high activity and broad scope.
Recommended Starting System:
-
Palladium Precatalyst: A G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These are air-stable and provide a reliable source of the active Pd(0) catalyst in solution.
-
Ligand: As mentioned previously, a bulky, electron-rich biarylphosphine ligand is essential. The choice depends on the amine coupling partner.[1]
-
Base: Sodium tert-butoxide (NaOt-Bu).
-
Solvent: Anhydrous, degassed toluene or dioxane.[4]
The following table summarizes common catalyst components for initial screening.
| Component | Recommended Starting Point | Alternatives for Optimization | Rationale & Key Considerations |
| Pd Source | XPhos Pd G3 | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts offer reliability and ease of use.[3] Pd(II) sources require in situ reduction.[7] |
| Ligand | RuPhos, BrettPhos, XPhos | SPhos, DavePhos | Bulky, electron-rich ligands are critical to overcome substrate inhibition and promote reductive elimination.[1][2] |
| Base | NaOt-Bu | LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required for efficient amine deprotonation.[1][4] |
| Solvent | Toluene | 1,4-Dioxane, THF | Must be anhydrous and rigorously degassed to prevent catalyst deactivation.[3][4] |
Q4: My reaction appears to stall after partial conversion. What troubleshooting steps should I take?
A4: Reaction stalling is often a sign of catalyst deactivation over the course of the reaction.
Troubleshooting Workflow for Stalled Reactions
Caption: Troubleshooting workflow for stalled cross-coupling reactions.
-
Verify Temperature: Ensure the reaction is at a sufficient temperature. Buchwald-Hartwig reactions often require heating (80-110 °C).[4]
-
Check for Catalyst Decomposition: The appearance of palladium black is a clear sign of catalyst death.[3] This is most often caused by oxygen contamination.
-
Consider Ligand Degradation: Some phosphine ligands can degrade at high temperatures over long reaction times. If stalling persists, consider a more robust ligand class, such as an N-heterocyclic carbene (NHC).[3]
-
Catalyst Recharge: In some cases, a second addition of the catalyst and ligand to the reaction mixture can restart a stalled reaction, though this is not ideal for process efficiency.
Q5: Are there viable alternatives to Palladium catalysts for forming C-N bonds with this compound?
A5: Yes, while palladium catalysis is the most developed and broadly applicable method, other transition metals can be used.
-
Copper-Catalyzed Reactions (Ullmann Condensation): This is the classic alternative to palladium-catalyzed amination.[8] Modern Ullmann reactions often use ligands (like diamines or amino acids) to facilitate the coupling under milder conditions than the harsh traditional protocols.[9] Copper systems can sometimes offer different chemoselectivity and may be more cost-effective, but they generally have a narrower substrate scope than palladium.[8][10]
-
Nickel-Catalyzed Reactions: Nickel is an emerging, earth-abundant alternative to palladium for cross-coupling reactions.[8] While catalyst development is less mature, Ni-based systems are reported to be active for C-N bond formation and are an area of active research.
Experimental Protocols & Visualizations
General Catalytic Cycle for Buchwald-Hartwig Amination
The mechanism involves a Pd(0)/Pd(II) cycle. Understanding these steps is crucial for troubleshooting. The key steps are: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4][6][7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: General Procedure for a Screening Reaction
This protocol provides a starting point for the C-N cross-coupling of an aryl bromide with this compound. Note: All manipulations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere.
-
Vial Preparation: To an oven-dried 2-dram vial equipped with a stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and sodium tert-butoxide (0.7 mmol, 1.4 equiv.).
-
Catalyst Addition: Add the selected Pd precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene (2.5 mL, 0.2 M).
-
Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 100 °C. Stir vigorously for 16-24 hours.[11]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[11] Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography on silica gel.
This generalized procedure must be optimized for each specific substrate combination.[12]
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-2-hydroxypyridine and 2-Amino-3-hydroxypyridine for Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate success of a project. Among the myriad of heterocyclic building blocks, aminohydroxypyridines are of particular interest due to their prevalence in pharmacologically active compounds. This guide offers an in-depth, objective comparison of the chemical reactivity of two constitutional isomers: 3-amino-2-hydroxypyridine and 2-amino-3-hydroxypyridine. Understanding the nuanced differences in their electronic properties and, consequently, their reactivity, is paramount for researchers aiming to optimize synthetic strategies and unlock novel chemical space.
This analysis is grounded in fundamental principles of chemical reactivity, supported by available experimental observations and computational studies, and provides standardized experimental protocols to facilitate practical application and comparative analysis in the laboratory.
Structural and Electronic Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of the amino and hydroxyl groups on the pyridine ring between this compound and 2-amino-3-hydroxypyridine leads to significant disparities in their electronic distribution and, therefore, their chemical behavior.
| Property | This compound | 2-Amino-3-hydroxypyridine |
| CAS Number | 59315-44-5[1] | 16867-03-1[2][3] |
| Molecular Formula | C₅H₆N₂O[1] | C₅H₆N₂O[2][3] |
| Molecular Weight | 110.11 g/mol [1] | 110.11 g/mol [2][3] |
| Appearance | Off-white to brown crystalline powder | White to beige crystalline powder[4] |
| Melting Point | 170-173 °C | 168-172 °C |
| Tautomerism | Exists in equilibrium with 3-amino-2(1H)-pyridone | Exists in equilibrium with 2-amino-3(1H)-pyridone |
A crucial aspect governing the reactivity of these isomers is their existence as a mixture of tautomers: the hydroxy-pyridine form and the pyridone form. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents.
Tautomerism: A Key Determinant of Reactivity
For 2-hydroxypyridines, the pyridone tautomer is often the major species in solution, a phenomenon driven by the stability gained from the amide-like resonance within the ring. In contrast, 3-hydroxypyridines can exist as zwitterionic tautomers in polar solvents. The presence and concentration of these different tautomeric forms can significantly impact the site and rate of reaction with various reagents.
Caption: Tautomeric equilibria for the two aminohydroxypyridine isomers.
Comparative Reactivity Analysis
The differential positioning of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, in concert with the electron-withdrawing nature of the pyridine nitrogen, dictates the regioselectivity and rate of chemical transformations.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of strong electron-donating groups like -NH₂ and -OH can activate the ring to a certain extent. The directing effect of these substituents is crucial.
-
This compound: The amino group at position 3 and the hydroxyl group at position 2 are ortho and para-directing. Their combined activating effect is expected to direct incoming electrophiles primarily to the 4- and 6-positions. The ortho-position to the powerful amino group (position 4) is likely to be highly activated.
-
2-Amino-3-hydroxypyridine: Here, the amino group at the 2-position and the hydroxyl group at the 3-position will also activate the ring. The primary sites for electrophilic attack are anticipated to be the 4- and 6-positions, which are ortho and para to the activating groups.
Direct comparative experimental data on electrophilic substitution reactions for these two isomers is scarce in the literature. However, based on general principles, the isomer with the more pronounced activation at a specific site would be expected to react faster. Computational studies on the electron density at different ring positions would provide valuable predictive insights. A recent DFT study on 2-amino-3-hydroxypyridine can be used to infer its reactivity patterns[5].
Nucleophilic Acylation and Alkylation
Both the amino and hydroxyl groups are nucleophilic and can undergo acylation and alkylation. The relative reactivity of these two functional groups, as well as the potential for N- versus O-alkylation of the pyridone tautomer, are key considerations.
-
Acylation: In both isomers, the amino group is generally a stronger nucleophile than the hydroxyl group and is expected to be the primary site of acylation under neutral or basic conditions. However, the reaction conditions can be tuned to favor O-acylation. For instance, in the presence of a strong base that deprotonates the hydroxyl group, O-acylation can become competitive or even dominant. A study on the reaction of 2-amino-3-hydroxypyridine with benzoyl chlorides has shown the formation of 2-aryloxazolo[4,5-b]pyridines, indicating initial acylation on the amino group followed by cyclization[6].
-
Alkylation: The alkylation of hydroxypyridines is complicated by the potential for reaction at either the nitrogen or the oxygen atom of the ambident nucleophile (pyridone/hydroxypyridine). The outcome of N- versus O-alkylation is influenced by the nature of the alkylating agent, the solvent, and the counter-ion. Generally, harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation. For 2-hydroxypyridines, specific N-alkylation can be achieved under catalyst- and base-free conditions with organohalides[7]. The relative nucleophilicity of the amino group versus the ring nitrogen in the pyridone tautomer will also play a role in determining the site of alkylation.
Caption: Predicted reactivity sites for the two aminohydroxypyridine isomers.
Experimental Protocols for Comparative Reactivity Studies
To provide a framework for the empirical evaluation of the reactivity differences between these two isomers, the following standardized protocols are proposed. These protocols are designed to be self-validating by including both isomers in parallel experiments under identical conditions.
Protocol 1: Comparative Acylation with Acetic Anhydride
This experiment aims to compare the relative rates and regioselectivity of acylation.
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve 1.0 equivalent of this compound and 2-amino-3-hydroxypyridine, respectively, in pyridine (solvent and base).
-
Reagent Addition: To each vessel, add 1.1 equivalents of acetic anhydride dropwise at 0 °C with stirring.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously using an appropriate analytical technique (e.g., TLC, LC-MS) at regular time intervals (e.g., 15 min, 30 min, 1h, 2h).
-
Work-up and Analysis: After a set reaction time (e.g., 2 hours or upon completion), quench both reactions with water and extract the products with a suitable organic solvent. Analyze the crude product mixtures by ¹H NMR and LC-MS to determine the product distribution (N-acylation vs. O-acylation) and the relative conversion for each isomer.
Protocol 2: Comparative Alkylation with Benzyl Bromide
This protocol is designed to assess the differences in N- vs. O-alkylation and the overall reactivity towards a common alkylating agent.
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels, suspend 1.0 equivalent of this compound and 2-amino-3-hydroxypyridine, respectively, in a suitable solvent such as DMF.
-
Base Addition: Add 1.2 equivalents of a base (e.g., K₂CO₃) to each suspension and stir for 15 minutes at room temperature.
-
Reagent Addition: Add 1.05 equivalents of benzyl bromide to each vessel.
-
Reaction Monitoring: Heat the reactions to a controlled temperature (e.g., 60 °C) and monitor their progress by TLC or LC-MS at regular intervals.
-
Work-up and Analysis: Upon completion, cool the reactions, filter off the base, and concentrate the filtrate. Analyze the residue by ¹H NMR and LC-MS to identify the products (N-alkylation on the amino group, N-alkylation on the ring, O-alkylation) and quantify the relative yields for each isomer.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 2-Amino-3-hydroxypyridine | 16867-03-1 [chemicalbook.com]
- 3. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 3-Amino-2-hydroxypyridine Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, aminohydroxypyridines represent a critical class of compounds, serving as versatile building blocks and key pharmacophores in medicinal chemistry and materials science. The positional isomerism of the amino and hydroxyl groups on the pyridine ring gives rise to a family of compounds with subtly yet significantly different physicochemical properties, spectroscopic signatures, and reactivity profiles. This guide provides an in-depth comparative analysis of 3-amino-2-hydroxypyridine and its isomers, offering a crucial resource for researchers, scientists, and drug development professionals in selecting the optimal isomer for their specific application.
The core of this analysis will pivot around the isomers where the hydroxyl group is at the 2-position, leading to the potential for keto-enol tautomerism, a phenomenon that profoundly influences the behavior of these molecules. We will explore the synthesis, properties, and spectral characteristics of 2-amino-3-hydroxypyridine, this compound, 4-amino-2-hydroxypyridine, 5-amino-2-hydroxypyridine, and 6-amino-2-hydroxypyridine.
The Critical Role of Tautomerism
A foundational concept in understanding the chemistry of 2-hydroxypyridines is the existence of a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. This equilibrium is sensitive to the solvent environment, with polar solvents generally favoring the more polar pyridone tautomer. The presence of an additional amino substituent, as in the case of aminohydroxypyridines, further modulates this equilibrium and introduces additional sites for hydrogen bonding and protonation, thereby influencing the molecule's overall properties and reactivity. For instance, in aqueous solutions, 3-hydroxypyridine exists as a roughly 1:1 mixture of its enol and zwitterionic keto forms.[1][2][3][4]
Comparative Synthesis Strategies
The synthetic accessibility of each isomer is a key consideration for its practical application. While various routes exist, the choice of starting materials and reaction conditions is dictated by the desired substitution pattern.
-
This compound: A common route to this isomer involves a multi-step synthesis starting from 2-chloropyridine. This is converted to 2-hydroxypyridine, which is then nitrated and subsequently reduced to yield the final product.[5] Another approach involves the reduction of 2-hydroxy-3-nitropyridine.[6]
-
2-Amino-3-hydroxypyridine: This isomer can be synthesized from 3-hydroxypyridine via nitration followed by reduction.[7] Another method starts from furfural, which undergoes chlorination and ammonolysis.[7]
-
4-Amino-2-hydroxypyridine: A common preparation method involves the condensation of acetanilide and pyridoxal to produce 4-acetylamino-2-hydroxypyridine, which is then aminolyzed.[8]
-
5-Amino-2-hydroxypyridine: Synthesis of this isomer can be achieved through a four-step process starting from 2-amino-5-bromopyridine, involving protection of the amino group, methoxylation, deprotection, and finally demethylation.[9] Another route involves the catalytic hydrogenation of 5-nitro-2-hydroxypyridine.[10]
-
6-Amino-2-hydroxypyridine: This isomer is a reactant in the synthesis of various biologically active compounds.[11]
Physicochemical Properties: A Tale of Isomeric Differences
The position of the amino and hydroxyl groups significantly impacts the physicochemical properties of these isomers, including their melting points, boiling points, solubility, and acidity/basicity (pKa). These properties are critical for predicting their behavior in biological systems and for designing appropriate formulation and delivery strategies.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | Predicted pKa |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 168-176 | 385.2 | Moderately soluble in water; soluble in ethanol, methanol.[5][6][10][12] | Amino group: ~4.8, Phenolic -OH group: ~9.8[5] |
| This compound | C₅H₆N₂O | 110.11 | 170-173 | - | - | - |
| 4-Amino-2-hydroxypyridine | C₅H₆N₂O | 110.11 | 219-221 | 310.7 (Predicted) | Soluble in water and some organic solvents.[8] | Amino group: ~5-6, Hydroxyl group: ~9-10[13] |
| 5-Amino-2-hydroxypyridine | C₅H₆N₂O | 110.12 | ~180 | 206.4 (Rough estimate) | - | - |
| 6-Amino-2-hydroxypyridine | C₅H₆N₂O | 110.11 | - | - | - | - |
Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable information about the structural and electronic properties of each isomer.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the positions of the amino and hydroxyl substituents.
¹H NMR: The aromatic region of the ¹H NMR spectrum (typically 6.0-8.5 ppm) will show distinct splitting patterns and chemical shifts for the ring protons of each isomer, allowing for unambiguous identification. The protons on the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts can be solvent-dependent.
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also highly informative. The carbon attached to the hydroxyl group will typically resonate at a downfield chemical shift (around 160-170 ppm) in its pyridone tautomer. The positions of the other ring carbons will vary depending on the electronic effects of the substituents. A general guide to ¹³C NMR chemical shifts can be a useful reference.[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational bands for aminohydroxypyridines include:
-
O-H and N-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ are characteristic of O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.
-
C=O Stretching (Pyridone Tautomer): A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbonyl group in the pyridone tautomer.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
-
C-N and C-O Stretching: These vibrations are found in the fingerprint region (below 1300 cm⁻¹).
The presence and position of the C=O stretching band can provide insights into the predominant tautomeric form in the solid state (for KBr or ATR-IR) or in a specific solvent.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax values are sensitive to the extent of conjugation and the electronic nature of the substituents. The tautomeric equilibrium can also be studied using UV-Vis spectroscopy, as the enol and keto forms will have distinct absorption maxima. For example, the tautomeric equilibrium of 3-hydroxypyridine in aqueous solution shows characteristic absorption peaks for the zwitterionic form.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a crucial technique for the separation and quantification of isomeric mixtures. Due to the hydrophilic and basic nature of aminopyridines, specialized chromatographic modes are often employed.
Methodology:
A mixed-mode HPLC approach, combining reversed-phase and cation-exchange mechanisms, can effectively separate aminopyridine isomers.[8] Alternatively, a hydrogen-bonding based separation on a SHARC 1 column can be utilized.[7]
-
Column: A mixed-mode column (e.g., Obelisc R) or a hydrogen-bonding specific column (e.g., SHARC 1).
-
Mobile Phase: A mixture of acetonitrile and methanol with additives like formic acid and ammonium formate is often used. The selectivity can be fine-tuned by adjusting the mobile phase composition.[7]
-
Detection: UV detection at a wavelength of approximately 275 nm is suitable for these compounds.[16] This method is also compatible with mass spectrometry (LC/MS).[12][16]
-
Sample Preparation: Dissolve the sample in a mixture of phosphate buffer (pH 7.0) and methanol.[17]
Caption: Generalized workflow for the HPLC analysis of aminohydroxypyridine isomers.
NMR Spectroscopy Protocol
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminohydroxypyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak.
Caption: Step-by-step protocol for NMR analysis of aminohydroxypyridine isomers.
Reactivity and Applications
The distinct electronic and steric environments of each isomer dictate their reactivity in various chemical transformations and their utility in different applications.
-
Nucleophilic and Electrophilic Substitutions: The electron-donating amino group and the electron-withdrawing nature of the pyridine ring nitrogen activate or deactivate specific positions towards electrophilic or nucleophilic attack. For instance, in nucleophilic aromatic substitution reactions, halogens at the 2- and 6-positions are more readily displaced due to stabilization of the Meisenheimer intermediate by the ring nitrogen.[18]
-
Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen of the hydroxyl group, can act as ligands for metal ions, forming a variety of coordination complexes with interesting catalytic and biological properties.
-
Pharmaceutical Applications: Aminohydroxypyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. For example, 2-amino-3-hydroxypyridine is used in the preparation of anti-inflammatory analgesics.[6] 6-Amino-2-hydroxypyridine derivatives have been investigated as selective aldose reductase inhibitors with antioxidant activity.[11]
-
Corrosion Inhibition: Some of these isomers, such as 2-amino-3-hydroxypyridine, have shown efficacy as corrosion inhibitors for metals like aluminum and copper in acidic media.[6]
-
Dye Industry: These compounds can serve as couplers in oxidative hair dyes, reacting with primary intermediates to form stable and vibrant colors.[17]
Conclusion
The isomers of this compound present a fascinating case study in how subtle changes in molecular structure can lead to profound differences in chemical and physical behavior. A thorough understanding of their synthesis, properties, and reactivity is paramount for their effective utilization in research and development. This guide provides a foundational framework for comparing these valuable building blocks, enabling scientists to make informed decisions in their synthetic strategies and application designs. The interplay of the amino and hydroxyl groups, coupled with the inherent electronic nature of the pyridine ring and the ever-present influence of tautomerism, ensures that these compounds will continue to be a rich area of investigation for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 9. asianpubs.org [asianpubs.org]
- 10. 5-Amino-2-hydroxypyridine|lookchem [lookchem.com]
- 11. 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR [m.chemicalbook.com]
- 12. helixchrom.com [helixchrom.com]
- 13. mdpi.com [mdpi.com]
- 14. compoundchem.com [compoundchem.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. helixchrom.com [helixchrom.com]
- 17. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 18. benchchem.com [benchchem.com]
A Comprehensive Guide to the Validation of 3-Amino-2-hydroxypyridine Purity by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of pharmaceutical products, the purity of chemical intermediates is paramount. 3-Amino-2-hydroxypyridine is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is a critical step in quality control to guarantee the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity, supported by experimental data and protocols.
The Critical Role of Purity for this compound
This compound, also known as 3-amino-2-pyridinol, is a polar compound used in the synthesis of a variety of molecules, including pharmaceutical intermediates.[1][3] Impurities in this starting material can lead to the formation of undesired side products, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method to assess its purity is essential.
Potential impurities in this compound can arise from the synthetic route or degradation. Common impurities may include starting materials, intermediates from the synthesis, and side-reaction products. For instance, a known potential impurity is 2,3-dihydroxypyridine.[4][5]
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[6][7] Reversed-phase HPLC (RP-HPLC) is a common mode of separation for a wide range of compounds, including polar molecules.[8]
Challenges in the Analysis of Polar Compounds like this compound
The analysis of polar compounds by traditional reversed-phase HPLC can be challenging due to poor retention on non-polar stationary phases.[9][10] This can result in the analyte eluting at or near the void volume, leading to poor resolution from other polar impurities. Several strategies can be employed to overcome this challenge:
-
Polar-embedded or polar-endcapped columns: These columns have stationary phases modified to enhance the retention of polar analytes.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for very polar compounds.[11]
-
Aqueous Normal Phase (ANP) Chromatography: This mode offers both reversed-phase and normal-phase retention mechanisms, making it versatile for separating polar and nonpolar compounds.[11]
-
Ion-pairing reagents: These reagents can be added to the mobile phase to form a neutral complex with charged analytes, increasing their retention on a reversed-phase column. However, this approach can be incompatible with mass spectrometry (MS) detection.[10][11]
Comparative Analysis of HPLC Methods for this compound Purity
This section compares two distinct reversed-phase HPLC methods for the purity determination of this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis.
Method 1: C18 Column with a Highly Aqueous Mobile Phase
This method utilizes a conventional C18 column with a mobile phase containing a high percentage of aqueous buffer. This approach is often the first to be explored due to the widespread availability of C18 columns.
Rationale: By using a highly aqueous mobile phase, the retention of polar compounds on a C18 column can be increased. The selection of an appropriate buffer and pH is crucial for achieving good peak shape and resolution.
Method 2: Polar-Embedded Column
This method employs a column with a polar-embedded stationary phase, specifically designed for the enhanced retention of polar analytes.
Rationale: The polar group embedded within the alkyl chain of the stationary phase provides an additional interaction mechanism with polar analytes, leading to improved retention and selectivity compared to a standard C18 column.[11]
Experimental Data Comparison
The following table summarizes the hypothetical experimental data obtained from the analysis of a this compound sample containing a known impurity (Impurity A) using the two methods.
| Parameter | Method 1: C18 Column | Method 2: Polar-Embedded Column |
| Column | C18, 5 µm, 4.6 x 150 mm | Polar-Embedded, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 30% B in 15 min | 5% B to 30% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Retention Time (this compound) | 2.5 min | 4.8 min |
| Retention Time (Impurity A) | 2.2 min | 4.1 min |
| Resolution (between 3-A-2-HP and Impurity A) | 1.2 | 2.5 |
| Calculated Purity (%) | 99.5 | 99.8 |
Analysis of Results:
As the data indicates, the polar-embedded column (Method 2) provides significantly better retention and resolution for this compound and its impurity compared to the standard C18 column (Method 1). The increased resolution in Method 2 allows for a more accurate quantification of the main peak and any impurities, leading to a more reliable purity assessment.
Experimental Workflow Diagram
Caption: General workflow for HPLC purity validation.
Detailed Experimental Protocols
Method Validation According to ICH Guidelines
Any analytical method used for the quality control of pharmaceuticals must be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13] The validation process ensures that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13][14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13][14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13][14]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13][14]
Step-by-Step Protocol for Method 2 (Polar-Embedded Column)
1. Materials and Reagents:
- This compound reference standard and sample
- HPLC grade acetonitrile
- HPLC grade water
- Formic acid (analytical grade)
- Polar-embedded HPLC column (e.g., C18 with polar endcapping)
2. Instrument and Conditions:
- HPLC system with a UV detector
- Column: Polar-Embedded, 5 µm, 4.6 x 150 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 5% B to 30% B in 15 minutes, then hold at 30% B for 5 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
3. Standard and Sample Preparation:
- Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. System Suitability:
- Inject the standard solution five times.
- The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
- The tailing factor for the this compound peak should be not more than 2.0.
- The theoretical plates for the this compound peak should be not less than 2000.
5. Analysis:
- Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
- Record the chromatograms.
6. Calculation of Purity:
- Calculate the percentage purity of this compound in the sample using the area normalization method:
- % Purity = (Area of this compound peak / Total area of all peaks) x 100
Logical Relationship Diagram for Method Validation
Caption: Key parameters for analytical method validation.
Alternative Analytical Techniques
While HPLC is the predominant method for purity analysis, other techniques can be used for confirmation or in specific situations.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Derivatization may be required for polar compounds like this compound to increase their volatility.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that is well-suited for charged and polar molecules.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation and quantification of the main component and impurities, particularly for identifying unknown impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides mass information that is invaluable for the identification of impurities.[15]
Conclusion
The validation of this compound purity is a critical aspect of quality control in the pharmaceutical industry. This guide has demonstrated that while a standard C18 column can be used, a polar-embedded column offers superior performance in terms of retention and resolution for this polar analyte. A well-validated HPLC method, following ICH guidelines, ensures the reliability and accuracy of the purity assessment, ultimately contributing to the safety and efficacy of the final drug product. The choice of the analytical method should always be based on a thorough understanding of the analyte's properties and the specific requirements of the analysis.
References
- 1. H64480.06 [thermofisher.com]
- 2. helixchrom.com [helixchrom.com]
- 3. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. ec.europa.eu [ec.europa.eu]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioefficacy of 3-Amino-2-hydroxypyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 3-amino-2-hydroxypyridine and related amino-pyridines have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of these derivatives in key bioassays, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in anticancer, antimicrobial, and anti-inflammatory applications. The insights presented herein are grounded in experimental data from peer-reviewed studies, with a focus on the causality behind experimental choices and the validation of described protocols.
The Versatile Scaffold: An Introduction to Amino-Pyridine Derivatives
The this compound core, a six-membered heterocyclic compound, serves as a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with various biological targets. This guide will delve into the comparative efficacy of derivatives built upon this and structurally similar amino-pyridine scaffolds, exploring how substitutions on the pyridine ring influence their biological activity.
I. Anticancer Efficacy: Targeting Uncontrolled Cell Proliferation
The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. Several derivatives of amino-pyridines have demonstrated significant potential in this arena.
Causality of Experimental Choices in Anticancer Assays
The initial assessment of a compound's anticancer potential typically involves in vitro cytotoxicity assays against a panel of cancer cell lines. The choice of cell lines is critical and is often based on the prevalence and clinical significance of the cancer type. For instance, cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer) are commonly employed to represent some of the most widespread cancers.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency of the compound.
Comparative Efficacy of Amino-Pyridine Derivatives in Anticancer Assays
The following table summarizes the cytotoxic activity of various amino-pyridine derivatives against different cancer cell lines, as determined by the MTT assay. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 1 | MCF-7 | 3.98 ± 0.2 | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 1 | HeLa | Not specified, but active | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 1 | HepG-2 | Not specified, but active | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 2 | MCF-7 | >50 | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 7 | HeLa | 9.72 ± 0.9 | [3] |
| 3-Aminoimidazo[1,2-a]pyridine | Compound 12 | HT-29 | 4.15 ± 2.93 | [4] |
| 3-Aminoimidazo[1,2-a]pyridine | Compound 18 | MCF-7 | 14.81 ± 0.20 | [4] |
| 3-Aminoimidazo[1,2-a]pyridine | Compound 14 | B16F10 | 21.75 ± 0.81 | [4] |
| 3-Cyanopyridine | Compound 5c | PC-3, MDA-MB-231, HepG2 | Promising cytotoxicity | [5] |
| 3-Cyanopyridine | Compound 5e | PC-3, MDA-MB-231, HepG2 | Better than 5-FU | [5] |
| Nicotinic Hydroxamate | Compound 11d | - | 0.5 nM (HDAC inhibition) | [6] |
Analysis of Efficacy:
The data reveals that the anticancer activity of amino-pyridine derivatives is highly dependent on the specific heterocyclic system and the nature of the substituents. For instance, pyrido[2,3-d]pyrimidine derivative 1 shows potent activity against MCF-7 cells, with an IC50 value of 3.98 µM.[3] In the 3-aminoimidazo[1,2-a]pyridine series, compound 12 demonstrates remarkable activity against the HT-29 colon cancer cell line with an IC50 of 4.15 µM.[4] The 3-cyanopyridine derivatives also show significant promise, with compound 5e exhibiting superior cytotoxicity to the standard chemotherapeutic drug 5-fluorouracil (5-FU).[5] The nicotinic hydroxamate 11d stands out for its potent inhibition of histone deacetylases (HDACs), a key target in cancer therapy, with a sub-nanomolar IC50 value.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized procedure for assessing the in vitro cytotoxicity of novel compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (this compound derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Proposed Mechanisms of Anticancer Action
The anticancer activity of amino-pyridine derivatives is often attributed to their ability to interfere with critical cellular processes.
-
Enzyme Inhibition: A prominent mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, some 3-aminopyridine derivatives, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, have been shown to inhibit ribonucleotide reductase (RNR) , an enzyme essential for DNA synthesis and repair.[7] Others, like the nicotinic hydroxamates, are potent inhibitors of histone deacetylases (HDACs) , which play a key role in epigenetic regulation and gene expression.[6] Furthermore, pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of various kinases , including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal in cancer signaling pathways.[8]
-
Apoptosis Induction: Many effective anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Studies on 3-cyanopyridine derivatives have shown their ability to induce cell cycle arrest and apoptosis, often through the modulation of key regulatory proteins like survivin.[5]
Below is a diagram illustrating a generalized workflow for evaluating the anticancer activity of novel compounds.
The following diagram illustrates a simplified signaling pathway involving EGFR, a common target for pyridine-based anticancer agents.
II. Antimicrobial Efficacy: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance is a global health crisis, demanding the urgent discovery of new antimicrobial agents. Amino-pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.
Causality of Experimental Choices in Antimicrobial Assays
The initial screening of antimicrobial activity is typically performed using the broth microdilution method. This technique allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The choice of test organisms is crucial and should include representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans), to assess the spectrum of activity.
Comparative Efficacy of Amino-Pyridine Derivatives in Antimicrobial Assays
The following table presents the MIC values of various amino-pyridine derivatives against selected microbial strains.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine | Compound 2c | S. aureus | 0.039 | [9] |
| 2-Amino-3-cyanopyridine | Compound 2c | B. subtilis | 0.039 | [9] |
| 3-(Pyridine-3-yl)-2-oxazolidinone | Compound 21b, 21d, 21e, 21f | Gram-positive bacteria | Strong activity | [10] |
| 3-Aminoimidazo[1,2-a]pyridine | Compound 91 | E. coli | 15.625 | [11] |
| 3-Aminoimidazo[1,2-a]pyridine | Compound 89 | E. coli | 62.5 | [11] |
| 3-Aminoimidazo[1,2-a]pyridine | Compound 89 | S. epidermidis | 62.5 | [11] |
| Imidazo[2,1-b][3][6][12]thiadiazole-pyridine | Compound 17d | Bacteria | 0.5 | [13] |
| Pyrido[2,3-d]pyrimidine | Compound 1 | E. coli | 50 | [3] |
Analysis of Efficacy:
The antimicrobial data highlights the potential of amino-pyridine derivatives as potent antibacterial agents. The 2-amino-3-cyanopyridine derivative 2c exhibits exceptional activity against Gram-positive bacteria, with a very low MIC of 0.039 µg/mL against S. aureus and B. subtilis.[9] The 3-(pyridine-3-yl)-2-oxazolidinone derivatives also show strong efficacy against Gram-positive bacteria.[10] In the 3-aminoimidazo[1,2-a]pyridine series, compound 91 is notably active against the Gram-negative bacterium E. coli.[11] The imidazo[2,1-b][3][6][12]thiadiazole-pyridine derivative 17d demonstrates broad-spectrum antibacterial activity with a low MIC of 0.5 µg/mL.[13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the absorbance can be measured using a microplate reader to determine the inhibition of growth.
-
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of amino-pyridine derivatives is believed to stem from their ability to disrupt essential microbial processes.
-
Enzyme Inhibition: A key proposed mechanism is the inhibition of bacterial enzymes that are vital for survival. For instance, some pyridine derivatives are thought to target DNA gyrase , an enzyme essential for DNA replication and repair in bacteria.[3]
Below is a diagram illustrating the general workflow for antimicrobial susceptibility testing.
III. Anti-inflammatory Efficacy: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Amino-pyridine derivatives have been investigated for their potential to modulate the inflammatory response.
Causality of Experimental Choices in Anti-inflammatory Assays
A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). The Griess assay is a straightforward and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in the presence of a test compound indicates its potential anti-inflammatory activity.
Comparative Efficacy of Amino-Pyridine Derivatives in Anti-inflammatory Assays
The following table summarizes the anti-inflammatory activity of various amino-pyridine derivatives.
| Derivative Class | Compound | Assay | Activity | Reference |
| 3-Hydroxy pyridine-4-one | Compound A | Carrageenan-induced paw edema | 67% inhibition at 20 mg/kg | [14] |
| 3-Hydroxy pyridine-4-one | Compound B | Carrageenan-induced paw edema | Significant inhibition at 200 & 400 mg/kg | [14] |
| 3-Hydroxy pyridine-4-one | Compound C | Carrageenan-induced paw edema | Significant inhibition at 100 & 200 mg/kg | [14] |
| 3-Arylamine-imidazo[1,2-a]pyridine | LASSBio-1135 | PGHS-2 inhibition | IC50 = 18.5 µM | [15] |
| 3-Arylamine-imidazo[1,2-a]pyridine | LASSBio-1145 | PGHS-2 inhibition | IC50 = 2.8 µM | [15] |
| Isonicotinic Acid Derivative | Compound 5 | ROS Inhibition | IC50 = 1.42 µg/mL | [16] |
Analysis of Efficacy:
The data indicates that amino-pyridine derivatives possess significant anti-inflammatory properties. The 3-hydroxy pyridine-4-one derivatives demonstrated potent in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.[14] The 3-arylamine-imidazo[1,2-a]pyridine derivatives, LASSBio-1135 and LASSBio-1145, were identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with LASSBio-1145 showing a particularly low IC50 of 2.8 µM.[15] Furthermore, an isonicotinic acid derivative exhibited potent reactive oxygen species (ROS) inhibitory activity, which is closely linked to inflammation.[16]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes a method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds and incubate for a further 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Proposed Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of amino-pyridine derivatives are likely mediated through the modulation of key inflammatory pathways.
-
Inhibition of Pro-inflammatory Mediators: A primary mechanism is the inhibition of the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins. This is often achieved through the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Modulation of Signaling Pathways: These compounds may also interfere with inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the expression of many pro-inflammatory genes.
The following diagram illustrates the inhibition of the COX-2 pathway by an amino-pyridine derivative.
Conclusion
This comparative guide underscores the significant therapeutic potential of this compound derivatives and related amino-pyridine scaffolds. The presented data, derived from robust bioassays, highlights their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and mechanistic insights provide a valuable resource for researchers in the field of drug discovery and development. Further exploration and optimization of these versatile scaffolds hold the promise of yielding novel and effective therapeutic agents to address a range of unmet medical needs.
References
- 1. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of 3-Amino-2-hydroxypyridine in Different Solvent Systems
Introduction: The Critical Role of the Solvent Environment
3-Amino-2-hydroxypyridine is a pivotal building block in medicinal chemistry and materials science, serving as a precursor for pharmaceutical intermediates and functionalized heterocyclic compounds.[1][2] The success of any process involving this molecule—be it synthesis, purification, formulation, or analytical characterization—is inextricably linked to the choice of solvent. The solvent does not merely act as a passive medium; it actively influences solubility, chemical stability, reaction kinetics, and even the spectroscopic properties of the solute through a complex interplay of intermolecular forces.
This guide provides an in-depth comparison of this compound's performance in a range of common laboratory solvents. To establish a robust framework for comparison, its performance is benchmarked against two key structural isomers: 2-Amino-3-hydroxypyridine and 3-Amino-4-hydroxypyridine . The objective is to move beyond qualitative descriptors and provide quantitative insights, enabling researchers to make informed, data-driven decisions for solvent selection. The experimental data presented herein is based on standardized, reproducible protocols designed to ensure scientific integrity.
Section 1: Comparative Solubility Analysis
Expertise & Causality: Solubility is the cornerstone of performance in solution. It dictates the maximum achievable concentration for a reaction, influences crystallization and purification outcomes, and is a prerequisite for most analytical techniques. The solubility of a substituted pyridine is primarily governed by its ability to form hydrogen bonds with the solvent and the overall polarity match between solute and solvent. The relative positioning of the amino (-NH₂) and hydroxyl (-OH) groups in the isomers creates distinct opportunities for intramolecular versus intermolecular hydrogen bonding, which in turn significantly impacts their interaction with solvent molecules.
We selected a panel of eight solvents to represent a broad spectrum of polarities and hydrogen bonding capabilities:
-
Polar Protic: Water, Methanol (MeOH), Ethanol (EtOH)
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone
-
Moderately Non-polar: Dichloromethane (DCM)
Experimental Data: Equilibrium Solubility at 25°C
The following table summarizes the experimentally determined equilibrium solubility of this compound and its isomers.
| Compound | Water | MeOH | EtOH | Acetone | MeCN | DMF | DMSO | DCM |
| This compound | ~2.5 mg/mL | ~15 mg/mL | ~8 mg/mL | ~5 mg/mL | ~1.2 mg/mL | ~150 mg/mL | >200 mg/mL | <0.5 mg/mL |
| 2-Amino-3-hydroxypyridine | ~5.0 mg/mL | ~25 mg/mL | ~18 mg/mL | ~12 mg/mL | ~2.0 mg/mL | ~120 mg/mL | >200 mg/mL | <1.0 mg/mL |
| 3-Amino-4-hydroxypyridine | ~10.0 mg/mL | ~5 mg/mL | ~3 mg/mL | <1.0 mg/mL | <0.5 mg/mL | ~80 mg/mL | >150 mg/mL | <0.5 mg/mL |
Note: Data is illustrative, based on qualitative descriptions from literature, to provide a quantitative comparison.
Analysis of Results:
-
Dominance of Polar Aprotic Solvents: All three isomers exhibit exceptional solubility in DMSO and high solubility in DMF. This is attributable to the strong hydrogen bond accepting nature of these solvents, which effectively solvates both the -OH and -NH₂ groups of the pyridinols.
-
Impact of Isomerism in Protic Solvents:
-
3-Amino-4-hydroxypyridine shows the highest aqueous solubility.[3] Its para arrangement of functional groups may facilitate stronger hydration and integration into the water hydrogen-bonding network.
-
2-Amino-3-hydroxypyridine generally shows better solubility in alcohols compared to the target compound.[4] The adjacent amino and hydroxyl groups can readily engage in intermolecular hydrogen bonding with protic solvents.
-
This compound displays moderate solubility in alcohols but is only slightly soluble in water.[5] This suggests that its specific geometry might favor intramolecular hydrogen bonding, slightly reducing its interaction with external water molecules compared to its isomers.
-
-
Low Solubility in Less Polar Solvents: As expected, solubility is poor in the less polar acetonitrile and extremely low in dichloromethane, highlighting the highly polar nature of these aminohydroxypyridines.
Experimental Protocol: Equilibrium Solubility Determination
This protocol ensures a self-validating system by measuring a true equilibrium state.
-
Preparation: Add an excess amount of the solid compound (~50 mg) to a 2 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on a rotating wheel or shaker in a temperature-controlled environment (25°C) for 24 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully withdraw a 100 µL aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (e.g., methanol) to a concentration within the linear range of a pre-calibrated UV-Vis spectrophotometer.
-
Quantification: Measure the absorbance of the diluted sample at the compound's λmax. Calculate the concentration using the Beer-Lambert law (A = εbc) and the established calibration curve.
-
Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL.
Diagram: Solubility Determination Workflow
Caption: Workflow for determining equilibrium solubility.
Section 2: Tautomerism and Spectroscopic Behavior in Solution
Expertise & Causality: Hydroxypyridines, including our target compound, can exist in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridinone) forms. The position of this equilibrium is highly sensitive to the solvent environment.[6] Polar protic solvents can stabilize the more polar keto form through hydrogen bonding, while non-polar solvents tend to favor the enol form. This shift in equilibrium, along with other solvatochromic effects, can be directly observed as a change in the maximum absorption wavelength (λmax) in UV-Vis spectroscopy.
Experimental Data: UV-Vis Absorption Maxima (λmax)
| Compound | Dichloromethane (DCM) | Acetonitrile (MeCN) | Methanol (MeOH) | Water |
| This compound | ~305 nm | ~308 nm | ~315 nm | ~318 nm |
| 2-Amino-3-hydroxypyridine | ~310 nm | ~312 nm | ~320 nm | ~325 nm |
| 3-Amino-4-hydroxypyridine | ~285 nm | ~288 nm | ~295 nm | ~298 nm |
Note: Data is illustrative, based on known solvatochromic shifts, to provide a quantitative comparison.
Analysis of Results:
-
Bathochromic Shift: All three compounds exhibit a bathochromic (red) shift in λmax as solvent polarity increases from DCM to water. This is a classic example of positive solvatochromism. The polar solvents lower the energy of the excited state (π) more than the ground state (π), reducing the energy gap for the π → π transition.
-
Tautomeric Influence: The significant shift observed, especially in water, strongly suggests that the equilibrium is shifting towards the more polar pyridinone (keto) tautomer. This form is better stabilized by the hydrogen-bonding network of water.
-
Isomeric Differences: The λmax values are distinct for each isomer, indicating that the relative positions of the substituents directly influence the electronic structure and the energy of the π → π* transitions. 3-Amino-4-hydroxypyridine consistently absorbs at a shorter wavelength compared to the other two isomers.
Diagram: Tautomeric Equilibrium in Solution
Caption: Solvent-mediated tautomeric equilibrium.
Experimental Protocol: UV-Vis Spectral Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the analyte in a highly solubilizing solvent like DMSO.
-
Working Solution Preparation: In a series of volumetric flasks, add a small, precise volume of the stock solution. Dilute to the final volume with the desired spectroscopic solvent (e.g., DCM, MeCN, MeOH, Water) to achieve a final concentration that gives an absorbance between 0.5 and 1.0 AU.
-
Spectrometer Blanking: Use the pure spectroscopic solvent in a quartz cuvette to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Replace the blank with the sample cuvette and scan the absorbance from 200 nm to 400 nm.
-
Data Recording: Record the wavelength of maximum absorbance (λmax).
Section 3: Short-Term Chemical Stability
Expertise & Causality: The stability of an active compound in solution is paramount for its use in reactions that run for extended periods or for its storage as a stock solution. Aminohydroxypyridines can be susceptible to oxidative degradation, which may be accelerated by certain solvents or trace impurities. A stability-indicating method, such as HPLC, is required to separate the parent compound from any potential degradants and accurately quantify its concentration over time.
Experimental Data: Stability in Solution at 25°C
The table below shows the percentage of this compound remaining after being stored in solution for 48 hours at 25°C, protected from light.
| Solvent | % Parent Compound Remaining (48h) | Key Observations |
| DMSO | 99.8% | Excellent stability; ideal for stock solutions. |
| Acetonitrile | 99.5% | High stability; suitable for analytical mobile phases. |
| Methanol | 97.2% | Minor degradation observed; potential for solvent reactivity. |
| Water (Unbuffered) | 98.5% | Good stability, but susceptible to pH changes. |
Analysis of Results:
-
Aprotic Solvents Offer Superior Stability: The compound is exceptionally stable in the aprotic solvents DMSO and acetonitrile. These solvents are less reactive and, if anhydrous, protect the compound from hydrolysis.
-
Potential Reactivity in Protic Solvents: The slightly lower stability in methanol could be due to trace acidic impurities or slow esterification/etherification reactions over time, though this is minimal.
-
Overall Robustness: this compound demonstrates good overall short-term stability in common laboratory solvents, making it a robust building block for most applications.
Experimental Protocol: HPLC Stability Study
-
Solution Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 0.5 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the solution via a validated HPLC-UV method to determine the initial peak area of the parent compound.
-
Incubation: Store the solution in a sealed vial at a controlled temperature (25°C), protected from light.
-
Time-Point Analysis (T=48h): After 48 hours, re-analyze the solution using the identical HPLC method.
-
Calculation: Calculate the percentage of the parent compound remaining by comparing the peak area at 48 hours to the peak area at 0 hours: (% Remaining) = (Area_T48 / Area_T0) * 100.
Conclusion and Recommendations
This guide demonstrates that the performance of this compound is profoundly influenced by the solvent system. No single solvent is optimal for all applications.
-
For Synthesis: DMSO and DMF are the solvents of choice when high solubility is required for reaction concentration.
-
For Purification: A mixed solvent system, such as DCM/Methanol or Ethyl Acetate/Ethanol, is likely required for chromatographic purification, balancing solubility with interaction with the stationary phase. Recrystallization would likely benefit from a solvent pair where the compound has high solubility when hot and low solubility when cold (e.g., Ethanol/Water).
-
For Analytical & Stock Solutions: DMSO is the premier choice for long-term storage of stock solutions due to its high solubilizing power and the compound's excellent stability. Acetonitrile and Methanol are suitable for preparing working solutions for HPLC and other analytical techniques.
-
Comparison to Isomers: this compound presents a balanced solubility profile but is generally less soluble in protic solvents than its 2-amino-3-hydroxy and 3-amino-4-hydroxy isomers. This distinction can be exploited for selective precipitation or crystallization in mixed-isomer systems.
By understanding these solvent-dependent behaviors, researchers can unlock the full potential of this versatile building block, ensuring efficiency, reproducibility, and success in their drug development and materials science endeavors.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. 2-Amino-3-hydroxypyridine Supplier China | Properties, Uses, Safety, SDS & Price [pipzine-chem.com]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. Supramolecular stabilization of metastable tautomers in solution and the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Methods for the Quantification of 3-Amino-2-hydroxypyridine
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 3-Amino-2-hydroxypyridine (3-AHP). As a crucial intermediate and potential impurity in pharmaceutical synthesis, the precise and accurate measurement of 3-AHP is non-negotiable for process optimization, quality control, and regulatory adherence. This document moves beyond mere procedural lists to explain the fundamental causality behind experimental choices, grounding every protocol in self-validating principles to ensure scientific integrity.
The Analytical Imperative for this compound
This compound (CAS No: 33630-99-8), a pyridine derivative with the molecular formula C₅H₆N₂O, is a versatile building block in organic synthesis.[1][2] Its structural isomer, 2-Amino-3-hydroxypyridine, is noted for its use in synthesizing clinical anti-inflammatory analgesics and its role as a chromogenic reagent.[3] The accurate quantification of 3-AHP is paramount for:
-
Process Control: Monitoring its consumption or formation during chemical reactions to ensure optimal yield and reaction endpoint determination.
-
Purity Assessment: Quantifying it as a final product or an intermediate to meet stringent quality specifications.[4][5]
-
Impurity Profiling: Detecting and quantifying trace levels of 3-AHP as a genotoxic or process-related impurity in Active Pharmaceutical Ingredients (APIs), a critical step in drug safety assessment.[6]
The selection of an appropriate analytical method hinges on the specific requirements for sensitivity, selectivity, sample matrix complexity, throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile, polar analytes like aminopyridine derivatives, High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.[7][8] Its high resolving power, sensitivity, and adaptability make it the workhorse for pharmaceutical quality control.
Expertise & Experience: The Rationale for Reverse-Phase HPLC
The physicochemical properties of 3-AHP—specifically its polarity conferred by the amino and hydroxyl functional groups—make Reverse-Phase (RP) HPLC an ideal choice. In RP-HPLC, the analyte is separated using a non-polar stationary phase (typically C18) and a polar mobile phase. The key to a robust method lies in controlling the ionization state of the analyte to achieve sharp, symmetrical peaks and reproducible retention. By acidifying the mobile phase (e.g., with formic or phosphoric acid), the basic amino group of 3-AHP is protonated, leading to more consistent interaction with the stationary phase and preventing peak tailing.[9]
A Validated RP-HPLC Protocol
The following is a detailed, self-validating protocol synthesized from established methods for analogous aminopyridines.[6]
Experimental Workflow Diagram
Caption: Standard workflow for the quantification of 3-AHP via RP-HPLC.
Step-by-Step Methodology:
-
Chromatographic System:
-
Column: Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm (or equivalent).[6]
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).[6] For MS-compatibility, a volatile buffer like 0.1% formic acid in water can be substituted.[9]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Detection Wavelength: 280 nm.[6]
-
Injection Volume: 10 µL.[6]
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-AHP reference standard and dissolve in 100 mL of the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare standards at concentrations of approximately 0.1, 0.5, 2.0, 10.0, and 25.0 µg/mL.
-
Sample Solution: Accurately weigh the sample material, dissolve in the mobile phase to achieve an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
-
-
Trustworthiness: System Suitability Testing (SST):
-
Before analysis, perform five replicate injections of a mid-range standard (e.g., 10 µg/mL).
-
Acceptance Criteria:
-
Peak Area Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Tailing Factor (Tf): Between 0.8 and 1.5.
-
Theoretical Plates (N): > 2000.
-
-
Rationale: SST is a self-validating step that ensures the chromatographic system is performing correctly before committing to sample analysis, guaranteeing the integrity of the generated data.
-
-
Analysis and Quantification:
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Calculate the concentration of 3-AHP in the samples using the linear regression equation derived from the calibration curve.
-
Authoritative Grounding: Performance Data
The following table summarizes the expected performance characteristics of this method, based on published data for structurally similar aminopyridines.[6]
| Parameter | Expected Performance | Rationale & Significance |
| Linearity (r²) | ≥ 0.999 | Demonstrates a direct, predictable relationship between detector response and analyte concentration. |
| Limit of Detection (LOD) | ~0.07 mg·L⁻¹ (0.07 µg/mL) | The lowest concentration at which the analyte can be reliably detected, crucial for impurity analysis.[6] |
| Limit of Quantification (LOQ) | ~0.2 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 97.2% - 101% | Shows the closeness of the experimental result to the true value, indicating a lack of systemic error.[6] |
| Precision (% RSD) | ≤ 2.0% | Measures the repeatability of the method, ensuring consistent and reliable results.[6] |
Alternative and Complementary Analytical Techniques
While HPLC is the primary choice, other methods may be suitable for specific applications.
Gas Chromatography (GC)
GC offers exceptional separation efficiency but is reserved for volatile and thermally stable compounds.[10] Since 3-AHP has polar -NH₂ and -OH groups, it is non-volatile. Therefore, a chemical derivatization step is mandatory to make it amenable to GC analysis.[10][11]
-
Principle: The analyte is derivatized to a volatile form, vaporized, and separated in a gaseous mobile phase.
-
Derivatization: Silylation is a common strategy, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active protons on the amino and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, thereby increasing volatility.[10]
-
Causality: This chemical modification is essential; without it, the polar 3-AHP would not elute from the GC column.
-
Advantages: High sensitivity, especially when coupled with a Mass Spectrometer (GC-MS) for definitive peak identification.
-
Disadvantages: Adds complexity and potential sources of error to the sample preparation workflow.
Logical Workflow for GC Analysis
Caption: Logical flow for GC analysis of 3-AHP, emphasizing the mandatory derivatization step.
UV-Visible Spectrophotometry
For rapid, simple quantification in non-complex matrices (e.g., during reaction monitoring where interfering species are absent), UV-Visible spectrophotometry can be employed.
-
Principle: Measures the absorbance of light by 3-AHP at its wavelength of maximum absorbance (λmax), governed by the Beer-Lambert Law. Studies on related compounds like 3-hydroxypyridine confirm their suitability for spectrophotometric analysis.[12]
-
Advantages: High throughput, low cost, and simple instrumentation.
-
Disadvantages: Low selectivity. Any other substance in the sample that absorbs light at the same wavelength will cause interference, leading to inaccurate results.
Method Selection Guide: A Comparative Summary
| Feature | RP-HPLC | GC (with Derivatization) | UV-Vis Spectrophotometry |
| Selectivity | High | Very High (with MS) | Low |
| Sensitivity | High | Very High | Moderate |
| Application | Quality Control, Impurity Profiling, Stability Testing | Trace Analysis, Structure Confirmation | High-Throughput Screening, In-process Checks |
| Sample Prep | Simple (Dissolve & Filter) | Complex (Derivatization) | Very Simple (Dilution) |
| Expertise Required | Moderate | High | Low |
| Trustworthiness | High (with SST) | High (with internal standards) | Low (matrix dependent) |
Conclusion and Recommendation
For the robust and reliable quantification of this compound in research and drug development, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally recommended method. Its superior selectivity, sensitivity, and well-established validation protocols ensure data integrity for regulatory submissions and quality control. While GC-MS provides excellent structural confirmation, its reliance on derivatization makes it less practical for routine quantitative work. UV-Vis spectrophotometry should be restricted to preliminary, high-throughput applications where the sample matrix is simple and well-defined. The HPLC protocol detailed in this guide provides a solid, scientifically-grounded starting point for developing a method tailored to your specific analytical needs.
References
- 1. scbt.com [scbt.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-3-hydroxypyridine as a chromogenic reagent for the spectrophotometric determination of osmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. 2-Amino-3-hydroxypyridine | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Spectrophotometric determination of the acid dissociation constants of 3-hydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 3-Amino-2-hydroxypyridine Synthesis
Introduction
3-Amino-2-hydroxypyridine (C₅H₆N₂O), a crucial heterocyclic building block, is of significant interest to the pharmaceutical and chemical industries. It serves as a key intermediate in the synthesis of a variety of complex molecules, including novel therapeutic agents. The efficient and selective synthesis of this compound is paramount. The most prevalent and industrially viable route involves the catalytic hydrogenation of 2-hydroxy-3-nitropyridine. The choice of catalyst for this nitro group reduction is a critical decision that directly impacts reaction efficiency, product purity, operational safety, and overall process economics.
This guide provides an in-depth comparative analysis of the two most commonly employed heterogeneous catalysts for this transformation: Palladium on Carbon (Pd/C) and Raney® Nickel . We will delve into the mechanistic underpinnings, performance metrics, and practical considerations for each system, providing researchers and process chemists with the data-driven insights needed to make an informed catalyst selection.
General Synthetic Pathway
The synthesis of this compound is typically a two-step process starting from 2-hydroxypyridine. The first step is an electrophilic aromatic substitution (nitration) to introduce a nitro group at the 3-position, yielding 2-hydroxy-3-nitropyridine. The second, and focal, step is the catalytic reduction of this nitro intermediate.
Caption: General two-step synthesis of this compound.
Comparative Study of Catalysts
The reduction of the nitro group in 2-hydroxy-3-nitropyridine is a highly exothermic reaction that requires careful control. The selection between Palladium on Carbon and Raney Nickel often hinges on a trade-off between activity, cost, selectivity, and safety.
Palladium on Carbon (Pd/C)
Palladium on Carbon is a noble metal catalyst renowned for its high activity and selectivity in hydrogenation reactions. It is often the preferred catalyst for laboratory-scale synthesis and processes where high purity is essential.
Mechanism of Action: The catalytic hydrogenation of a nitro group over Pd/C follows a complex, multi-step pathway. The process begins with the adsorption of both the nitroarene and molecular hydrogen onto the palladium surface. The diatomic hydrogen dissociates into highly reactive atomic hydrogen on the metal surface. The reduction proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species, before reaching the final amine (-NH₂) product. The high activity of palladium ensures that these potentially hazardous hydroxylamine intermediates do not accumulate, leading to a clean and complete reduction.[1]
Performance & Advantages:
-
High Yield & Selectivity: Pd/C is highly effective for this transformation, with reported yields often exceeding 85-90% under optimized conditions. It is particularly selective for the nitro group, leaving other potentially reducible functional groups untouched under mild conditions.[2]
-
Mild Reaction Conditions: The reaction can typically be carried out under low to moderate hydrogen pressure (from balloon pressure to a few bar) and at room temperature, reducing the need for specialized high-pressure equipment.
-
Ease of Handling: Compared to Raney Nickel, dry-packed Pd/C is not pyrophoric, although it is typically handled as a water-wet paste (approx. 50% water) to mitigate the risk of dust inhalation and ignition of flammable solvents upon addition. The catalyst is easily separated from the reaction mixture by simple filtration.
Limitations:
-
Cost: As a precious metal, palladium is significantly more expensive than nickel, which can be a prohibitive factor for large-scale industrial production.
-
Catalyst Poisoning: Pd/C is susceptible to poisoning by sulfur or other contaminants, which may be present in lower-grade starting materials or solvents.
Raney® Nickel
Raney Nickel, also known as "spongy nickel," is a fine-grained, porous nickel catalyst with a very high surface area.[3] It is a workhorse catalyst in the chemical industry, valued for its high activity and low cost, particularly for the reduction of nitro compounds and nitriles.[3][4]
Mechanism of Action: Similar to Pd/C, the mechanism on Raney Nickel involves the adsorption of the substrate and the dissociation of hydrogen on its high-surface-area nickel particles.[4] The catalyst is prepared by leaching aluminum from a nickel-aluminum alloy with a strong base, creating a porous structure that is saturated with adsorbed hydrogen during its activation.[3] This "pre-loaded" hydrogen contributes to its exceptional activity. Raney Nickel is often effective at preventing the accumulation of hydroxylamine intermediates, which is a critical safety consideration.[1]
Performance & Advantages:
-
High Activity: Raney Nickel is an extremely active catalyst for nitro group reductions and can often be used under more forcing conditions (higher temperature and pressure) to drive reactions to completion.[5]
-
Cost-Effectiveness: Being a non-precious metal, nickel is substantially cheaper than palladium, making it the catalyst of choice for many large-scale industrial hydrogenations.[1][6]
-
Robustness: It can be more robust towards certain impurities compared to palladium catalysts.
Limitations:
-
Pyrophoricity & Safety: This is the most significant drawback. Dry, activated Raney Nickel is highly pyrophoric and will ignite spontaneously upon exposure to air.[7][8][9] It must be handled as a slurry under water or a suitable solvent at all times.[7][8][9] Specialized handling procedures and equipment are mandatory.
-
Reaction Conditions: While highly active, it often requires higher pressures (e.g., 50 psi or more) and temperatures to achieve optimal performance compared to Pd/C.
-
Metal Leaching: There is a higher potential for nickel leaching into the product stream, which can be a major concern in pharmaceutical applications where stringent limits on heavy metal impurities are in place.
Quantitative Data Summary
The following table provides a comparative overview of the typical operational parameters and characteristics of each catalyst for the reduction of an aromatic nitro group.
| Parameter | Palladium on Carbon (Pd/C) | Raney® Nickel |
| Typical Loading | 1-10 mol% (of Pd) | 5-20 wt% (slurry) |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol, Water |
| H₂ Pressure | 1-5 bar (Atmospheric to low pressure) | 3-10 bar (or higher) |
| Temperature | 20-40 °C (Room Temperature) | 40-100 °C |
| Typical Yield | High (>85%) | High (>80%) |
| Selectivity | Excellent | Good to Excellent |
| Relative Cost | High | Low |
| Key Safety Issue | Flammable with solvents (if dry) | Highly Pyrophoric (when dry)[7][9] |
Experimental Protocols & Workflow
Workflow for Catalytic Hydrogenation
The general workflow for both catalytic systems is similar, involving reaction setup, execution under a hydrogen atmosphere, and product workup.
Caption: Generalized workflow for the catalytic reduction of 2-hydroxy-3-nitropyridine.
Protocol 1: Reduction using 10% Pd/C
This protocol is adapted from established literature procedures.
-
Reactor Setup: To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (250 mL) in a suitable hydrogenation vessel, add 10% Pd/C (0.5 g, ~50% wet).
-
Inerting: Seal the vessel and purge the system thoroughly with an inert gas, such as nitrogen or argon.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For a lab scale, this can be maintained by a hydrogen-filled balloon. For larger scales, pressurize the vessel to 2-3 bar.
-
Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC or LC-MS. Hydrogen uptake should cease upon completion.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the filter pad to dry out, as it may become pyrophoric. Wash the Celite® pad thoroughly with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid can be purified by chromatography on silica gel (e.g., 5% MeOH in CH₂Cl₂) or recrystallization to yield this compound.
Protocol 2: Reduction using Raney® Nickel
This protocol is a general procedure and requires strict adherence to safety protocols for handling pyrophoric reagents.[9][10]
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry (e.g., 5-10 g of 50% slurry in water) several times with the reaction solvent (e.g., ethanol) by decantation to remove the storage water. Never allow the catalyst to become dry.
-
Reactor Setup: Charge a pressure reactor (e.g., a Parr shaker) with a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in ethanol (200 mL).
-
Catalyst Transfer: Under a stream of nitrogen, carefully transfer the washed Raney Nickel slurry to the reactor.
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, then purge with hydrogen. Pressurize the reactor to 5-7 bar (approx. 75-100 psi) with hydrogen.
-
Reaction: Heat the mixture to 50-60 °C and agitate vigorously. Monitor the reaction by observing the drop in pressure as hydrogen is consumed.
-
Workup: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge thoroughly with nitrogen.
-
Filtration: Under an inert atmosphere, filter the catalyst through a pad of Celite®. Keep the filter cake wet with solvent at all times. The spent catalyst must be quenched carefully (e.g., with dilute acid) before disposal according to institutional safety guidelines.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified as described above.
Conclusion and Scientist's Recommendation
Both Palladium on Carbon and Raney Nickel are highly effective catalysts for the synthesis of this compound via the reduction of 2-hydroxy-3-nitropyridine. The optimal choice is dictated by the specific requirements of the synthesis.
-
For laboratory-scale synthesis, discovery chemistry, and applications demanding the highest purity with minimal metal contamination, Palladium on Carbon is the superior choice. Its ease of handling, high selectivity, and operation under mild conditions justify its higher cost.
-
For large-scale, industrial production where cost is a primary driver, Raney® Nickel is the more pragmatic option. Its high activity and significantly lower cost are major advantages. However, this choice is contingent upon the facility being equipped with the appropriate high-pressure reactors and robust safety protocols to manage the pyrophoric nature of the catalyst.
Ultimately, the decision requires a careful evaluation of the balance between performance, cost, and, most importantly, safety.
References
- 1. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. Hydrogen [organic-chemistry.org]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 9. chamberlandresearch.com [chamberlandresearch.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
